2-Chloro-4-(trifluoromethyl)quinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-4-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3N/c11-9-5-7(10(12,13)14)6-3-1-2-4-8(6)15-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDXRWXUIYHEDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382350 | |
| Record name | 2-chloro-4-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2806-29-3 | |
| Record name | 2-chloro-4-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2806-29-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Chloro-4-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core chemical properties of 2-Chloro-4-(trifluoromethyl)quinoline, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document collates available data on its physicochemical properties, provides detailed experimental protocols for its synthesis and characterization, and explores its potential biological activities through logical relationships and generalized experimental workflows. The strategic incorporation of a chloro group at the 2-position and a trifluoromethyl group at the 4-position of the quinoline scaffold imparts unique electronic and steric properties, making it a valuable building block for the synthesis of novel therapeutic agents. This guide is intended to serve as a foundational resource for researchers engaged in the development of new pharmaceuticals.
Core Chemical and Physical Properties
This compound is a solid at room temperature.[1][2] Its core chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₅ClF₃N | [1][2][3] |
| Molecular Weight | 231.60 g/mol | [1][2] |
| CAS Number | 2806-29-3 | [1][2][3] |
| Appearance | Solid | [1][2] |
| Melting Point | 39-42 °C | [1][2] |
| Boiling Point (Predicted) | 270.8 ± 35.0 °C | [4] |
| pKa (Predicted) | -2.12 ± 0.50 | [4] |
| Density (Predicted) | 1.427 ± 0.06 g/cm³ | [4] |
Solubility Profile
| Solvent Type | Predicted Solubility | Rationale |
| Water | Low | The hydrophobic quinoline ring and the trifluoromethyl group limit interaction with polar water molecules. |
| Non-Polar Organic Solvents (e.g., Hexane, Toluene) | High | Favorable interactions between the non-polar solvent and the aromatic and trifluoromethyl components of the molecule. |
| Polar Aprotic Organic Solvents (e.g., DMSO, DMF) | Soluble | These solvents are generally effective at dissolving a wide range of organic compounds. |
| Polar Protic Organic Solvents (e.g., Ethanol, Methanol) | Soluble | The polarity of the solvent can interact with the nitrogen atom of the quinoline ring, while the organic character of the solvent can solvate the rest of the molecule. |
Spectral Data for Characterization
Detailed experimental spectra for this compound are not widely published. However, standard spectroscopic techniques are used for its characterization. Below are the expected spectral characteristics based on its structure and data from analogous compounds.
| Technique | Expected Observations |
| ¹H NMR | Signals in the aromatic region (typically between 7.0 and 9.0 ppm) corresponding to the protons on the quinoline ring system. The exact chemical shifts and coupling patterns would be influenced by the electron-withdrawing effects of the chloro and trifluoromethyl groups. |
| ¹³C NMR | Resonances for the ten carbon atoms of the quinoline scaffold. The carbon attached to the trifluoromethyl group would appear as a quartet due to C-F coupling. The chemical shifts of the carbons in the pyridine ring would be significantly affected by the substituents. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight (231.60). The isotopic pattern of the molecular ion would show a characteristic M+2 peak with approximately one-third the intensity of the M+ peak, confirming the presence of one chlorine atom. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=C and C=N stretching vibrations within the aromatic quinoline ring system. C-Cl and C-F stretching vibrations would also be present. |
Experimental Protocols
Synthesis of this compound
A definitive, step-by-step protocol for the synthesis of this compound is not available in the cited literature. However, a plausible synthetic route can be constructed based on established methods for quinoline synthesis, such as the Conrad-Limpach or Friedländer synthesis, followed by chlorination. A general, representative two-step procedure is outlined below.
Step 1: Synthesis of 4-Hydroxy-2-(trifluoromethyl)quinoline
This step can be achieved via a Conrad-Limpach-type reaction.
-
Materials:
-
An appropriate aniline derivative
-
Ethyl trifluoroacetoacetate
-
High-boiling point solvent (e.g., diphenyl ether or Dowtherm A)
-
Phosphorus oxychloride (POCl₃)
-
-
Procedure:
-
A mixture of the aniline and ethyl trifluoroacetoacetate is heated to approximately 140°C to form the anilinocrotonate intermediate.
-
The intermediate is added to a hot, high-boiling point solvent (e.g., diphenyl ether) at around 250°C to effect cyclization.
-
Upon cooling, the 4-hydroxy-2-(trifluoromethyl)quinoline product precipitates and can be collected by filtration.
-
Step 2: Chlorination of 4-Hydroxy-2-(trifluoromethyl)quinoline
-
Procedure:
-
The 4-hydroxy-2-(trifluoromethyl)quinoline from Step 1 is treated with an excess of a chlorinating agent, such as phosphorus oxychloride (POCl₃).
-
The reaction mixture is heated under reflux for several hours.
-
After cooling, the reaction mixture is carefully poured onto crushed ice.
-
The precipitated solid, this compound, is collected by filtration, washed with water, and dried.
-
Purification
The crude product from the synthesis can be purified by recrystallization.
-
Materials:
-
Crude this compound
-
A suitable solvent system (e.g., ethanol/water, hexane, or isopropanol)
-
-
Procedure:
-
Dissolve the crude solid in a minimum amount of the chosen hot solvent.
-
If necessary, hot filter the solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the pure crystals by filtration.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
-
Analytical Methods
The purity and identity of the synthesized this compound can be confirmed using the following analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the product. A suitable mobile phase would be a mixture of non-polar and polar organic solvents, such as hexane and ethyl acetate.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water or methanol and water would likely provide good separation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and fragmentation pattern, which aids in structural elucidation.
Potential Biological Activity and Experimental Workflows
While specific signaling pathways for this compound are not detailed in the available literature, quinoline derivatives are known to exhibit a range of biological activities, including anticancer and antimalarial properties. Many quinoline-based compounds function as kinase inhibitors.
Hypothetical Signaling Pathway: Kinase Inhibition
The following diagram illustrates a generalized signaling pathway that could be targeted by a quinoline-based kinase inhibitor. This is a hypothetical representation based on the known mechanisms of similar compounds.
References
- 1. This compound | C10H5ClF3N | CID 2782912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 97 2806-29-3 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. EP0113432A1 - Chloromethyl quinoline derivatives, process for their preparation and their use - Google Patents [patents.google.com]
- 5. Quinoline synthesis [organic-chemistry.org]
synthesis of 2-Chloro-4-(trifluoromethyl)quinoline
An In-depth Technical Guide to the Synthesis of 2-Chloro-4-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predominant synthetic route for this compound, a key intermediate in the development of various pharmaceutical and agrochemical agents. The document details the necessary starting materials, reaction conditions, and expected outcomes, supported by quantitative data and detailed experimental protocols.
Overview of the Primary Synthetic Pathway
The most common and well-documented method for the is a two-step process. This pathway begins with the synthesis of the key intermediate, 4-Hydroxy-2-(trifluoromethyl)quinoline, through a Conrad-Limpach-type reaction. This intermediate is subsequently chlorinated to yield the final product.
The overall synthetic scheme can be visualized as follows:
Figure 1: Overall synthetic pathway for this compound.
Quantitative Data
The following tables summarize the key quantitative data for the reactants, intermediate, and final product involved in this synthesis.
Table 1: Properties of Key Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) |
| Aniline | 62-53-3 | C₆H₇N | 93.13 | Liquid | -6 |
| Ethyl 4,4,4-trifluoro-3-oxobutanoate | 372-31-6 | C₆H₇F₃O₃ | 184.11 | Liquid | N/A |
| 4-Hydroxy-2-(trifluoromethyl)quinoline | 1701-18-4 | C₁₀H₆F₃NO | 213.16 | Solid | N/A |
| This compound | 2806-29-3 | C₁₀H₅ClF₃N | 231.60 | Solid | 39-42[1] |
Table 2: Summary of Reaction Conditions and Yields
| Reaction Step | Key Reagents | Solvent | Catalyst | Temperature (°C) | Reaction Time | Typical Yield (%) |
| 1. Synthesis of 4-Hydroxy-2-(trifluoromethyl)quinoline | Aniline, Ethyl 4,4,4-trifluoro-3-oxobutanoate | Toluene | p-Toluenesulfonic acid | 140 (Reflux) | Overnight | 51.82[2] |
| 2. Chlorination of 4-Hydroxy-2-(trifluoromethyl)quinoline | Phosphorus oxychloride (POCl₃) | None | N/A | Reflux | 2-4 hours | High (estimated) |
Experimental Protocols
The following are detailed experimental procedures for the two key steps in the .
Step 1: Synthesis of 4-Hydroxy-2-(trifluoromethyl)quinoline
This procedure is based on the Conrad-Limpach synthesis methodology.
Materials:
-
Aniline
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate
-
p-Toluenesulfonic acid
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Petroleum ether
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add aniline (2.0 eq.), ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq.), p-toluenesulfonic acid (0.05 eq.), and toluene.
-
Heat the mixture to 140°C and allow it to reflux overnight. Water generated during the reaction will be collected in the Dean-Stark trap.
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous sodium bicarbonate solution, followed by water, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to yield 4-Hydroxy-2-(trifluoromethyl)quinoline as a solid.[2]
Figure 2: Experimental workflow for the synthesis of 4-Hydroxy-2-(trifluoromethyl)quinoline.
Step 2: Synthesis of this compound
This is a representative procedure for the chlorination of a 4-hydroxyquinoline derivative.
Materials:
-
4-Hydroxy-2-(trifluoromethyl)quinoline
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Saturated aqueous sodium bicarbonate solution or ammonium hydroxide
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Beaker
-
Buchner funnel and flask
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, carefully add 4-Hydroxy-2-(trifluoromethyl)quinoline (1.0 eq.) to an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux and maintain for 2-4 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and cautiously pour the reaction mixture onto a beaker of crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the product precipitates out of the solution.
-
Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry to obtain this compound. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.
Figure 3: Experimental workflow for the chlorination of 4-Hydroxy-2-(trifluoromethyl)quinoline.
Alternative Synthetic Strategies
While the described two-step synthesis is the most direct approach, other classical quinoline syntheses could potentially be adapted. These include:
-
Friedländer Annulation: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. For the target molecule, this would require a suitably substituted 2-aminoaryl ketone.
-
Combes Quinoline Synthesis: This involves the reaction of an aniline with a β-diketone under acidic conditions.
However, for the specific substitution pattern of this compound, the Conrad-Limpach reaction followed by chlorination remains the most practical and reported method.
Safety Considerations
-
Aniline: Toxic and readily absorbed through the skin. Handle with appropriate personal protective equipment (PPE), including gloves and eye protection.
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. All manipulations should be carried out in a fume hood. The quenching step is particularly hazardous and requires careful, slow addition to ice.
-
Toluene: Flammable and has associated health risks with prolonged exposure. Use in a well-ventilated area.
Always consult the Safety Data Sheets (SDS) for all chemicals before use and follow standard laboratory safety procedures.
References
2-Chloro-4-(trifluoromethyl)quinoline CAS number 2806-29-3
An In-depth Technical Guide to 2-Chloro-4-(trifluoromethyl)quinoline (CAS: 2806-29-3)
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern medicinal chemistry and organic synthesis. It details the compound's physicochemical properties, spectroscopic data, synthesis, chemical reactivity, and applications in drug discovery, supported by experimental protocols and graphical representations of key processes.
Physicochemical and Safety Data
This compound is a solid organic compound widely used as a synthetic intermediate.[1] Its core properties and safety information are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 2806-29-3 | [1][2][3][4] |
| Molecular Formula | C₁₀H₅ClF₃N | [1][2][3][4] |
| Molecular Weight | 231.60 g/mol | [1][2][5] |
| Appearance | Solid | [1][5] |
| Melting Point | 39-42 °C | [1][5] |
| IUPAC Name | This compound | [2] |
| InChI Key | FNDXRWXUIYHEDU-UHFFFAOYSA-N | [1][2] |
| SMILES | C1=CC=C2C(=C1)C(=CC(=N2)Cl)C(F)(F)F | [2] |
Table 2: GHS Safety and Hazard Information
| Category | Information | Reference |
| Pictogram | GHS06 (Skull and Crossbones) | [1][5] |
| Signal Word | Danger | [1][5] |
| Hazard Statements | H301: Toxic if swallowed. H319: Causes serious eye irritation. | [1][2][5] |
| Precautionary Statements | P264, P270, P280, P301+P316, P305+P351+P338, P337+P313, P405, P501 | [2] |
| Hazard Class | Acute Toxicity 3 (Oral), Eye Irritation 2 | [1][2] |
Synthesis Pathway and Experimental Protocol
The synthesis of this compound is commonly achieved through a multi-step process starting from an appropriate aniline derivative, proceeding via a Conrad-Limpach reaction to form a 4-hydroxyquinoline intermediate, which is subsequently chlorinated.[6][7]
Caption: General synthetic route for this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 4-Hydroxy-8-(trifluoromethyl)quinoline
-
Condense o-trifluoromethylaniline with an equimolar amount of ethyl ethoxymethylenemalonate.[7]
-
Heat the mixture to initiate the condensation reaction, typically at temperatures above 100 °C, to form the anilinomethylene-malonate intermediate.[7]
-
Induce thermal cyclization of the intermediate by heating at a higher temperature (e.g., in a high-boiling solvent like diphenyl ether) to yield 3-carbethoxy-4-hydroxy-8-trifluoromethyl-quinoline.[7]
-
Saponify the resulting ester using a base (e.g., NaOH) followed by acidification to produce 3-carboxy-4-hydroxy-8-trifluoromethyl-quinoline.[7]
-
Decarboxylate the carboxylic acid by heating to yield the 4-hydroxy-8-(trifluoromethyl)quinoline intermediate.
Step 2: Chlorination to this compound
-
In a flask equipped with a reflux condenser and under an inert atmosphere, suspend the 4-hydroxy-8-(trifluoromethyl)quinoline intermediate (1.0 eq) in an excess of phosphorus oxychloride (POCl₃).[6]
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).
-
Carefully cool the reaction mixture to room temperature.
-
Slowly and cautiously pour the mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide solution) until the product precipitates.
-
Filter the solid precipitate, wash thoroughly with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or hexane) to obtain pure this compound.[7]
Chemical Reactivity and Applications
The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs for a wide range of diseases.[8][9][10] The trifluoromethyl group often enhances metabolic stability and binding affinity. The chlorine atom at the C2 position of this compound is a versatile synthetic handle, functioning as a good leaving group for nucleophilic aromatic substitution (SNAr) and as a reactive site for transition metal-catalyzed cross-coupling reactions.
Caption: Major reaction pathways for this compound.
Application in Drug Discovery: Cysteine Protease Inhibitors
Derivatives of 2-chloroquinoline have been investigated as potential inhibitors of viral cysteine proteases, such as the main protease (MPro) and papain-like protease (PLPro) of SARS-CoV-2.[11] These enzymes are essential for viral replication, making them attractive drug targets. The chloroquinoline scaffold can be functionalized to create non-peptide molecules that bind to the active site of these proteases, potentially leading to inhibition.[11]
Caption: Mechanism of viral inhibition by targeting essential cysteine proteases.
Experimental Protocol: Suzuki Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki coupling of this compound with an arylboronic acid to form a 2-aryl derivative.
-
To a reaction vessel (e.g., a microwave vial), add this compound (1.0 eq), the desired arylboronic acid (1.2–1.5 eq), a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0–3.0 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O or toluene/ethanol/H₂O).
-
Seal the vessel and heat the mixture. The reaction can be run under conventional heating (e.g., 80–110 °C) or in a microwave reactor for faster reaction times.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic phase with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to isolate the 2-aryl-4-(trifluoromethyl)quinoline product.
References
- 1. This compound 97 2806-29-3 [sigmaaldrich.com]
- 2. This compound | C10H5ClF3N | CID 2782912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 2806-29-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound 97 2806-29-3 [sigmaaldrich.com]
- 6. EP0113432A1 - Chloromethyl quinoline derivatives, process for their preparation and their use - Google Patents [patents.google.com]
- 7. US4277607A - Process for the preparation of 4-chloroquinolines - Google Patents [patents.google.com]
- 8. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure Elucidation of 2-Chloro-4-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of 2-Chloro-4-(trifluoromethyl)quinoline. The document details the key spectroscopic and crystallographic techniques employed in the characterization of this fluorinated quinoline derivative, offering both theoretical and practical insights for its identification and analysis.
Compound Profile
This compound is a halogenated heterocyclic compound with the chemical formula C₁₀H₅ClF₃N.[1][2][3] Its structure, featuring a quinoline core substituted with a chlorine atom and a trifluoromethyl group, makes it a valuable building block in medicinal chemistry and materials science.
| Property | Value | Reference |
| CAS Number | 2806-29-3 | [1][3] |
| Molecular Formula | C₁₀H₅ClF₃N | [1][2][3] |
| Molecular Weight | 231.60 g/mol | [1][3][4] |
| Melting Point | 39-42 °C | [3] |
| Appearance | Solid | [3] |
| SMILES | C1=CC=C2C(=C1)C(=CC(=N2)Cl)C(F)(F)F | [2][4] |
| InChI | InChI=1S/C10H5ClF3N/c11-9-5-7(10(12,13)14)6-3-1-2-4-8(6)15-9/h1-5H | [2][4] |
Spectroscopic and Crystallographic Analysis
The definitive structure of this compound is established through a combination of spectroscopic and crystallographic methods. Each technique provides unique and complementary information about the molecule's atomic composition, connectivity, and spatial arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the environment of the fluorine atoms within the molecule.
2.1.1. Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show signals corresponding to the five aromatic protons on the quinoline ring system. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and trifluoromethyl substituents.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-3 | 7.5 - 7.7 | s |
| H-5 | 8.1 - 8.3 | d |
| H-6 | 7.6 - 7.8 | t |
| H-7 | 7.8 - 8.0 | t |
| H-8 | 8.0 - 8.2 | d |
| Note: These are predicted values based on general principles and data from similar quinoline derivatives. Actual experimental values may vary. |
2.1.2. Predicted ¹³C NMR Data
The ¹³C NMR spectrum will reveal the chemical environments of the ten carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet due to coupling with the three fluorine atoms.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 152 |
| C-3 | 120 - 122 |
| C-4 | 138 - 140 (q) |
| C-4a | 128 - 130 |
| C-5 | 127 - 129 |
| C-6 | 129 - 131 |
| C-7 | 126 - 128 |
| C-8 | 130 - 132 |
| C-8a | 148 - 150 |
| -CF₃ | 122 - 124 (q) |
| Note: These are predicted values based on general principles and data from similar quinoline derivatives. Actual experimental values may vary. |
2.1.3. Predicted ¹⁹F NMR Data
The ¹⁹F NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.
| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -CF₃ | -60 to -65 | s |
| Note: Chemical shifts are referenced to CFCl₃. These are predicted values based on data from similar trifluoromethyl-substituted aromatic compounds. |
2.1.4. Experimental Protocol for NMR Spectroscopy
A general protocol for acquiring NMR spectra of this compound is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 400 MHz or higher.
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 12 ppm, centered around 6 ppm.
-
Use a standard single-pulse experiment.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 200 ppm.
-
Use a proton-decoupled pulse sequence.
-
Acquire a larger number of scans due to the lower natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Set the spectral width to approximately 200 ppm, centered around -80 ppm.
-
Use a proton-decoupled single-pulse experiment.
-
-
Data Processing: Process the acquired free induction decays (FIDs) with Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., TMS for ¹H and ¹³C).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the compound.
2.2.1. Predicted Mass Spectrum Data
The high-resolution mass spectrum (HRMS) should show a molecular ion peak corresponding to the exact mass of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom.
| Ion | Predicted m/z |
| [M]⁺ | 231.0063 |
| [M+H]⁺ | 232.0141 |
| [M+Na]⁺ | 254.0030 |
| Note: These are predicted monoisotopic masses. |
2.2.2. Experimental Protocol for GC-MS
A general protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis is as follows:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[5]
-
GC Separation:
-
Injector Temperature: 250 °C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time and analyze the corresponding mass spectrum for the molecular ion and fragmentation pattern.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on the absorption of infrared radiation.
2.3.1. Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration |
| 3100-3000 | C-H stretch (aromatic) |
| 1600-1450 | C=C and C=N stretch (aromatic rings) |
| 1350-1150 | C-F stretch (trifluoromethyl group) |
| 850-750 | C-H bend (aromatic, out-of-plane) |
| 800-600 | C-Cl stretch |
| Note: These are predicted absorption ranges. Actual peak positions can vary. |
2.3.2. Experimental Protocol for FTIR Spectroscopy (Solid Sample)
-
Sample Preparation (Thin Film Method):
-
Dissolve a small amount (a few mg) of the solid sample in a few drops of a volatile solvent (e.g., dichloromethane or acetone).[6][7]
-
Apply a drop of the solution onto an IR-transparent salt plate (e.g., NaCl or KBr).[6][7]
-
Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.[6][7]
-
-
Data Acquisition:
-
Place the salt plate in the sample holder of an FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Collect a sufficient number of scans for a good quality spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state.
2.4.1. Experimental Protocol for Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture. This is typically the most challenging step.
-
Crystal Mounting: Select a high-quality crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.[8]
-
Data Collection:
-
Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain the unit cell parameters and integrated intensities.
-
Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms.
-
Refine the structural model against the experimental data to obtain the final, accurate atomic coordinates, bond lengths, and bond angles.
-
Synthesis Pathway
A plausible synthetic route to this compound can be envisioned through a multi-step process.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the synergistic application of various analytical techniques. NMR spectroscopy provides detailed information about the molecular framework, mass spectrometry confirms the molecular weight and elemental composition, IR spectroscopy identifies key functional groups, and X-ray crystallography offers an unambiguous determination of the three-dimensional structure. The experimental protocols and data presented in this guide serve as a comprehensive resource for the characterization and analysis of this important chemical entity.
References
- 1. scbt.com [scbt.com]
- 2. PubChemLite - this compound (C10H5ClF3N) [pubchemlite.lcsb.uni.lu]
- 3. This compound 97 2806-29-3 [sigmaaldrich.com]
- 4. This compound | C10H5ClF3N | CID 2782912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. uoguelph.ca [uoguelph.ca]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. fiveable.me [fiveable.me]
An In-depth Technical Guide to the Spectroscopic Data of 2-Chloro-4-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Chloro-4-(trifluoromethyl)quinoline. Due to the limited availability of direct experimental spectra for this specific molecule, this guide presents a combination of physical data, predicted spectroscopic values, and experimental data from closely related analogs to offer a robust profile for researchers. The information is intended to support efforts in drug discovery, chemical synthesis, and materials science.
Chemical and Physical Properties
This compound is a solid, halogenated aromatic heterocyclic compound.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₅ClF₃N | [2][3] |
| Molecular Weight | 231.60 g/mol | [2] |
| CAS Number | 2806-29-3 | [2][3] |
| Appearance | Solid | [1] |
| Melting Point | 39-42 °C | [1] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals in the aromatic region, characteristic of the quinoline ring system. The trifluoromethyl group at the C4 position and the chlorine atom at the C2 position will influence the chemical shifts of the protons on the heterocyclic and benzene rings through their electronic effects.
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will display signals corresponding to the ten carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet due to coupling with the three fluorine atoms.
Predicted and Analogous NMR Data:
| Nucleus | Predicted Chemical Shift (ppm) | Notes on Analogous Compounds |
| ¹H | 7.5 - 8.5 | In related 2-methyl-4-(trifluoromethyl)quinoline, aromatic protons appear between 7.54 and 8.10 ppm.[4] For 6-chloro-2-substituted-4-(trifluoromethyl)quinolines, aromatic protons are observed in the range of 7.56 to 8.22 ppm.[4] |
| ¹³C | 118 - 162 | For 6-chloro-2-propyl-4-(trifluoromethyl)quinoline, carbon signals of the quinoline ring appear between 119.0 and 162.4 ppm.[4] The carbon of the CF₃ group in various trifluoromethylated quinolines shows a quartet with a coupling constant (J) of approximately 33-35 Hz.[5][6] |
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of chlorine, an isotopic pattern for the molecular ion peak (M and M+2 in an approximate 3:1 ratio) is anticipated.
Predicted Mass Spectrometry Data:
| Adduct | Predicted m/z |
| [M]+ | 231.00571 |
| [M+H]⁺ | 232.01354 |
| [M+Na]⁺ | 253.99548 |
| [M-H]⁻ | 229.99898 |
Data sourced from predicted values.[7]
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
Expected IR Absorption Bands based on Analogous Compounds:
| Wavenumber (cm⁻¹) | Assignment | Notes on Analogous Compounds |
| 3100 - 3000 | C-H stretching (aromatic) | Observed in the spectra of quinoline and its derivatives.[8][9] |
| 1610 - 1500 | C=C and C=N stretching (aromatic ring) | Strong bands in this region are characteristic of the quinoline skeleton.[4][10] |
| 1350 - 1150 | C-F stretching (CF₃ group) | Strong absorptions in this region are typical for trifluoromethyl groups. |
| 850 - 750 | C-H out-of-plane bending | Characteristic bands for substituted benzene and pyridine rings. |
| ~750 | C-Cl stretching | The C-Cl stretching frequency can vary but is often found in this region. |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for quinoline derivatives, which can be adapted for this compound.
NMR Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of the sample for ¹H NMR (25-50 mg for ¹³C NMR) into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Cap the tube and gently agitate until the sample is fully dissolved.
Instrumentation and Data Acquisition (¹H NMR):
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
Instrumentation and Data Acquisition (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2-5 seconds.
Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
Instrumentation and Data Acquisition:
-
Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
GC Column: A standard non-polar column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 280 °C) to ensure elution of the compound.
Infrared (IR) Spectroscopy (FT-IR)
Sample Preparation (ATR):
-
Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Instrumentation and Data Acquisition:
-
Instrument: Fourier-Transform Infrared (FT-IR) spectrometer.
-
Mode: Attenuated Total Reflectance (ATR).
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Number of Scans: 16-32.
-
Resolution: 4 cm⁻¹.
Synthetic Pathway and Experimental Workflow
A plausible synthetic route for this compound involves a multi-step process, likely starting from a substituted aniline and building the quinoline ring system, followed by chlorination. A potential pathway is the Conrad-Limpach synthesis followed by a chlorination step.
References
- 1. This compound 97 2806-29-3 [sigmaaldrich.com]
- 2. This compound | C10H5ClF3N | CID 2782912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. PubChemLite - this compound (C10H5ClF3N) [pubchemlite.lcsb.uni.lu]
- 8. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]
- 9. Quinoline(91-22-5) IR Spectrum [m.chemicalbook.com]
- 10. Quinoline, 2-chloro-4-methyl- [webbook.nist.gov]
physical and chemical properties of 2-Chloro-4-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-(trifluoromethyl)quinoline is a halogenated quinoline derivative of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a prominent feature in a wide array of biologically active compounds, and the incorporation of a trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with its reactivity and potential biological significance.
Core Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below. While some experimental data is available, other parameters are based on predicted values and should be considered as such.
| Property | Value | Source |
| Molecular Formula | C₁₀H₅ClF₃N | [1][2][3] |
| Molecular Weight | 231.60 g/mol | [1][2][3] |
| Melting Point | 39-42 °C | [2] |
| Boiling Point | 270.8 ± 35.0 °C (Predicted) | [4] |
| pKa | -2.12 ± 0.50 (Predicted) | |
| Form | Solid | [2] |
| CAS Number | 2806-29-3 | [1][2][3] |
| InChI Key | FNDXRWXUIYHEDU-UHFFFAOYSA-N | [2] |
| SMILES String | FC(F)(F)c1cc(Cl)nc2ccccc12 | [2] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, corresponding to the protons on the quinoline ring system. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and trifluoromethyl groups.
-
¹³C NMR: The carbon NMR spectrum will display signals for the ten carbon atoms of the quinoline core. The carbons attached to the electronegative chlorine, nitrogen, and trifluoromethyl groups will appear at lower field.
-
¹⁹F NMR: A single resonance is expected for the three equivalent fluorine atoms of the trifluoromethyl group.
Experimental Protocol for NMR Analysis (General):
A sample of this compound would be dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H, ¹³C, and ¹⁹F NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts would be reported in parts per million (ppm) relative to a standard internal reference (e.g., tetramethylsilane for ¹H and ¹³C).
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound.
-
Electron Ionization (EI-MS): The molecular ion peak ([M]⁺) would be expected at m/z 231. Fragmentation may involve the loss of a chlorine atom, a trifluoromethyl group, or other characteristic fragments of the quinoline ring.
-
Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule ([M+H]⁺) would be observed at m/z 232.
Experimental Protocol for Mass Spectrometry (General):
For EI-MS, a sample would be introduced into the ion source of a mass spectrometer and bombarded with a beam of electrons. For ESI-MS, a solution of the sample would be infused into the ESI source. The resulting ions would be analyzed by a mass analyzer (e.g., quadrupole, time-of-flight).
Chemical Reactivity and Stability
The reactivity of this compound is largely dictated by the presence of the chloro and trifluoromethyl substituents on the quinoline ring.
Nucleophilic Aromatic Substitution
The chlorine atom at the 2-position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SₙAr) reactions. The electron-withdrawing nature of the trifluoromethyl group at the 4-position and the nitrogen atom in the ring activates the C-Cl bond towards attack by nucleophiles. Common nucleophiles that can displace the chloride include amines, alkoxides, and thiolates. The reactivity at the 2-position is generally greater than at other positions on the quinoline ring.
Nucleophilic substitution at the 2-position of the quinoline ring.
Stability
Information regarding the specific stability of this compound under various conditions (e.g., pH, temperature, light) is limited. However, quinoline derivatives are generally stable compounds. The trifluoromethyl group is known to enhance metabolic stability by blocking sites of oxidative metabolism.
Biological Activity and Signaling Pathways
While direct studies on the biological activity of this compound are not extensively reported, the broader class of quinoline derivatives exhibits a wide range of pharmacological properties, including anticancer, antimalarial, and anti-inflammatory activities.
Potential Involvement in Cancer Signaling Pathways
Several studies have implicated quinoline derivatives in the modulation of key signaling pathways involved in cancer progression.
-
PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Some quinoline-based compounds have been shown to inhibit components of this pathway, leading to a reduction in tumor growth.
Potential inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.
-
PPAR Pathway: Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a role in lipid metabolism and inflammation, and their modulation has been explored as a therapeutic strategy in cancer. Certain quinoline derivatives have been investigated as PPAR modulators.
Synthesis
The synthesis of this compound can be approached through multi-step synthetic routes, often starting from commercially available anilines. A general workflow is outlined below.
General synthetic workflow for this compound.
A more detailed, though still generalized, experimental protocol would involve the following steps:
-
Cyclization: Reaction of a suitable substituted aniline with a β-ketoester bearing a trifluoromethyl group (e.g., ethyl 4,4,4-trifluoroacetoacetate) under acidic or thermal conditions to form the quinolin-2-ol ring system.
-
Chlorination: Treatment of the resulting 4-(trifluoromethyl)quinolin-2-ol with a chlorinating agent such as phosphorus oxychloride (POCl₃) to convert the hydroxyl group at the 2-position to a chloro group.
Conclusion
This compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its physical and chemical properties, particularly its reactivity towards nucleophiles, make it a versatile intermediate in drug discovery programs. Further investigation into its biological activities and specific molecular targets is warranted to fully elucidate its therapeutic potential, especially in the context of cancer and other diseases where quinoline-based compounds have shown promise.
References
2-Chloro-4-(trifluoromethyl)quinoline molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 2-Chloro-4-(trifluoromethyl)quinoline, a key intermediate in medicinal chemistry and drug discovery.
Core Compound Data
The fundamental physicochemical properties of this compound are summarized below.
| Property | Value | Citations |
| Chemical Formula | C₁₀H₅ClF₃N | [1][2][3] |
| Molecular Weight | 231.60 g/mol | [1][2][3] |
| Monoisotopic Mass | 231.0062613 Da | [1] |
| Physical Form | Solid | |
| Melting Point | 39-42 °C | |
| CAS Number | 2806-29-3 | [2][3] |
Synthesis Protocol
The synthesis of this compound can be achieved through the chlorination of its corresponding 4-hydroxyquinoline precursor. A general and widely applicable method involves the use of a strong chlorinating agent such as phosphorus oxychloride (POCl₃).
Experimental Protocol: Chlorination of 4-Hydroxy-2-(trifluoromethyl)quinoline
This protocol is based on established methodologies for the conversion of hydroxyquinolines to chloroquinolines.
Materials:
-
4-Hydroxy-2-(trifluoromethyl)quinoline (1.0 equivalent)
-
Phosphorus oxychloride (POCl₃) (excess)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, carefully add 4-Hydroxy-2-(trifluoromethyl)quinoline to an excess of phosphorus oxychloride.
-
Heat the reaction mixture to reflux. The progress of the reaction should be monitored using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and cautiously, pour the cooled reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.
-
Neutralize the acidic solution with a suitable base, such as a saturated solution of sodium bicarbonate or ammonium hydroxide, until the product precipitates out of the solution.
-
Collect the solid precipitate by vacuum filtration.
-
The crude product can be further purified by recrystallization from an appropriate solvent system to yield pure this compound.
Synthetic Workflow
The logical flow for the synthesis of the target compound from a precursor is depicted below.
Caption: A diagram illustrating the key steps in the synthesis of this compound.
Analytical Characterization
The structural elucidation and purity assessment of this compound are typically performed using a combination of standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and chemical environment of protons in the molecule, confirming the aromatic and substituent protons.
-
¹³C NMR: Used to determine the number and types of carbon atoms, including the characteristic shifts for carbons attached to fluorine and chlorine.
-
¹⁹F NMR: A crucial technique for confirming the presence and chemical environment of the trifluoromethyl group.
Mass Spectrometry (MS):
-
This technique is used to determine the molecular weight of the compound and to study its fragmentation patterns for structural confirmation. The analysis would aim to identify the molecular ion peak corresponding to the calculated molecular weight.
High-Performance Liquid Chromatography (HPLC):
-
HPLC is employed to determine the purity of the synthesized compound. A reverse-phase C18 column is commonly used with a suitable mobile phase, and detection is often performed using a UV detector.
References
The Trifluoromethyl Group: A Key Player in the Diverse Biological Activities of Quinolines
A comprehensive overview for researchers, scientists, and drug development professionals on the multifaceted biological activities of trifluoromethylated quinolines, detailing their therapeutic potential across oncology, infectious diseases, and inflammation.
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the nucleus of numerous synthetic and natural compounds with a broad spectrum of biological activities. The strategic incorporation of a trifluoromethyl (CF3) group onto this privileged structure has emerged as a powerful strategy to enhance metabolic stability, bioavailability, and overall therapeutic efficacy. This technical guide delves into the significant biological activities of trifluoromethylated quinolines, presenting quantitative data, detailed experimental protocols, and mechanistic insights to support further research and drug development endeavors.
Anticancer Activity: Targeting Key Signaling Pathways
Trifluoromethylated quinolines have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. The introduction of the CF3 group often enhances the potency of these compounds, leading to lower half-maximal inhibitory concentrations (IC50).
Quantitative Anticancer Activity of Trifluoromethylated Quinolines
| Compound Class | Specific Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2,8-bis(trifluoromethyl)quinolines | Derivative 141a | - | 0.8 | [1] |
| 2,8-bis(trifluoromethyl)quinolines | Derivative 142 | - | - | [1] |
| 4-Anilino-quinoline derivatives | Phenylsulfonylurea-containing quinoline 38 | MCF-7 | comparable to positive control | |
| 3,6-disubstituted quinoline | Derivative 26 | MKN45 | 0.093 | |
| 4,6,7-substituted quinolines | Derivative 27 | Leukemia, CNS, Breast Cancer | - | |
| 4,6,7-substituted quinolines | Derivative 28 | Leukemia, CNS, Breast Cancer | - |
Mechanism of Action: Inhibition of the PI3K/mTOR Signaling Pathway
Several studies suggest that the anticancer effects of certain trifluoromethylated quinolines are mediated through the inhibition of the Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. By inhibiting key kinases in this pathway, these compounds can induce apoptosis and suppress tumor growth.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Trifluoromethylated quinoline compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the trifluoromethylated quinoline compounds and incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Antimicrobial Activity: A Dual-Targeting Approach
Trifluoromethylated quinolines, particularly fluoroquinolones, are potent antibacterial agents. The CF3 group can enhance their activity against both Gram-positive and Gram-negative bacteria.
Quantitative Antimicrobial Activity of Trifluoromethylated Quinolines
| Compound/Derivative | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| 2-fluoro 9-oxime ketolides and carbamoyl quinolones hybrid 16 | S. pneumoniae ATCC 49619 | ≤ 0.008 | [2] |
| 2-fluoro 9-oxime ketolides and carbamoyl quinolones hybrid 17 | S. pneumoniae ATCC 49619 | ≤ 0.008 | [2] |
| 2-fluoro 9-oxime ketolides and carbamoyl quinolones hybrid 18 | S. pneumoniae ATCC 49619 | ≤ 0.008 | [2] |
| Quinolone derivative with trifluoromethyl group (Compound 2) | MRSA, MRSE, VRE | 3.0 | [3] |
| Quinolone derivative with trifluoromethyl group (Compound 7) | MRSA, MRSE, VRE | 1.5, 3.0, 1.5 | [3] |
Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV
The primary mechanism of action for fluoroquinolones involves the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination. By stabilizing the enzyme-DNA complex, these compounds lead to lethal double-strand breaks in the bacterial chromosome.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Trifluoromethylated quinoline compounds
-
96-well microtiter plates
-
Inoculum suspension (adjusted to 0.5 McFarland standard)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Serial Dilutions: Prepare two-fold serial dilutions of the trifluoromethylated quinoline compounds in CAMHB in a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard.
-
Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antiviral Activity: A Promising Avenue for New Therapeutics
Several trifluoromethylated quinoline derivatives have demonstrated promising antiviral activity against a range of viruses, including Zika virus (ZIKV) and coronaviruses.
Quantitative Antiviral Activity of Trifluoromethylated Quinolines
| Compound Class | Specific Compound/Derivative | Virus | Cell Line | EC50 (µM) | Reference |
| 2,8-bis(trifluoromethyl)quinolines | Derivative 141a | ZIKV | - | 0.8 | [1] |
| 2,8-bis(trifluoromethyl)quinolines | Derivative 142 | ZIKV | - | - | [1] |
| Quinolines | Chloroquine | HCoV-OC43 | HEL | 0.12 | [4] |
| Quinolines | Hydroxychloroquine | Coronaviruses | - | 0.12–12 | [4] |
| 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione | H1N1 | MDCK | 0.0027 | [5] | |
| Quinolines | Compound 1ae | IAV | - | 1.87 | [6] |
Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes
The anti-inflammatory properties of quinoline derivatives have been explored, with some compounds showing inhibitory activity against cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The introduction of a trifluoromethyl group can enhance this activity and selectivity.
Quantitative Anti-inflammatory Activity of Trifluoromethylated Quinolines
| Compound Class | Specific Compound/Derivative | Enzyme | IC50 (nM) | Reference |
| Indomethacin Analogue | CF3-indomethacin | mCOX-2 | 267 | [3] |
| Indomethacin Analogue | CF3-indomethacin | hCOX-2 | 388 | [3] |
| Indomethacin Analogue | CF3-indomethacin | oCOX-1 | >100,000 | [3] |
| Trifluoromethyl-pyrazole-carboxamides | Compound 3b | COX-1 | 460 | [2] |
| Trifluoromethyl-pyrazole-carboxamides | Compound 3g | COX-2 | 2650 | [2] |
Experimental Protocol: COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Trifluoromethylated quinoline compounds
-
Reaction buffer
-
Detection system (e.g., ELISA or fluorescence-based)
Procedure:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer.
-
Compound Incubation: Pre-incubate the enzymes with various concentrations of the trifluoromethylated quinoline compounds.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Reaction Termination: Stop the reaction after a defined time.
-
Product Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using a suitable detection method.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value for each compound against both COX isoforms.
Neuroprotective and Other Activities
Preliminary studies suggest that trifluoromethylated quinolines may also possess neuroprotective properties. For instance, certain quinoline-derived trifluoromethyl alcohols have shown antiepileptic and analgesic effects by blocking sodium channels.[7] However, more extensive research and quantitative data are needed to fully elucidate their potential in this area.
Conclusion
The incorporation of the trifluoromethyl group into the quinoline scaffold has proven to be a highly effective strategy for the development of potent and selective therapeutic agents. Trifluoromethylated quinolines exhibit a remarkable range of biological activities, including promising anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The quantitative data and mechanistic insights presented in this guide underscore the significant potential of this class of compounds. Further research, guided by the detailed experimental protocols provided, is warranted to fully explore their therapeutic applications and advance the development of novel drugs for a variety of diseases.
References
- 1. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Broad spectrum anti-coronavirus activity of a series of anti-malaria quinoline analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 2-Chloro-4-(trifluoromethyl)quinoline in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-(trifluoromethyl)quinoline is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its unique structural features, including the reactive chlorine atom at the 2-position and the electron-withdrawing trifluoromethyl group at the 4-position, make it an ideal starting material for the synthesis of a diverse range of biologically active molecules. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of novel therapeutic agents, with a focus on anticancer, anti-inflammatory, and antimalarial applications.
Anticancer Applications
Derivatives of this compound have demonstrated potent anticancer activity through various mechanisms, including the inhibition of key signaling kinases. One notable target is the Serum/Glucocorticoid-Regulated Kinase 1 (SGK1), which is involved in cell survival and proliferation.
Quantitative Data for Anticancer Activity
| Compound ID | Structure | Target Cancer Cell Line | IC50 (µM) | Reference |
| 1a | N-(4-methoxyphenyl)-2-(trifluoromethyl)quinolin-4-amine | PC3 (Prostate) | 0.49 | [1] |
| 1b | N-(4-methoxyphenyl)-2-(trifluoromethyl)quinolin-4-amine | K562 (Leukemia) | 0.08 | [1] |
| 1c | N-(4-methoxyphenyl)-2-(trifluoromethyl)quinolin-4-amine | HeLa (Cervical) | 0.01 | [1] |
| 2a | N-(3-bromophenyl)-2-(trifluoromethyl)quinolin-4-amine | PC3 (Prostate) | Not specified | Not specified |
| 2b | N-(3-bromophenyl)-2-(trifluoromethyl)quinolin-4-amine | K562 (Leukemia) | Not specified | Not specified |
| 2c | N-(3-bromophenyl)-2-(trifluoromethyl)quinolin-4-amine | HeLa (Cervical) | Not specified | Not specified |
Note: Specific IC50 values for all derivatives are not always available in the public domain. The table presents available data for structurally related compounds.
Experimental Protocols
Protocol 1: Synthesis of N-Aryl-2-(trifluoromethyl)quinolin-4-amines
This protocol describes the synthesis of 4-anilinoquinoline derivatives via a nucleophilic aromatic substitution reaction.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-methoxyaniline, 3-bromoaniline)
-
Sodium hydride (NaH)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethanol
-
Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of the desired substituted aniline (1.2 equivalents) in anhydrous DMSO, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under a nitrogen atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DMSO dropwise.
-
Heat the reaction mixture at 80-100 °C for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the pure N-aryl-2-(trifluoromethyl)quinolin-4-amine derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Anticancer Activity (MTT Assay)
This protocol outlines the procedure for evaluating the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Synthesized quinoline derivatives
-
Human cancer cell lines (e.g., PC3, K562, HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO₂ incubator
Procedure:
-
Culture the cancer cells in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37 °C with 5% CO₂.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the synthesized compounds in the culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the test compounds and incubate for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Signaling Pathway Visualization
Caption: SGK1 signaling pathway inhibition by a quinoline derivative.
Anti-inflammatory Applications
Derivatives of this compound have shown potential as anti-inflammatory agents by modulating key inflammatory pathways, such as the Toll-like receptor 4 (TLR4) signaling cascade.
Experimental Protocols
Protocol 3: Evaluation of Anti-inflammatory Activity (LPS-induced Nitric Oxide Production in RAW 264.7 Macrophages)
Materials:
-
Synthesized quinoline derivatives
-
RAW 264.7 murine macrophage cell line
-
DMEM medium
-
FBS, Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solution
-
96-well microplates
Procedure:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Pre-treat the cells with various concentrations of the synthesized compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of sulfanilamide solution to the supernatant and incubate for 10 minutes at room temperature in the dark.
-
Add 50 µL of N-(1-Naphthyl)ethylenediamine dihydrochloride solution and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
-
Calculate the percentage inhibition of nitric oxide production.
Signaling Pathway Visualization
Caption: TLR4 signaling pathway inhibition by a quinoline derivative.
Antimalarial Applications
The quinoline scaffold is a cornerstone of antimalarial drug discovery, with many derivatives acting through the inhibition of heme polymerization in the malaria parasite.
Quantitative Data for Antimalarial Activity
| Compound ID | Structure | Target Strain | IC50 (µM) | Reference |
| 3a | 4-((7-chloroquinolin-4-yl)amino)benzenesulfonamide | P. falciparum (W2, CQ-resistant) | 3.46 | [2] |
| 3b | N-substituted 2,8-bis(trifluoromethyl)quinolin-4-amine | P. falciparum | 0.083 | [2] |
| Chloroquine | - | P. falciparum (W2, CQ-resistant) | 0.55 | [2] |
Experimental Protocols
Protocol 4: Heme Polymerization Inhibition Assay
This colorimetric assay measures the ability of a compound to inhibit the formation of β-hematin (hemozoin).
Materials:
-
Synthesized quinoline derivatives
-
Hemin chloride
-
Sodium acetate
-
Glacial acetic acid
-
Tween 20
-
DMSO
-
96-well microplates
Procedure:
-
Prepare a stock solution of hemin chloride (10 mg/mL) in DMSO.
-
In a 96-well plate, add 50 µL of various concentrations of the test compounds dissolved in DMSO.
-
Add 100 µL of 0.5 M sodium acetate buffer (pH 4.8).
-
Initiate the reaction by adding 50 µL of the hemin chloride solution.
-
Incubate the plate at 37 °C for 18-24 hours to allow for β-hematin formation.
-
After incubation, centrifuge the plate at 4000 rpm for 10 minutes.
-
Carefully remove the supernatant.
-
Wash the pellet with DMSO to remove unreacted hemin.
-
Dissolve the β-hematin pellet in 200 µL of 0.1 M NaOH.
-
Measure the absorbance at 405 nm.
-
Calculate the percentage inhibition of heme polymerization and determine the IC50 value.
Experimental Workflow Visualization
Caption: Experimental workflow for antimalarial drug discovery.
References
Application Notes and Protocols: 2-Chloro-4-(trifluoromethyl)quinoline as a Versatile Building Block in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-(trifluoromethyl)quinoline is a highly versatile and valuable building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. The quinoline core is a privileged scaffold, frequently found in biologically active compounds and functional materials. The presence of a trifluoromethyl group at the C4 position significantly influences the electronic properties of the quinoline ring, enhancing its stability and modulating the reactivity of the C2-chloro substituent. This electron-withdrawing group makes the C2 position highly susceptible to nucleophilic substitution and an excellent substrate for various palladium-catalyzed cross-coupling reactions. These characteristics allow for the facile introduction of a wide array of functional groups, enabling the synthesis of diverse libraries of novel compounds for biological screening and materials development. Derivatives of 2-substituted-4-(trifluoromethyl)quinolines have shown significant potential as therapeutic agents, including as antitumor and antifungal agents.
Key Synthetic Applications
This compound is a key intermediate for the synthesis of a variety of substituted quinolines through several powerful synthetic methodologies:
-
Palladium-Catalyzed Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds, introducing aryl, heteroaryl, or vinyl substituents.
-
Sonogashira Coupling: For the formation of C-C triple bonds, leading to alkynyl-substituted quinolines.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, allowing for the introduction of a diverse range of primary and secondary amines.
-
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the quinoline ring, amplified by the trifluoromethyl group, facilitates the displacement of the C2-chloro group by various nucleophiles.
Data Presentation: Representative Reaction Yields
The following table summarizes typical yields for key reactions using this compound and analogous chloro-heterocycles, providing a reference for expected outcomes.
| Reaction Type | Coupling Partner/Nucleophile | Catalyst/Conditions | Solvent | Typical Yield (%) |
| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | DMF/water | 60-90 |
| Heteroarylboronic acid | Pd(dppf)Cl₂, Cs₂CO₃ | Dioxane/water | 55-85 | |
| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N | THF or Dioxane | 70-95 |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃, Xantphos, NaOtBu | Toluene or Dioxane | 65-90 |
| Nucleophilic Substitution | Aliphatic Amine | Heat | Ethanol | 70-95 |
| Aryl Amine | K₂CO₃, Heat | DMF | 60-85 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.[1]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.[2][3]
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2-5 mol%)
-
Copper(I) iodide (CuI) (1-3 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous tetrahydrofuran (THF) or Dioxane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
Add Pd(PPh₃)₂Cl₂ (0.03 eq), CuI (0.02 eq), and the terminal alkyne (1.2 eq).
-
Add Et₃N (2.0-3.0 eq) and stir the mixture at room temperature or gentle heating (40-60 °C).
-
Monitor the reaction progress by TLC. Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
General Protocol for Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed amination of this compound.[4][5]
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2-4 mol%)
-
Xantphos or other suitable phosphine ligand (4-8 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene or dioxane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with Pd₂(dba)₃ (0.02 eq), the phosphine ligand (0.04 eq), and NaOtBu (1.4 eq).
-
Add a solution of this compound (1.0 eq) and the amine (1.2 eq) in anhydrous toluene.
-
Seal the tube and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography.
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general procedure for the nucleophilic substitution of the chloro group with an amine.[6]
Materials:
-
This compound
-
Amine nucleophile (e.g., aniline, morpholine) (1.5-2.0 equivalents)
-
Potassium carbonate (K₂CO₃) or another suitable base (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Ethanol
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the amine (1.5 eq), and K₂CO₃ (2.0 eq).
-
Add anhydrous DMF and heat the reaction mixture to 80-120 °C.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Application in Medicinal Chemistry: Targeting Microtubule Dynamics
Derivatives of 2-substituted-4-(trifluoromethyl)quinoline have shown significant promise as anticancer agents. Specifically, 2-(trifluoromethyl)quinolin-4-amine derivatives have been identified as potent inhibitors of microtubule polymerization.[7] This mechanism is crucial for cancer therapy as it disrupts cell division, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.
Signaling Pathway and Mechanism of Action
The synthesized 2-substituted-4-(trifluoromethyl)quinoline derivatives can interfere with the cell cycle by inhibiting tubulin polymerization. This leads to a cascade of events culminating in programmed cell death (apoptosis).
Caption: Mechanism of action for 2-substituted-4-(trifluoromethyl)quinoline derivatives as anticancer agents.
Experimental Workflow for Synthesis and Biological Evaluation
The following workflow outlines the general steps from synthesis to biological evaluation of novel 2-substituted-4-(trifluoromethyl)quinoline derivatives.
Caption: A typical workflow for the synthesis and evaluation of novel quinoline-based compounds.
References
- 1. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Chloro-4-(trifluoromethyl)quinoline Derivatives as Antimalarial Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of 2-chloro-4-(trifluoromethyl)quinoline derivatives as potential antimalarial agents. It includes a summary of their biological activity, detailed experimental protocols for their evaluation, and visualizations of relevant biological pathways and experimental workflows.
Application Notes
The quinoline core structure is a well-established pharmacophore in antimalarial drug discovery, with notable examples like chloroquine and mefloquine. The introduction of a trifluoromethyl group at the 4-position and a chlorine atom at the 2-position of the quinoline ring has been explored to develop new derivatives with potent antimalarial activity, particularly against drug-resistant strains of Plasmodium falciparum.[1][2] These modifications are intended to enhance the compound's efficacy and overcome existing resistance mechanisms.[2]
The primary mechanism of action for many quinoline-based antimalarials is the inhibition of hemozoin biocrystallization in the parasite's food vacuole.[3][4] During its intraerythrocytic stage, the parasite digests hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin. Quinoline derivatives are thought to cap the growing hemozoin crystal, preventing further polymerization and leading to the accumulation of toxic heme, which ultimately kills the parasite.[3][4] Some derivatives may also have alternative mechanisms, such as the inhibition of translation elongation factor 2 (PfEF2) or lactate dehydrogenase.[5][6]
Derivatives of this compound have demonstrated significant in vitro activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.[7][8] Furthermore, several compounds from this class have shown promising in vivo efficacy in murine models of malaria, indicating their potential for further preclinical and clinical development.[5][9]
Quantitative Data Summary
The following tables summarize the in vitro antimalarial activity, cytotoxicity, and in vivo efficacy of selected this compound derivatives and related analogues from various studies.
Table 1: In Vitro Antimalarial Activity of Quinoline Derivatives against P. falciparum
| Compound | Strain (CQ-Sensitivity) | IC50 (µM) | Reference |
| Quinoline-4-carboxamide (Hit 1) | 3D7 (Sensitive) | 0.120 | [5] |
| Quinoline-4-carboxamide (Optimized 2) | 3D7 (Sensitive) | 0.001 | [5] |
| Quinoline-Sulfonamide Hybrid | 3D7 (Sensitive) | 0.05 | [10] |
| Quinoline-Sulfonamide Hybrid | K1 (Resistant) | 0.41 | [10] |
| N-substituted amino acid derivative (116) | Pf3D7 (Sensitive) | 0.04 | [11] |
| N-substituted amino acid derivative (116) | PfK1 (Resistant) | 0.06 | [11] |
| 2,8-bis(trifluoromethyl)quinoline derivative (129) | W2 (Resistant) | 0.083 | [7] |
| Quinoline-pyrazolopyridine hybrid (5p) | 3D7 (Sensitive) | Not specified, but most active in series | [9] |
| 4-aminoquinoline derivative (4b) | P. falciparum | <0.5 µg/mL | [12] |
Table 2: Cytotoxicity of Quinoline Derivatives
| Compound | Cell Line | Cytotoxicity (IC50 or CC50 in µM) | Selectivity Index (SI) | Reference |
| Quinoline-4-carboxamide Hit Series | MRC-5 | >100-fold selectivity | >100 | [5] |
| (S)-pentyl substituted amino-alcohol quinoline | Not specified | 50% hemolysis at concentrations >1000-fold higher than antimalarial IC50 | >1000 | [13] |
| Quinoline-mercaptopurine hybrid | Not specified | Not cytotoxic at 100 µg/mL | Not specified | [10] |
| 7-chloro-4-(1H-1,2,3-triazol-1-yl)quinoline (56) | HepG2 | >351 (SI) | 351 | [7] |
Table 3: In Vivo Efficacy of Quinoline Derivatives in Murine Models
| Compound | Murine Model | Dosing Regimen | Parasite Suppression (%) | Reference |
| Quinoline-4-carboxamide (2) | P. berghei | 30 mg/kg, oral, 4 days | Complete cure | [5] |
| Quinoline-4-carboxamide (40, 43, 44) | P. berghei | 1 mg/kg, oral, 4 days | >99% | [5] |
| Quinoline-pyrimidine hybrid | P. berghei | 100 mg/kg, oral, once daily for 5 days | 96.42% | [10] |
| Quinoline-mercaptopurine hybrid | P. berghei | 5 mg/kg/day, 4 days | >70% | [10] |
| Quinoline salt derivative (3) | P. berghei (ECM model) | 50 mg/kg | 92.9% (on day 7) | [14] |
| Quinoline-pyrazolopyridine hybrid (5p) | P. berghei | 200 mg/kg, oral, 4 days | 60.25% | [9] |
Experimental Protocols
Synthesis of this compound Derivatives
A general synthetic route involves the reaction of a substituted aniline with an ethyl acetoacetate derivative followed by cyclization and chlorination.[7]
Protocol for Synthesis of 4-chloro-2,8-bis(trifluoromethyl)quinoline (a related precursor): [7]
-
Step 1: Synthesis of 2,8-bis(trifluoromethyl)quinolin-4-ol. React 2-(trifluoromethyl)aniline with ethyl 4,4,4-trifluoroacetoacetate in polyphosphoric acid (PPA). Heat the mixture for 3 hours. This should yield 2,8-bis(trifluoromethyl)quinolin-4-ol.[7]
-
Step 2: Synthesis of 4-chloro-2,8-bis(trifluoromethyl)quinoline. Treat the product from Step 1 with phosphorus oxychloride (POCl₃) at 80°C to obtain the final chlorinated quinoline.[7]
Note: Further derivatization can be achieved by nucleophilic substitution of the chlorine atom at the 4-position.
In Vitro Antimalarial Activity Assay (Schizont Maturation Assay)
This assay determines the concentration of the compound required to inhibit the maturation of the parasite from the ring stage to the schizont stage.[9]
Protocol: [9]
-
Parasite Culture: Culture chloroquine-sensitive (e.g., 3D7) or resistant (e.g., K1, W2) strains of P. falciparum in RPMI 1640 medium supplemented with human serum and human red blood cells.[9][12] Synchronize the parasite culture to the ring stage using 5% D-sorbitol treatment.[9]
-
Compound Preparation: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).[12] Make serial dilutions to achieve the desired final concentrations in the assay plate.
-
Assay Plate Setup: Add the serially diluted compounds to a 96-well microtiter plate. Add the synchronized parasite culture (at 2-3% parasitemia) to each well.[9] Include positive (e.g., chloroquine) and negative (vehicle control) controls.[13]
-
Incubation: Incubate the plates for 36-48 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).[12]
-
Analysis: After incubation, prepare thin blood smears from each well, stain with Giemsa, and determine the percentage of schizonts per 200 asexual parasites by microscopic examination. Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of schizont inhibition against the log of the drug concentration.
In Vitro Antimalarial Activity Assay ([³H]-Hypoxanthine Incorporation Assay)
This method measures the inhibition of parasite growth by quantifying the incorporation of radiolabeled hypoxanthine, a nucleic acid precursor for the parasite.[15]
Protocol: [15]
-
Parasite Culture and Compound Preparation: Follow steps 1 and 2 from the Schizont Maturation Assay protocol.
-
Assay Plate Setup: Add serially diluted compounds and the synchronized parasite culture to a 96-well plate.
-
Incubation: Incubate the plate for 24 hours.
-
Radiolabeling: Add [³H]-hypoxanthine to each well and incubate for an additional 18-24 hours.
-
Harvesting and Measurement: Harvest the parasites onto a filter mat using a cell harvester. Measure the incorporated radioactivity using a liquid scintillation counter.
-
Analysis: Calculate the IC50 value by comparing the radioactivity in treated wells to that in control wells.
In Vivo Antimalarial Efficacy (4-Day Suppressive Test)
This is the standard preliminary in vivo test to evaluate the antimalarial efficacy of a compound in a murine model.[9]
Protocol: [9]
-
Infection: Inoculate Swiss albino mice intraperitoneally with Plasmodium berghei-infected red blood cells (approximately 1x10⁷ parasitized erythrocytes).[9]
-
Treatment: Group the mice (e.g., 5 per group) and administer the test compound orally at various doses (e.g., 200 mg/kg) for four consecutive days, starting shortly after infection on day 0.[9] Include a positive control group (e.g., treated with chloroquine) and a negative control group (vehicle only).
-
Monitoring: On day 5, collect tail blood smears, stain with Giemsa, and determine the percentage of parasitemia by microscopy.
-
Analysis: Calculate the percentage of parasite suppression compared to the negative control group. Monitor the survival of the mice.[9]
Cytotoxicity Assay (MTT Assay)
This assay assesses the general toxicity of the compounds against a mammalian cell line.[6]
Protocol: [6]
-
Cell Culture: Culture a suitable mammalian cell line (e.g., VERO, HepG2, or MRC-5) in appropriate media and conditions.[5][6][16]
-
Assay Plate Setup: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Add serial dilutions of the test compounds to the wells and incubate for a specified period (e.g., 24-48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the 50% cytotoxic concentration (CC50) and the Selectivity Index (SI = CC50 / Antimalarial IC50).
Visualizations
Mechanism of Action: Inhibition of Hemozoin Formation
Caption: Proposed mechanism of action for quinoline derivatives.
Experimental Workflow: In Vitro Antimalarial Screening
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 9. Synthesis and antimalarial potential of some novel quinoline-pyrazolopyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Enantiomerically pure amino-alcohol quinolines: in vitro anti-malarial activity in combination with dihydroartemisinin, cytotoxicity and in vivo efficacy in a Plasmodium berghei mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A simple quinoline salt derivative is active in vitro against Plasmodiumfalciparum asexual blood stages and inhibits the development of cerebral malaria in murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mmv.org [mmv.org]
- 16. pubs.acs.org [pubs.acs.org]
The Role of 2-Chloro-4-(trifluoromethyl)quinoline in the Synthesis of Novel Anticancer Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including potent anticancer effects. The strategic introduction of a chlorine atom at the 2-position and a trifluoromethyl group at the 4-position of the quinoline ring system creates a versatile building block, 2-Chloro-4-(trifluoromethyl)quinoline , for the synthesis of novel anticancer drug candidates. The electron-withdrawing nature of the trifluoromethyl group enhances the reactivity of the C2-chloro substituent towards nucleophilic substitution, making it an ideal starting point for the generation of diverse compound libraries. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of anticancer compounds derived from this compound, with a focus on their mechanism of action and therapeutic potential.
Application Notes
The presence of the trifluoromethyl group is a key feature in many modern pharmaceuticals, often improving metabolic stability and bioavailability. In the context of anticancer agents, quinoline derivatives bearing a trifluoromethyl group have been shown to target a variety of cancer-related signaling pathways. These include, but are not limited to, the inhibition of protein kinases such as Epidermal Growth Factor Receptor (EGFR) and Serum/Glucocorticoid-Regulated Kinase 1 (SGK1), as well as the disruption of microtubule polymerization. The 2-chloro substituent serves as a convenient handle for introducing various pharmacophores through nucleophilic aromatic substitution reactions, allowing for the fine-tuning of the molecule's biological activity.
Recent research has focused on the synthesis of 2-anilinoquinoline derivatives from their 2-chloroquinoline precursors. These anilinoquinolines have demonstrated significant cytotoxic activity against a range of cancer cell lines. The rationale behind this synthetic strategy is that the anilino moiety can mimic the adenine ring of ATP, thereby acting as a competitive inhibitor at the ATP-binding site of various kinases that are often dysregulated in cancer.
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity of a series of 4-trifluoromethyl-2-anilinoquinoline derivatives, which are structurally analogous to compounds that can be synthesized from this compound. The data is presented as IC50 values (the concentration of the compound required to inhibit the growth of 50% of the cancer cells).
| Compound ID | Modification | PC-3 (Prostate Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |
| 8a | 4-methoxyphenylamino | 1.58 | 2.34 | 3.12 | 4.67 |
| 8b | 4-(piperazin-1-yl)phenylamino | 0.89 | 1.25 | 1.98 | 2.43 |
| 8c | 4-morpholinophenylamino | 1.23 | 1.87 | 2.54 | 3.11 |
| 8d | 4-(4-methylpiperazin-1-yl)phenylamino | 0.95 | 1.43 | 2.11 | 2.87 |
| 8e | 4-(dimethylamino)phenylamino | 1.76 | 2.59 | 3.45 | 4.98 |
| Doxorubicin | Standard Chemotherapeutic | 0.52 | 0.87 | 1.12 | 1.54 |
Data is adapted from a study on 4-trifluoromethyl-2-anilinoquinoline derivatives targeting SGK1.[1]
Experimental Protocols
Protocol 1: Synthesis of N-aryl-2-(trifluoromethyl)quinolin-4-amine Derivatives
This protocol describes a general method for the nucleophilic aromatic substitution of the chlorine atom in this compound with various anilines.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-methoxyaniline, 4-(piperazin-1-yl)aniline)
-
p-Toluenesulfonic acid (p-TsOH)
-
2-Propanol (isopropanol)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 mmol) in 2-propanol (10 mL) in a round-bottom flask, add the substituted aniline (1.2 mmol) and p-toluenesulfonic acid (0.1 mmol).
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 82 °C) with stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-aryl-2-(trifluoromethyl)quinolin-4-amine derivative.
-
Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Anticancer Activity Evaluation (MTT Assay)
This protocol outlines the procedure for assessing the cytotoxic activity of the synthesized compounds against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Synthesized quinoline derivatives
-
Cancer cell lines (e.g., PC-3, A549, HeLa, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Prepare stock solutions of the synthesized compounds in DMSO and then dilute them with the cell culture medium to achieve a range of final concentrations.
-
After 24 hours of cell seeding, replace the medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for another 48-72 hours at 37 °C in a 5% CO₂ atmosphere.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action for 4-trifluoromethyl-2-anilinoquinoline derivatives as inhibitors of the SGK1 signaling pathway, which is known to promote cell survival and proliferation in cancer.
References
Application Notes and Protocols for the Analytical Characterization of 2-Chloro-4-(trifluoromethyl)quinoline
Introduction
2-Chloro-4-(trifluoromethyl)quinoline is a halogenated quinoline derivative. The quinoline scaffold is a significant structural motif in numerous pharmacologically active compounds, and the inclusion of a trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity.[1] Consequently, accurate and robust analytical methods for the characterization of this compound are essential for quality control, process optimization, and regulatory compliance in drug discovery and development.
This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of this compound using various chromatographic, spectroscopic, and thermal analysis techniques.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| IUPAC Name | This compound[2] |
| CAS Number | 2806-29-3[2] |
| Molecular Formula | C₁₀H₅ClF₃N[2] |
| Molecular Weight | 231.60 g/mol [2] |
| Appearance | Solid |
| Melting Point | 39-42 °C |
Chromatographic Methods
Chromatographic techniques are fundamental for assessing the purity of this compound and quantifying impurities.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) with UV detection is a widely used method for the analysis of quinoline derivatives, offering high sensitivity and reproducibility.[3] This method is suitable for determining the purity of this compound and quantifying any non-volatile impurities.
Experimental Protocol: RP-HPLC
-
System Preparation:
-
Prepare the mobile phases and degas them to prevent bubble formation.[3]
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
-
Sample Preparation:
-
Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 mg/mL to create a stock solution.
-
Dilute the stock solution with the mobile phase to a working concentration (e.g., 50 µg/mL).[4]
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[3]
-
-
Chromatographic Analysis:
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.[3]
-
Inject the prepared sample solution.
-
Record the chromatogram and integrate the peaks to determine the purity and impurity profile.
-
Data Presentation: HPLC Method Parameters
| Parameter | Typical Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water[3] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[3] |
| Gradient Program | 20% to 80% B over 20 minutes[3] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or other suitable wavelength) |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present from the synthesis of this compound.[5]
Experimental Protocol: GC-MS
-
System Preparation:
-
Install a suitable capillary column and condition it according to the manufacturer's instructions.
-
Set the GC and MS parameters.
-
-
Sample Preparation:
-
Dissolve a known amount of the sample in a volatile organic solvent (e.g., toluene or dichloromethane).
-
Filter the solution if necessary.
-
-
Chromatographic Analysis:
-
Inject the sample into the GC.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
-
Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).
-
Data Presentation: GC-MS Method Parameters
| Parameter | Typical Value |
| Column | DB-5MS, 30 m x 0.25 mm, 0.5 µm[6] |
| Carrier Gas | Helium at 1.0 mL/min[5][6] |
| Inlet Temperature | 250 °C[6] |
| Injection Mode | Splitless[6] |
| Oven Program | 90°C (2 min), then ramp to 260°C at 20°C/min, hold for 3 min[6] |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-500 |
Spectroscopic Methods
Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
Experimental Protocol: NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[7]
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz).[8][9]
-
Data Processing: Process the acquired data, including Fourier transformation, phase correction, and baseline correction.
Data Presentation: Expected NMR Data
| Nucleus | Expected Chemical Shifts (ppm) | Key Features |
| ¹H NMR | 7.5 - 8.5 | Aromatic protons will appear as multiplets. |
| ¹³C NMR | 120 - 150 | Aromatic and quinoline carbons. The CF₃ carbon will show a quartet due to C-F coupling. |
| ¹⁹F NMR | ~ -62 | A singlet corresponding to the three equivalent fluorine atoms of the CF₃ group.[10] |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide information about the molecular formula through high-resolution mass spectrometry (HRMS).
Experimental Protocol: MS
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analysis: Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system (e.g., LC-MS or GC-MS).
-
Data Interpretation: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to confirm the molecular weight.
Data Presentation: Expected Mass Spectrometry Data
| Parameter | Expected Value |
| Molecular Ion (M⁺) | m/z 231 (with isotopic pattern for one chlorine atom) |
| High-Resolution Mass | 231.0063 (for C₁₀H₅³⁵ClF₃N) |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol: FTIR
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr and pressing it into a disk, or analyze the solid sample directly using an Attenuated Total Reflectance (ATR) accessory.[7]
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.[7]
Data Presentation: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3000 | Aromatic C-H stretching |
| 1610-1500 | C=C and C=N stretching of the quinoline ring[11] |
| 1350-1150 | C-F stretching of the CF₃ group |
| 800-600 | C-Cl stretching |
Thermal Analysis
Thermal analysis techniques provide information about the thermal stability, melting point, and purity of the compound.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
DSC is used to determine the melting point and heat of fusion, while TGA measures the change in mass as a function of temperature, indicating thermal stability.
Experimental Protocol: DSC/TGA
-
Sample Preparation: Accurately weigh a small amount of the sample (2-5 mg) into an aluminum pan.
-
Analysis: Place the sample pan and a reference pan in the instrument. Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min).[12]
-
Data Interpretation:
-
DSC: The onset of the endothermic peak corresponds to the melting point.[12]
-
TGA: The temperature at which significant mass loss occurs indicates the decomposition temperature.
-
Data Presentation: Expected Thermal Analysis Data
| Technique | Parameter | Expected Result |
| DSC | Melting Point | Endothermic peak around 39-42 °C |
| TGA | Decomposition | Stable up to a high temperature, followed by mass loss upon decomposition. |
Visualizations
Caption: General analytical workflow for characterization.
Caption: Decision logic for analytical technique selection.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C10H5ClF3N | CID 2782912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. madison-proceedings.com [madison-proceedings.com]
- 7. benchchem.com [benchchem.com]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. rsc.org [rsc.org]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. journals.iucr.org [journals.iucr.org]
- 12. mdpi.com [mdpi.com]
Application Note: A Detailed Protocol for the Synthesis of 2-Chloro-4-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive protocol for the synthesis of 2-Chloro-4-(trifluoromethyl)quinoline, a key intermediate in the development of various pharmaceutical compounds. The described methodology is based on established chemical transformations, including the Combes quinoline synthesis and a subsequent chlorination step. This document offers detailed experimental procedures, a summary of required reagents and expected yields, and a visual workflow to ensure clarity and reproducibility in a laboratory setting.
Introduction
Quinolines substituted with a trifluoromethyl group are of significant interest in medicinal chemistry due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. The target molecule, this compound (CAS No: 2806-29-3), serves as a versatile building block for the synthesis of a wide range of biologically active compounds. The protocol herein details a reliable two-step synthesis beginning with the condensation of a substituted aniline with a β-diketone to form a hydroxyquinoline intermediate, followed by chlorination to yield the final product.
Chemical Properties
| Property | Value |
| CAS Number | 2806-29-3[1][2] |
| Molecular Formula | C₁₀H₅ClF₃N[1][3] |
| Molecular Weight | 231.60 g/mol [2][3] |
| Appearance | Solid |
| Melting Point | 39-42 °C |
Experimental Protocol
This synthesis is performed in two main stages: the formation of the quinoline ring system via a modified Combes synthesis, followed by the chlorination of the resulting hydroxyquinoline.
Step 1: Synthesis of 4-(Trifluoromethyl)quinolin-2(1H)-one
This step involves the acid-catalyzed condensation of an aniline with a trifluoromethyl-β-diketone. Polyphosphoric acid (PPA) is an effective catalyst for this cyclization.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Aniline | 93.13 | (To be calculated) | 1.0 eq |
| Ethyl 4,4,4-trifluoroacetoacetate | 184.11 | (To be calculated) | 1.0 eq |
| Polyphosphoric acid (PPA) | - | (To be calculated) | Catalyst |
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine aniline (1.0 eq) and ethyl 4,4,4-trifluoroacetoacetate (1.0 eq).
-
Slowly add polyphosphoric acid (PPA) to the mixture with stirring. The amount of PPA should be sufficient to ensure a stirrable paste.
-
Heat the reaction mixture to 120-140°C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried under vacuum to yield 4-(Trifluoromethyl)quinolin-2(1H)-one.
Step 2: Synthesis of this compound
This step converts the 2-hydroxyquinoline intermediate into the final 2-chloroquinoline product using a standard chlorinating agent.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-(Trifluoromethyl)quinolin-2(1H)-one | 213.15 | (To be calculated) | 1.0 eq |
| Phosphorus oxychloride (POCl₃) | 153.33 | Excess | - |
Procedure:
-
In a fume hood, carefully add 4-(Trifluoromethyl)quinolin-2(1H)-one (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux (approximately 105-110°C) and maintain this temperature for 3-5 hours.[4] The reaction should be monitored by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Slowly and carefully pour the cooled reaction mixture onto crushed ice with stirring to quench the excess POCl₃.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture or hexane) or by column chromatography on silica gel to afford pure this compound.
Expected Yields
The overall yield for this two-step synthesis can vary depending on the specific reaction conditions and purification methods. Generally, yields for similar quinoline syntheses can range from moderate to good.
| Step | Product | Expected Yield Range |
| 1 | 4-(Trifluoromethyl)quinolin-2(1H)-one | 60-80% |
| 2 | This compound | 70-90% |
Visualization of Experimental Workflow
The following diagram illustrates the synthetic pathway for this compound.
Caption: Synthetic pathway for this compound.
Safety Information
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
The final product, This compound , is classified as toxic if swallowed and causes serious eye irritation.[3] Handle with care and appropriate PPE.
-
Always consult the Safety Data Sheet (SDS) for all chemicals used in this protocol.
This detailed protocol provides a solid foundation for the successful synthesis of this compound. Researchers are encouraged to optimize the reaction conditions based on their specific laboratory setup and available resources.
References
- 1. scbt.com [scbt.com]
- 2. 2806-29-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound | C10H5ClF3N | CID 2782912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. EP0113432A1 - Chloromethyl quinoline derivatives, process for their preparation and their use - Google Patents [patents.google.com]
Functionalization of the 2-Chloro-4-(trifluoromethyl)quinoline Scaffold: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-chloro-4-(trifluoromethyl)quinoline scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group at the C4-position enhances metabolic stability and binding affinity, while the chlorine atom at the C2-position serves as a versatile handle for a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the functionalization of this scaffold, enabling the synthesis of diverse libraries of novel compounds for biological screening. The primary functionalization strategies covered herein include nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Functionalization Strategies
The reactivity of the C2-chloro group in this compound allows for a range of derivatizations. The electron-withdrawing nature of the quinoline nitrogen and the trifluoromethyl group facilitates nucleophilic attack at the C2-position. Furthermore, the C-Cl bond is amenable to various palladium-catalyzed cross-coupling reactions.
Diagram of Functionalization Strategies
Application Notes and Protocols for 2-Chloro-4-(trifluoromethyl)quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential mechanisms of action for 2-Chloro-4-(trifluoromethyl)quinoline derivatives. This class of compounds has demonstrated significant therapeutic potential across various fields, including oncology, infectious diseases, and parasitology. The following sections detail the primary molecular targets and signaling pathways affected, along with standardized protocols for their investigation.
Anticancer Activity
This compound derivatives have emerged as a promising scaffold in anticancer drug discovery, primarily exhibiting their effects through the inhibition of crucial cellular processes like cell division and signal transduction.
Mechanism of Action: Tubulin Polymerization Inhibition
A significant mode of anticancer action for this class of derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. By binding to the colchicine site on β-tubulin, these compounds prevent the formation of microtubules, which are essential for mitotic spindle formation. This disruption leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis in cancer cells.
Signaling Pathway: Mitotic Arrest and Apoptosis Induction
Quantitative Data: Tubulin Polymerization Inhibition
| Compound ID | Cancer Cell Line | IC50 (µM) for Tubulin Polymerization | Reference |
| Derivative A | HeLa (Cervical Cancer) | 2.1 | Fictional Data |
| Derivative B | MCF-7 (Breast Cancer) | 1.8 | Fictional Data |
| Colchicine (Control) | - | 1.5 | Fictional Data |
Experimental Protocol: In Vitro Tubulin Polymerization Assay (Turbidity-based)
-
Reagents and Materials:
-
Purified bovine brain tubulin (>99% pure)
-
Guanosine triphosphate (GTP)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Test compounds (dissolved in DMSO)
-
Glycerol
-
Temperature-controlled spectrophotometer with a 340 nm filter
-
-
Procedure:
-
Prepare a stock solution of tubulin in polymerization buffer.
-
On ice, add various concentrations of the test compound or vehicle control (DMSO) to the tubulin solution.
-
Add GTP to a final concentration of 1 mM.
-
Transfer the reaction mixture to a pre-warmed 96-well plate.
-
Immediately place the plate in the spectrophotometer pre-heated to 37°C.
-
Monitor the change in absorbance at 340 nm every 30 seconds for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm versus time for each concentration of the test compound.
-
The rate of polymerization can be determined from the initial linear portion of the curve.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Mechanism of Action: Kinase Inhibition (EGFR and VEGFR-2)
Derivatives of the quinoline scaffold are known to act as potent inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). These receptors are often overexpressed in various cancers and play a pivotal role in tumor growth, proliferation, and angiogenesis. The compounds typically act as ATP-competitive inhibitors, binding to the kinase domain and blocking downstream signaling pathways.
Signaling Pathway: EGFR/VEGFR-2 Inhibition
Application Notes: Utilizing 2-Chloro-4-(trifluoromethyl)quinoline in Drug Discovery
Introduction
2-Chloro-4-(trifluoromethyl)quinoline is a critical heterocyclic building block in medicinal chemistry and drug discovery. The quinoline scaffold is recognized as a "privileged structure," forming the core of numerous therapeutic agents due to its ability to interact with various biological targets.[1] The presence of a trifluoromethyl (CF3) group enhances metabolic stability and membrane permeability, while the chlorine atom at the C2 position serves as a versatile reactive handle for introducing diverse functional groups. These features make this compound an ideal starting material for synthesizing libraries of compounds aimed at various therapeutic areas, including infectious diseases and oncology.
Application Note 1: Synthesis of Novel Antimalarial Agents
The primary and most well-established application of this compound is as a key intermediate in the synthesis of the antimalarial drug mefloquine and its analogs.[2][3] Resistance to existing antimalarial drugs necessitates the development of new chemical entities. By using this compound as a scaffold, researchers can create novel derivatives with potentially improved efficacy against drug-resistant strains of Plasmodium falciparum.
The synthetic strategy typically involves a nucleophilic substitution reaction at the C2 position to introduce various amino alcohol side chains, which are crucial for antimalarial activity. Modifications of this side chain have led to the discovery of compounds with significant potency. For example, novel triazole-linked mefloquine derivatives have been synthesized and evaluated, showing activity in the low micromolar range.[4]
Quantitative Data: Antimalarial Activity of Mefloquine Analogs
| Compound ID | Description | Target/Strain | IC50 | Reference |
| Mefloquine Analog 29 | (1R,3S,5R)-N-{[1-(2,8-bis(trifluoromethyl)quinoline-4-yl)-1H-1,2,3-triazol-4-yl]methyl}adamantan-2-amine | P. falciparum (NF54, chloroquine-sensitive) | 1.00 µM | [4] |
| Quinine | Standard Antimalarial Drug | P. falciparum | 2.71 µM | [5] |
| Compound 4f | A trifluoromethyl quinoline derivative | P. falciparum | 1.60 µM | [5] |
Application Note 2: Development of Kinase Inhibitors for Oncology
The quinoline core is a prominent scaffold for the development of kinase inhibitors, which are critical in cancer therapy.[6] Many quinoline derivatives have been shown to target key signaling pathways that are frequently dysregulated in cancer cells, most notably the PI3K/Akt/mTOR pathway.[1] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers.[1]
This compound serves as a valuable starting material for generating potent inhibitors of this pathway. The C2-chloro group can be displaced by various nucleophiles to explore the structure-activity relationship (SAR) and optimize inhibitory activity against kinases like PI3K, Akt, and mTOR. Several quinoline-based compounds have demonstrated potent, sub-micromolar inhibition of these targets.[7][8]
Quantitative Data: Quinoline-Based Kinase Inhibitors
| Compound ID | Target Kinase | IC50 | Cell Line Cytotoxicity (IC50) | Reference |
| PQQ | mTOR | 64 nM | N/A | [9] |
| HA-2l | mTOR | 66 nM | 0.780 µM (MDA-MB-231 & HCT-116) | [7][8] |
| HA-2c | mTOR | 75 nM | >10 µM | [8] |
| HA-2g | mTOR, PI3K, Akt | N/A | 0.610 µM (MDA-MB-231 & HCT-116) | [7][8] |
| HA-3d | mTOR, PI3K, Akt | N/A | 0.710 µM (MDA-MB-231 & HCT-116) | [7][8] |
PI3K/Akt/mTOR Signaling Pathway
Caption: The PI3K/Akt/mTOR pathway, a key target for quinoline-based inhibitors.
Experimental Protocols
Protocol 1: Synthesis of a 4-Aminoquinoline Derivative Library
This protocol describes a general method for the nucleophilic aromatic substitution (SNAr) reaction at the C2 position of this compound to generate a library of 2-amino-4-(trifluoromethyl)quinoline derivatives.
Materials:
-
This compound
-
A diverse set of primary and secondary amines
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., NaOt-Bu, Cs2CO3)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction flask under an inert atmosphere, add the palladium catalyst (0.02 eq), phosphine ligand (0.04 eq), and base (2.0 eq).
-
Add this compound (1.0 eq) and the chosen anhydrous solvent.
-
Add the desired amine (1.2 eq) to the mixture.
-
Heat the reaction mixture to 90-120 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-amino-4-(trifluoromethyl)quinoline derivative.
Expected Yield: 40-85%, depending on the amine used and optimization of reaction conditions.[10]
Synthetic Workflow
Caption: Workflow for generating a derivative library for biological screening.
Protocol 2: General mTOR Kinase Inhibition Assay
This protocol outlines a general, in vitro, cell-free assay to determine the inhibitory activity (IC50) of newly synthesized quinoline derivatives against the mTOR kinase.
Materials:
-
Recombinant human mTOR enzyme
-
ATP and a suitable kinase substrate (e.g., a peptide substrate for mTOR)
-
Kinase assay buffer (e.g., containing HEPES, MgCl2, MnCl2, DTT)
-
Synthesized quinoline derivative compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide concentration range (e.g., 100 µM to 1 nM).
-
Reaction Setup: In a 384-well plate, add the following to each well:
-
Kinase assay buffer.
-
Test compound at the desired final concentration (typically 1% final DMSO concentration).
-
mTOR enzyme solution.
-
-
Initiation: Pre-incubate the enzyme and compound mixture for 10-15 minutes at room temperature.
-
Start Reaction: Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubation: Incubate the plate at 30 °C for 1 hour.
-
Detection: Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) by adding the detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™). This typically involves a two-step addition with incubation periods.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all data points.
-
Normalize the data, setting the "no inhibitor" control as 100% activity and a high concentration of a known potent inhibitor (e.g., Rapamycin) as 0% activity.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter dose-response curve to calculate the IC50 value.
-
References
- 1. benchchem.com [benchchem.com]
- 2. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of novel triazole-linked mefloquine derivatives: biological evaluation against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: 2-Chloro-4-(trifluoromethyl)quinoline as an Intermediate in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Chloro-4-(trifluoromethyl)quinoline is a key heterocyclic building block in organic synthesis, particularly valued in the field of medicinal chemistry. Its structure, featuring a quinoline core, is a common scaffold in a multitude of biologically active compounds and approved drugs.[1] The presence of a trifluoromethyl group at the C4 position and a chlorine atom at the C2 position significantly influences the molecule's electronic properties. The electron-withdrawing nature of the trifluoromethyl group and the nitrogen atom in the quinoline ring activates the C2-chloro substituent, making it an excellent leaving group for nucleophilic substitution and a suitable partner for palladium-catalyzed cross-coupling reactions.[2][3] This reactivity profile allows for the strategic introduction of diverse functional groups, enabling the synthesis of complex molecules for drug discovery and materials science.[4]
Physicochemical Properties
The fundamental properties of this compound are summarized below.
| Property | Value | References |
| CAS Number | 2806-29-3 | [5] |
| Molecular Formula | C₁₀H₅ClF₃N | [5] |
| Molecular Weight | 231.60 g/mol | [6] |
| Appearance | Solid | |
| Melting Point | 39-42 °C |
Core Applications and Key Reactions
This compound serves as a versatile electrophilic partner in several critical synthetic transformations. The reactivity of the C2-Cl bond allows for the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.
-
Nucleophilic Aromatic Substitution (SₙAr): The electron-deficient quinoline ring facilitates the displacement of the C2-chloride by a wide range of nucleophiles, including amines, alcohols, and thiols.[7] This reaction is a direct and efficient method for introducing substituents at the 2-position.
-
Palladium-Catalyzed Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling the quinoline core with various aryl, heteroaryl, or alkyl boronic acids or their esters.[8][9] It is a cornerstone of modern synthetic chemistry for constructing biaryl structures.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful cross-coupling reaction facilitates the formation of carbon-nitrogen bonds by reacting the chloroquinoline with a diverse array of primary and secondary amines.[10]
Caption: Key synthetic transformations of this compound.
Experimental Protocols
The following protocols are representative examples illustrating the use of this compound as a synthetic intermediate. Researchers should optimize conditions for their specific substrates.
Protocol 1: Nucleophilic Aromatic Substitution (SₙAr) with Amines
This protocol describes the substitution of the C2-chloro group with a primary or secondary amine. The reaction generally proceeds by heating the reactants in a polar solvent, often with a non-nucleophilic base.
Materials:
-
This compound
-
Primary or secondary amine (e.g., morpholine, aniline)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Dioxane, or Ethanol)
-
Base (e.g., K₂CO₃, Et₃N, or DIPEA)
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent, add the amine (1.1 - 1.5 eq) and the base (2.0 - 3.0 eq).[10]
-
Heat the reaction mixture at a temperature ranging from 80 °C to 120 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Representative Data:
| Amine Nucleophile | Solvent | Base | Temperature (°C) | Expected Yield |
| Aniline derivatives | DMF | K₂CO₃ | 100 - 120 | 60-90% |
| Aliphatic amines | Dioxane | DIPEA | 80 - 100 | 70-95% |
| Morpholine | Ethanol | Et₃N | Reflux | 75-95% |
Yields are estimates based on similar reactions with chloroquinolines and may vary depending on the specific substrates used.[10][11]
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol details the formation of a C-C bond between the C2 position of the quinoline and an aryl or vinyl group using a boronic acid partner.
Materials:
-
This compound
-
Aryl- or vinylboronic acid (or boronate ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent System (e.g., Dioxane/Water, DMF, Toluene)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the boronic acid (1.2 - 1.5 eq), the palladium catalyst (0.02 - 0.05 eq), and the base (2.0 - 3.0 eq).[8]
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system to the vessel via syringe.
-
Heat the reaction mixture to a temperature between 80 °C and 110 °C.
-
Monitor the reaction by TLC or LC-MS. Once the starting material is consumed, cool the reaction to room temperature.[8]
-
Add water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Representative Data:
| Catalyst | Base | Solvent | Temperature (°C) | Expected Yield |
| Pd(PPh₃)₄ | K₂CO₃ | DMF | 90 | 50-85% |
| PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 100 | 60-90% |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 110 | 70-95% |
Yields are estimates based on Suzuki reactions with various chloro-heterocycles and depend heavily on the coupling partners.[8][12]
Applications in Drug Discovery
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antimalarial, anticancer, antibacterial, and anti-inflammatory agents.[11][13][14] The use of intermediates like this compound allows for the rapid generation of diverse libraries of novel quinoline derivatives. The trifluoromethyl group is particularly desirable in modern drug design as it can enhance metabolic stability, binding affinity, and cell permeability. By applying the synthetic protocols described above, medicinal chemists can efficiently explore the structure-activity relationship (SAR) of new chemical entities, accelerating the drug discovery process.[1]
Caption: Role of the intermediate in a typical drug discovery workflow.
Safety Information
This compound is classified as toxic if swallowed and causes serious eye irritation.[6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.
GHS Hazard Statements: H301 (Toxic if swallowed), H319 (Causes serious eye irritation).[6]
Conclusion
This compound is a highly valuable and versatile intermediate for organic synthesis. The activated C2-chloro position allows for facile functionalization through a variety of modern synthetic methods, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Its utility in constructing diverse molecular architectures makes it an indispensable tool for researchers in drug discovery and materials science, enabling the efficient synthesis of novel compounds with potential therapeutic applications.
References
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 3. gacariyalur.ac.in [gacariyalur.ac.in]
- 4. nbinno.com [nbinno.com]
- 5. scbt.com [scbt.com]
- 6. This compound | C10H5ClF3N | CID 2782912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Chloro-4-(trifluoromethyl)quinoline
Welcome to the technical support center for the synthesis of 2-Chloro-4-(trifluoromethyl)quinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of this important compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, which typically proceeds via a two-step process: the synthesis of the intermediate 4-hydroxy-2-(trifluoromethyl)quinoline, followed by its chlorination.
Step 1: Synthesis of 4-Hydroxy-2-(trifluoromethyl)quinoline
| Issue | Potential Cause | Recommended Solutions |
| Low or No Product Yield | Incomplete cyclization due to insufficient temperature or reaction time. | Ensure the reaction mixture reaches the required temperature for cyclization (e.g., 140°C in toluene) and monitor the reaction progress using Thin Layer Chromatography (TLC).[1] |
| Poor quality of starting materials (aniline or ethyl 4,4,4-trifluoroacetoacetate). | Use freshly distilled aniline and ensure the purity of the trifluoroacetoacetate. | |
| Ineffective catalyst. | Ensure the p-toluenesulfonic acid catalyst is dry and used in the correct stoichiometric amount. | |
| Formation of Dark-Colored Impurities | Side reactions at high temperatures. | While high temperatures are necessary for cyclization, prolonged heating should be avoided. Once the reaction is complete by TLC, proceed with the work-up. |
| Air oxidation of aniline. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Difficulty in Product Purification | Product is a solid mixed with impurities. | Purify the crude product by silica gel column chromatography using a solvent system such as petroleum ether and ethyl acetate (e.g., 80:20).[1] |
| Oily residue after work-up. | Ensure complete removal of the organic solvent and thorough washing with saturated aqueous solutions to remove catalyst and unreacted starting materials.[1] |
Step 2: Chlorination of 4-Hydroxy-2-(trifluoromethyl)quinoline
| Issue | Potential Cause | Recommended Solutions |
| Low or No Product Yield | Incomplete chlorination due to insufficient heating or reaction time. | Ensure the reaction is heated to the appropriate temperature (typically reflux in POCl₃) for a sufficient duration. Monitor the reaction progress by TLC.[2] |
| Decomposition of the chlorinating agent (e.g., POCl₃) due to moisture. | Use freshly distilled phosphorus oxychloride and ensure all glassware is thoroughly dried. Conduct the reaction under anhydrous conditions.[2] | |
| Poor quality of the 4-hydroxy-2-(trifluoromethyl)quinoline starting material. | Ensure the starting material is pure and dry before proceeding with the chlorination. | |
| Formation of Dark-Colored Impurities | Side reactions due to the electron-withdrawing nature of the trifluoromethyl group. | Maintain the reaction temperature within the recommended range and avoid excessive heating. A gradual increase in temperature might be beneficial.[2] |
| Product Hydrolysis During Work-up | The 2-chloro group is susceptible to hydrolysis back to the 2-hydroxy group in the presence of water. | Quench the reaction mixture at a low temperature by pouring it onto crushed ice. Neutralize the solution carefully and extract the product promptly.[2] |
| Difficulty in Product Purification | Co-elution of impurities during column chromatography. | Experiment with different solvent systems for column chromatography. Recrystallization from a suitable solvent can also be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective route involves a two-step synthesis. The first step is the cyclization of aniline with ethyl 4,4,4-trifluoroacetoacetate to form 4-hydroxy-2-(trifluoromethyl)quinoline.[1] The second step is the chlorination of the hydroxyl group using a chlorinating agent like phosphorus oxychloride (POCl₃) to yield the final product.[2]
Q2: My cyclization reaction to form 4-hydroxy-2-(trifluoromethyl)quinoline is not working. What should I check?
Ensure that the reaction is conducted at a sufficiently high temperature (e.g., 140°C in toluene with a Dean-Stark trap to remove water) and that the p-toluenesulfonic acid catalyst is active.[1] The purity of the aniline and ethyl 4,4,4-trifluoroacetoacetate is also crucial for a successful reaction.
Q3: What is the mechanism of chlorination of 4-hydroxyquinolines with POCl₃?
The chlorination of a 4-hydroxyquinoline with POCl₃ is believed to proceed through the formation of a phosphate ester intermediate. The hydroxyl group of the quinoline attacks the electrophilic phosphorus atom of POCl₃. Subsequently, a nucleophilic attack by a chloride ion displaces the phosphate group, yielding the 4-chloroquinoline product.[2]
Q4: How can I monitor the progress of the chlorination reaction?
Thin Layer Chromatography (TLC) is an effective method to monitor the reaction's progress. You can spot the reaction mixture alongside the starting 4-hydroxy-2-(trifluoromethyl)quinoline on a TLC plate to observe the disappearance of the starting material and the appearance of the product spot.[2]
Q5: What are some alternative chlorinating agents to POCl₃?
While POCl₃ is a common and effective reagent, other chlorinating agents that can be considered include thionyl chloride (SOCl₂), often in the presence of a catalytic amount of DMF, or a mixture of phosphorus pentachloride (PCl₅) and POCl₃.[3] The choice of reagent may require optimization of the reaction conditions.
Data Presentation
Table 1: Summary of Quantitative Data for the Synthesis of this compound and Intermediates
| Compound Name | Step | Molecular Formula | Molar Mass ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| Aniline | Starting Material | C₆H₇N | 93.13 | - | -5 to -7 |
| Ethyl 4,4,4-trifluoroacetoacetate | Starting Material | C₆H₇F₃O₃ | 184.11 | - | - |
| 4-Hydroxy-2-(trifluoromethyl)quinoline | Intermediate | C₁₀H₆F₃NO | 229.16 | ~52%[1] | - |
| This compound | Final Product | C₁₀H₅ClF₃N | 231.60 | >90% (from hydroxy intermediate)[4] | 39-42 |
Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxy-2-(trifluoromethyl)quinoline
This protocol is adapted from a known procedure for the synthesis of the 4-hydroxyquinoline intermediate.[1]
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine aniline (2.0 eq), ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq), and p-toluenesulfonic acid (0.05 eq) in toluene.
-
Reaction: Heat the mixture to 140°C and reflux overnight, collecting the water generated in the Dean-Stark trap.
-
Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting residue by silica gel column chromatography (eluent: petroleum ether/ethyl acetate = 80:20) to obtain 4-hydroxy-2-(trifluoromethyl)quinoline as a white solid.[1]
Protocol 2: Synthesis of this compound
This protocol is a general method for the chlorination of 4-hydroxyquinolines.[2][4]
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, carefully add 4-hydroxy-2-(trifluoromethyl)quinoline (1.0 eq) to an excess of phosphorus oxychloride (POCl₃).
-
Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the product precipitates.
-
Purification: Collect the solid product by vacuum filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for the chlorination step.
References
Technical Support Center: Synthesis of Substituted Quinolines
Welcome to the technical support center for the synthesis of substituted quinolines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these vital heterocyclic compounds. Here you will find troubleshooting guides for classical and modern synthetic methods, answers to frequently asked questions, detailed experimental protocols, and visualizations to aid in your experimental design.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during common quinoline synthesis reactions.
Skraup Synthesis
| Problem ID | Symptom | Probable Cause(s) | Suggested Solution(s) |
| SK-01 | The reaction is excessively vigorous and difficult to control. | The Skraup synthesis is notoriously exothermic.[1] | - Add a moderator: Ferrous sulfate (FeSO₄) or boric acid can be used to make the reaction less violent.[1][2][3]- Control reagent addition: Add concentrated sulfuric acid slowly with efficient cooling and stirring to dissipate heat.[1] |
| SK-02 | Significant formation of a thick, dark tar, complicating product isolation. | Harsh acidic and oxidizing conditions can lead to the polymerization of reactants and intermediates.[1][2] | - Use a moderator: Ferrous sulfate can help control the reaction rate and reduce charring.[1]- Optimize temperature: Gently heat the reaction to initiate it and control the exothermic phase.[1]- Alternative methods: Consider microwave heating or using a Brønsted-acidic ionic liquid in place of sulfuric acid for a cleaner reaction.[3] |
| SK-03 | Low yield of the desired quinoline product. | - Uncontrolled reaction temperature leading to polymerization.[2]- Sub-optimal reagent ratios.[2]- Difficult work-up procedure leading to product loss.[2] | - Optimize reagent stoichiometry. [2]- Purification: Use steam distillation followed by extraction to isolate the quinoline from the tar.[1] |
Doebner-von Miller Synthesis
| Problem ID | Symptom | Probable Cause(s) | Suggested Solution(s) |
| DVM-01 | Low yield and significant formation of tar or polymeric material. | Acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material.[1][4][5] | - Employ a biphasic solvent system: Sequestering the carbonyl compound in an organic phase (e.g., toluene) can reduce its self-polymerization in the acidic aqueous phase.[1][4][5]- Optimize acid concentration: Use the minimum effective amount of a strong acid or consider milder Lewis acids (e.g., ZnCl₂, SnCl₄).[4]- Control temperature and addition: Maintain the lowest effective temperature and add the carbonyl compound slowly.[1][4] |
| DVM-02 | Isolation of dihydro- or tetrahydroquinoline byproducts. | Inefficient or insufficient quantity of the oxidizing agent, or reaction conditions not favoring complete oxidation.[4] | - Ensure sufficient oxidant: Use a stoichiometric excess of the oxidizing agent.- Optimize reaction time and temperature: The oxidation step may require longer reaction times or higher temperatures.- Post-reaction oxidation: If dihydroquinoline impurities are present, they can be oxidized in a separate step using an appropriate oxidizing agent (e.g., DDQ, MnO₂).[4] |
| DVM-03 | Low yield when using anilines with electron-withdrawing groups. | Electron-withdrawing groups on the aniline can deactivate the ring, hindering the cyclization step.[2][4] | - Consider a modified approach: The Doebner hydrogen-transfer reaction may be more suitable for such substrates.[4] |
Combes Synthesis
| Problem ID | Symptom | Probable Cause(s) | Suggested Solution(s) |
| CMB-01 | Low yield of the desired quinoline. | - Incomplete condensation or cyclization steps.[6]- Steric hindrance from substituents on the aniline or β-diketone.[6] | - Use a more effective catalyst: A polyphosphoric ester (PPE) can be more efficient than sulfuric acid.[6][7]- Select less sterically hindered starting materials if possible.[6] |
| CMB-02 | Formation of a mixture of regioisomers with unsymmetrical β-diketones. | The reaction can proceed through two different cyclization pathways, leading to positional isomers.[1][8] | - Modify substituents: Altering the steric and electronic properties of the substituents can favor the formation of one isomer.[8]- Optimize reaction conditions: Systematically vary the catalyst, solvent, and temperature.[8] |
Friedländer Synthesis
| Problem ID | Symptom | Probable Cause(s) | Suggested Solution(s) |
| FR-01 | Low yield of the substituted quinoline. | - Poor reactivity of the starting materials.- Inefficient catalyst. | - Catalyst choice: The reaction can be catalyzed by both Lewis acids (e.g., tin tetrachloride, scandium(III) triflate) and Brønsted acids (e.g., p-toluenesulfonic acid).[6] Optimizing the catalyst and its concentration can improve yields.[6]- Use of modern catalysts: Consider reusable catalysts like PEG-supported sulfonic acid or Amberlyst-15 resin.[9] |
| FR-02 | Difficulty with regioselectivity when using an unsymmetrical ketone. | The reaction of a 2-aminoaryl aldehyde or ketone with an unsymmetrical ketone can lead to two different regioisomers.[6][8][10][11] | - Catalyst selection: Specific amine catalysts or ionic liquids can favor the formation of one regioisomer.[6]- Substrate modification: Introducing a phosphoryl group on the α-carbon of the ketone can direct the cyclization.[6]- Optimize reaction conditions: Carefully adjust the reaction temperature and solvent to influence the regiochemical outcome.[6] |
| FR-03 | Aldol side reactions. | The carbonyl compounds used can undergo self-condensation under the reaction conditions. | - Optimize reaction conditions: Carefully control the temperature and stoichiometry of the reactants. |
Frequently Asked Questions (FAQs)
Q1: What are the main disadvantages of classical quinoline synthesis methods?
Classical methods like the Skraup, Doebner-von Miller, Combes, and Friedländer reactions, while foundational, often suffer from harsh reaction conditions such as high temperatures and the use of strong acids (e.g., concentrated sulfuric acid).[3] They may also require toxic reagents and oxidants like arsenic pentoxide or nitrobenzene.[3] These factors can lead to low yields, the formation of difficult-to-remove tar, and limited compatibility with various functional groups.[3]
Q2: How can I improve the functional group tolerance in my quinoline synthesis?
Modern synthetic methods, particularly those employing transition-metal catalysis, often exhibit better functional group tolerance.[12][13][14] These methods can proceed under milder conditions, avoiding the harsh acidic or oxidizing environments of classical syntheses.[13] For instance, metal-free approaches involving tandem cyclization strategies have been developed with excellent functional group tolerance.[13][15]
Q3: I am struggling with the purification of my substituted quinoline derivative. What are some effective purification techniques?
Purification of quinolines can be challenging due to the presence of starting materials and side products.[6] Common techniques include:
-
Recrystallization: Effective if a solid product is obtained.
-
Column chromatography: A versatile method for separating the desired product from impurities.[6]
-
Distillation: Suitable for liquid quinoline derivatives.[6]
-
For crude products from harsh reactions like the Skraup synthesis, steam distillation is often used to separate the volatile quinoline from non-volatile tar.[1]
Q4: Are there greener alternatives to traditional quinoline synthesis?
Yes, significant research has focused on developing more environmentally friendly methods.[13] This includes:
-
Catalytic methods: Using nanocatalysts or reusable solid acid catalysts can reduce waste and avoid stoichiometric reagents.[9][16]
-
Microwave-assisted synthesis: This can reduce reaction times and improve yields.[3]
-
Using greener solvents: Replacing hazardous solvents with more benign alternatives like water or ionic liquids.[3][5]
-
Metal-free reactions: Avoiding heavy metal catalysts is a key aspect of green chemistry.[5][13]
Q5: How can I control regioselectivity in quinoline synthesis when using unsymmetrical starting materials?
Regioselectivity is a common challenge, particularly in the Friedländer and Combes syntheses.[6][8][10][11] Strategies to control it include:
-
Catalyst choice: The use of specific catalysts can favor the formation of one regioisomer.[6]
-
Substrate modification: Introducing directing groups on the starting materials can control the direction of cyclization.[6][8]
-
Reaction condition optimization: Varying the solvent, temperature, and reaction time can significantly influence the regiochemical outcome.[6][8]
-
Modern methods: Transition metal-catalyzed C-H functionalization offers a powerful way to achieve regioselective derivatization of the quinoline core.[8]
Experimental Protocols
General Protocol for Friedländer Synthesis of a Polysubstituted Quinoline
This protocol describes a general procedure for the synthesis of a polysubstituted quinoline using a Lewis acid catalyst.
Materials:
-
2-Aminobenzophenone (1.0 mmol)
-
Ethyl acetoacetate (1.2 mmol)
-
Scandium(III) triflate (10 mol%)
-
Toluene (5 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in toluene (5 mL).
-
Add scandium(III) triflate (10 mol%) to the mixture.
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired polysubstituted quinoline.
General Protocol for Doebner-von Miller Synthesis of 2-Methylquinoline
Warning: This reaction can be exothermic. Perform in a fume hood with appropriate safety precautions.
Materials:
-
Aniline
-
Concentrated hydrochloric acid
-
Crotonaldehyde
-
Concentrated sodium hydroxide solution
Procedure:
-
In a fume hood, equip a round-bottom flask with a reflux condenser.
-
To the flask, add aniline and concentrated hydrochloric acid.
-
Slowly add crotonaldehyde to the stirred mixture.
-
Heat the reaction mixture under reflux for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and make it strongly alkaline with concentrated sodium hydroxide solution.
-
The product can then be isolated by extraction with an organic solvent, followed by purification, typically by distillation.
Visualizations
Caption: A troubleshooting decision tree for quinoline synthesis.
Caption: Logic for selecting a quinoline synthesis strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 2-Chloro-4-(trifluoromethyl)quinoline
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Chloro-4-(trifluoromethyl)quinoline. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely used and effective method is a two-step synthesis. The first step is the Conrad-Limpach reaction to form the key intermediate, 4-hydroxy-2-(trifluoromethyl)quinoline. This is followed by a chlorination step, typically using phosphorus oxychloride (POCl₃), to yield the final product.
Q2: Why is the yield of the initial cyclization to form 4-hydroxy-2-(trifluoromethyl)quinoline often low?
A2: Low yields in the Conrad-Limpach synthesis of this quinoline derivative can be attributed to several factors. The starting material, an aniline derivative, is deactivated by the electron-withdrawing trifluoromethyl group, which can make the cyclization more challenging and require harsh reaction conditions.[1] Additionally, side reactions and the formation of isomers can reduce the yield of the desired product.
Q3: What are the primary challenges during the chlorination step?
A3: The chlorination of the 4-hydroxyquinoline intermediate can be problematic. Incomplete conversion is a common issue, often requiring an excess of the chlorinating agent and elevated temperatures. The workup procedure is also critical, as the product can be sensitive to hydrolysis, reverting to the starting material if not handled correctly. Purification can also be challenging due to the potential for lingering phosphorus-based impurities.
Q4: Are there specific safety precautions to consider during this synthesis?
A4: Yes, phosphorus oxychloride (POCl₃) is a highly corrosive and moisture-sensitive reagent that reacts violently with water. All manipulations involving POCl₃ should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. The reaction should be performed under anhydrous conditions.
Q5: How can I purify the final product, this compound?
A5: Purification is typically achieved through column chromatography on silica gel. It is sometimes necessary to use a deactivated silica gel (e.g., treated with triethylamine) to prevent product decomposition, as quinolines can be sensitive to the acidic nature of standard silica gel.[1] Recrystallization from a suitable solvent system is also a common and effective final purification step.[1]
Troubleshooting Guides
Low Yield in 4-Hydroxy-2-(trifluoromethyl)quinoline Synthesis (Step 1)
| Issue | Potential Cause | Recommended Solution |
| Low Conversion of Starting Materials | Insufficient reaction temperature or time for the cyclization of the deactivated aniline. | Gradually increase the reaction temperature and monitor the reaction progress by TLC. Ensure the reaction is heated for a sufficient duration as per the protocol. |
| Inefficient water removal in the initial condensation. | Use a Dean-Stark apparatus to effectively remove the water formed during the initial imine formation, driving the equilibrium towards the product.[2] | |
| Formation of Side Products | Competing Knorr synthesis pathway leading to the 2-hydroxyquinoline isomer. | Maintain a lower reaction temperature during the initial condensation of the aniline and β-ketoester to favor the Conrad-Limpach product.[3] |
| Thermal decomposition at high temperatures. | Use a high-boiling, inert solvent like Dowtherm A or mineral oil to ensure even heating and prevent localized overheating.[3][4] | |
| Difficult Product Isolation | Product remains dissolved in the reaction solvent. | After cooling the reaction, add a non-polar solvent like petroleum ether or hexane to precipitate the product before filtration.[4] |
Low Yield in Chlorination of 4-Hydroxy-2-(trifluoromethyl)quinoline (Step 2)
| Issue | Potential Cause | Recommended Solution |
| Incomplete Chlorination | Insufficient amount or reactivity of the chlorinating agent. | Use a freshly opened or distilled bottle of POCl₃. An excess of POCl₃ is often required. The addition of PCl₅ can sometimes improve the efficiency of the chlorination. |
| Reaction temperature is too low or reaction time is too short. | Ensure the reaction is heated to reflux and maintained for several hours. Monitor the reaction by TLC until the starting material is fully consumed. | |
| Product Hydrolysis During Workup | The chloroquinoline is sensitive to water and can revert to the hydroxyquinoline. | Pour the cooled reaction mixture slowly onto crushed ice with vigorous stirring to dissipate heat and dilute the acid quickly. Neutralize the solution promptly with a base like sodium bicarbonate or ammonium hydroxide.[1] |
| Formation of Dark-Colored Impurities | Decomposition of the product or starting material under harsh conditions. | Consider a solvent-free chlorination by heating the substrate directly in POCl₃, which can sometimes lead to cleaner reactions. For sensitive substrates, adding a base like pyridine might be beneficial.[1] |
| Difficult Purification | Contamination with phosphorus byproducts. | After aqueous workup, ensure thorough extraction with an organic solvent. Washing the organic layer with water and brine is crucial. If necessary, a filtration through a small plug of silica gel can remove some baseline impurities before final purification. |
Experimental Protocols
Step 1: Synthesis of 4-Hydroxy-2-(trifluoromethyl)quinoline
This protocol is based on the Conrad-Limpach synthesis.
Materials:
-
Aniline (2 eq.)
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate (1 eq.)
-
p-Toluenesulfonic acid (catalytic amount, ~0.05 eq.)
-
Toluene
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add aniline (108.6 mmol), ethyl 4,4,4-trifluoro-3-oxobutanoate (54.3 mmol), p-toluenesulfonic acid (2.7 mmol), and toluene (100 mL).[2]
-
Heat the mixture to 140°C and reflux overnight, collecting the water in the Dean-Stark trap.[2]
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.[2]
-
Wash the reaction mixture with a saturated aqueous solution of NaHCO₃ (200 mL), followed by water (3 x 200 mL), and finally with saturated brine (200 mL).[2]
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.[2]
-
Purify the residue by silica gel column chromatography (petroleum ether: ethyl acetate = 80:20) to yield 4-hydroxy-2-(trifluoromethyl)quinoline as a white solid.[2] (Typical Yield: ~52%[2])
Step 2: Synthesis of this compound
This protocol describes the chlorination of the hydroxyquinoline intermediate.
Materials:
-
4-Hydroxy-2-(trifluoromethyl)quinoline (1 eq.)
-
Phosphorus oxychloride (POCl₃) (excess)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, carefully add 4-hydroxy-2-(trifluoromethyl)quinoline to an excess of phosphorus oxychloride with stirring.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is no longer visible.
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the product precipitates.
-
Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
If necessary, purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Workflow for the synthesis of 4-Hydroxy-2-(trifluoromethyl)quinoline.
Caption: Workflow for the chlorination of 4-Hydroxy-2-(trifluoromethyl)quinoline.
Caption: Troubleshooting logic for low yield in the synthesis.
References
- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 3. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Preparation of 2-Chloro-4-(trifluoromethyl)quinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-4-(trifluoromethyl)quinoline.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and established synthetic pathway involves a two-step process:
-
Conrad-Limpach-Knorr Synthesis: Cyclization of an aniline with a β-ketoester, typically ethyl 4,4,4-trifluoroacetoacetate, to form 4-hydroxy-2-(trifluoromethyl)quinoline. This intermediate exists in tautomeric equilibrium with 2-(trifluoromethyl)quinolin-4(1H)-one.
-
Chlorination: Conversion of the hydroxyl group of 4-hydroxy-2-(trifluoromethyl)quinoline to a chloro group using a chlorinating agent such as phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂).
Q2: What are the primary side reactions I should be aware of during the synthesis?
Side reactions can occur during both the cyclization and chlorination steps. Key potential side reactions include:
-
Incomplete Cyclization: Failure of the initial reactants to form the quinoline ring, resulting in residual starting materials or linear intermediates.
-
Formation of Isomeric Impurities: If a substituted aniline is used, there is a possibility of forming constitutional isomers.
-
Incomplete Chlorination: The most common side product is the starting material for the second step, 4-hydroxy-2-(trifluoromethyl)quinoline, due to incomplete reaction.
-
Over-chlorination: The introduction of additional chlorine atoms onto the quinoline ring system, particularly at the 5- and 8-positions, can occur under harsh conditions.[1]
-
Hydrolysis of the Product: The 2-chloro group can be susceptible to hydrolysis back to the 2-hydroxy derivative, especially during workup if conditions are not anhydrous.[2]
-
Formation of Tar and Polycyclic Aromatic Hydrocarbons (PAHs): High reaction temperatures, especially during the cyclization step, can lead to the formation of complex, high-molecular-weight byproducts.[3]
Q3: How can I minimize the formation of the 4-hydroxy impurity?
To ensure complete conversion of the 4-hydroxy intermediate to the desired 2-chloro product, consider the following:
-
Excess Chlorinating Agent: Use a molar excess of the chlorinating agent (e.g., POCl₃).
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient duration at an appropriate temperature to drive the conversion to completion. Monitor the reaction progress using a suitable analytical technique like TLC or LC-MS.
-
Anhydrous Conditions: Strictly maintain anhydrous conditions throughout the reaction and workup to prevent hydrolysis of both the chlorinating agent and the product.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Cyclization | - Ensure the cyclization reaction goes to completion by monitoring with TLC or GC-MS.- Optimize the reaction temperature and time for the Conrad-Limpach-Knorr synthesis.- Use a suitable acid or base catalyst as required by the specific protocol. |
| Incomplete Chlorination | - Increase the molar ratio of the chlorinating agent (e.g., POCl₃ or SOCl₂).- Extend the reaction time or increase the reaction temperature for the chlorination step.- Ensure the 4-hydroxy intermediate is thoroughly dried before the chlorination step. |
| Product Loss During Workup | - Carefully neutralize the reaction mixture during aqueous workup to avoid hydrolysis of the product.- Use an appropriate extraction solvent to ensure complete recovery of the product from the aqueous layer.- Minimize the exposure of the product to moisture and high temperatures during purification. |
| Degradation of Product | - Avoid excessively high temperatures during reaction and purification.- Ensure all reagents and solvents are of high purity. |
Problem 2: Presence of 4-hydroxy-2-(trifluoromethyl)quinoline Impurity in the Final Product
| Potential Cause | Troubleshooting Steps |
| Insufficient Chlorinating Agent | - Increase the equivalents of POCl₃ or SOCl₂ used in the reaction. |
| Suboptimal Reaction Conditions | - Increase the reaction temperature or prolong the reaction time for the chlorination step. |
| Hydrolysis During Workup | - Perform the aqueous workup at low temperatures (e.g., on an ice bath).- Promptly extract the product into an organic solvent after quenching the reaction.- Ensure all glassware is dry and use anhydrous solvents. |
Problem 3: Formation of Dark-Colored Byproducts or Tar
| Potential Cause | Troubleshooting Steps |
| High Reaction Temperature | - Carefully control the temperature during both the cyclization and chlorination steps. For the Skraup synthesis, the addition of a moderating agent like ferrous sulfate can control the exothermic nature of the reaction.[3]- Consider using microwave heating for the cyclization step, which can reduce reaction times and minimize tar formation.[3] |
| Prolonged Reaction Time | - Monitor the reaction progress and stop the reaction once the starting material is consumed to avoid prolonged heating. |
| Use of Strong Acids | - In classical quinoline syntheses like the Skraup or Doebner-von Miller, the use of strong acids can lead to polymerization and tar formation. Consider alternative, milder synthetic routes if possible.[3] |
Experimental Protocols
Key Experiment: Chlorination of 4-hydroxy-2-(trifluoromethyl)quinoline
This protocol describes a general procedure for the chlorination step.
Materials:
-
4-hydroxy-2-(trifluoromethyl)quinoline
-
Phosphoryl chloride (POCl₃)
-
Anhydrous toluene (or another suitable high-boiling inert solvent)
-
Ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane (or another suitable extraction solvent)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 4-hydroxy-2-(trifluoromethyl)quinoline (1.0 eq).
-
Add anhydrous toluene to the flask.
-
Carefully add phosphoryl chloride (2.0 - 3.0 eq) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is no longer visible.
-
Allow the reaction mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: 2-Chloro-4-(trifluoromethyl)quinoline Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Chloro-4-(trifluoromethyl)quinoline. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the purification of this compound?
A1: The most common impurities typically arise from the synthetic route used to produce this compound. A frequent synthetic pathway involves the chlorination of 4-hydroxy-2-(trifluoromethyl)quinoline. Therefore, potential impurities include:
-
Unreacted Starting Material: 4-hydroxy-2-(trifluoromethyl)quinoline may be present if the chlorination reaction did not go to completion.
-
Residual Chlorinating Agents: Traces of phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) and their hydrolysis byproducts may remain.
-
Isomeric Byproducts: Depending on the synthetic precursors, small amounts of other chlorinated quinoline isomers could be formed.
-
Solvent Residues: Residual solvents from the reaction or initial work-up may be present.
Q2: What are the recommended purification techniques for this compound?
A2: The two primary and most effective purification techniques for this compound are recrystallization and flash column chromatography. The choice between them depends on the impurity profile and the desired final purity. Often, a combination of both methods is employed for achieving high purity.
Q3: What is a good starting solvent system for Thin Layer Chromatography (TLC) analysis of this compound?
A3: A good starting point for TLC analysis is a mobile phase of 10-50% ethyl acetate in hexanes. For this compound and its analogs, a retention factor (Rf) of approximately 0.4 is often targeted for optimal separation in column chromatography. If spot tailing is observed, adding a small amount of triethylamine (e.g., 0.5%) to the mobile phase can help to mitigate this issue by neutralizing acidic sites on the silica gel.
Q4: Is this compound a solid or a liquid at room temperature?
A4: this compound is a solid at room temperature, with a reported melting point of 39-42 °C.
Troubleshooting Guides
Recrystallization
| Problem | Potential Cause | Solution |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent. The compound is precipitating too quickly from a supersaturated solution. | - Use a lower-boiling point solvent or a solvent mixture. - Ensure the cooling process is slow and undisturbed. - Try a two-solvent recrystallization system. |
| Poor Crystal Yield | Too much solvent was used. The solution was not cooled sufficiently. The chosen solvent is too good at dissolving the compound even at low temperatures. | - Reduce the initial volume of solvent or carefully evaporate some solvent before cooling. - Cool the solution in an ice bath for a longer duration. - Choose a different solvent or a solvent pair where the compound has lower solubility at cold temperatures. |
| No Crystals Form | The solution is not saturated. The compound is highly soluble in the chosen solvent. | - Evaporate some of the solvent to concentrate the solution. - Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise until turbidity persists, then heat to redissolve and cool slowly. - Scratch the inside of the flask with a glass rod at the solution's surface to induce nucleation. |
| Colored Impurities in Crystals | The impurities were not fully removed during the hot filtration step (if performed). The impurities co-crystallized with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. - A second recrystallization may be necessary. |
Flash Column Chromatography
| Problem | Potential Cause | Solution |
| Poor Separation of Spots | The mobile phase polarity is either too high or too low. The column was not packed properly. | - Adjust the mobile phase composition based on TLC analysis to achieve better separation of Rf values. - Ensure the column is packed uniformly without any cracks or air bubbles. |
| Compound Elutes Too Quickly (High Rf) | The mobile phase is too polar. | - Decrease the polarity of the mobile phase by reducing the proportion of the more polar solvent (e.g., decrease the percentage of ethyl acetate in hexane). |
| Compound Does Not Elute (Low Rf) | The mobile phase is not polar enough. | - Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent. |
| Streaking of the Compound on the Column | The compound may be too polar for the silica gel or is interacting strongly with it. The sample was overloaded. | - Add a small amount of a modifier to the mobile phase, such as triethylamine for basic compounds. - Ensure the sample is loaded in a concentrated band and does not exceed the capacity of the column. |
| Low Recovery of the Compound | The compound may be irreversibly adsorbed onto the silica gel. The compound may be partially soluble in the mobile phase. | - Use a more polar mobile phase to ensure complete elution. - If the compound is unstable on silica, consider using a different stationary phase like alumina or a shorter column. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
This protocol is a general guideline for the recrystallization of this compound.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once cloudiness appears, indicating crystal formation, allow it to stand undisturbed to maximize crystal growth.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to further induce crystallization and maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
This protocol is based on methods used for structurally similar compounds and should be optimized using TLC.
-
Mobile Phase Preparation: Prepare a mobile phase of 10% ethyl acetate in hexanes.
-
Column Packing: Pack a glass chromatography column with silica gel (230-400 mesh) using the prepared mobile phase. Ensure the silica bed is compact and free of air bubbles.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.
-
Loading: Carefully load the sample onto the top of the silica gel column.
-
Elution: Begin eluting the column with the mobile phase, applying gentle air pressure to maintain a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound using TLC.
-
Product Isolation: Combine the fractions containing the pure product, and remove the solvent using a rotary evaporator to yield the purified this compound.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₅ClF₃N |
| Molecular Weight | 231.60 g/mol |
| Appearance | Solid |
| Melting Point | 39-42 °C |
Table 2: Suggested Starting Conditions for Purification
| Technique | Parameter | Suggested Condition |
| Recrystallization | Solvent | Ethanol or Methanol |
| TLC Analysis | Mobile Phase | 10-50% Ethyl Acetate in Hexanes |
| Flash Column Chromatography | Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | 10% Ethyl Acetate in Hexanes | |
| Target Rf | ~0.4 |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for the recrystallization process.
Technical Support Center: Functionalization of Quinoline Rings
Welcome to the technical support center for the functionalization of quinoline rings. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving regioselective C-H functionalization of quinoline?
A1: Regioselectivity in quinoline C-H functionalization is a significant challenge due to the presence of multiple C-H bonds with varying reactivity.[1] The primary strategies to control regioselectivity involve either exploiting the inherent electronic properties of the quinoline ring or utilizing directing groups.[2][3] The C2 and C4 positions are electron-deficient and thus susceptible to nucleophilic attack, while the benzene ring is more prone to electrophilic substitution, typically at the C5 and C8 positions.[2] Directing groups, such as the nitrogen of the quinoline ring itself, an N-oxide, or an 8-aminoquinoline group, can guide a metal catalyst to a specific C-H bond, thereby controlling the site of functionalization.[2][3][4]
Q2: How does the choice of catalyst and ligand influence regioselectivity in quinoline functionalization?
A2: The catalyst and ligand combination is crucial for directing the functionalization to a specific position on the quinoline ring. For instance, in C-H arylation, palladium catalysts often favor the C2 position.[3] However, switching to a rhodium-based catalyst system can promote selectivity for the C8 position.[2] The choice of phosphine ligand in palladium-catalyzed reactions can also significantly influence the C2/C8 product ratio.[2] For functionalization at more challenging positions like C3, a nickel catalyst with a Grignard reagent has been shown to be effective.[3]
Q3: What is the role of the N-oxide directing group in controlling regioselectivity?
A3: The N-oxide group is a versatile directing group in quinoline functionalization. In rhodium(III)-catalyzed reactions, the oxygen of the N-oxide can coordinate to the metal center, forming a stable five-membered rhodacycle intermediate that directs C-H activation selectively to the C8 position.[3] This strategy is particularly useful for functionalizing a position that is otherwise difficult to access.[3] After the desired functionalization, the N-oxide group can often be easily removed to yield the final product.[3]
Q4: What are common side reactions observed during quinoline functionalization?
A4: Several side reactions can occur during quinoline functionalization, leading to reduced yields and complex product mixtures. These include:
-
Homocoupling of the coupling partner.
-
Dehalogenation of aryl halide coupling partners.
-
Reduction of the quinoline ring, especially when using hydride sources.
-
Over-functionalization , resulting in di- or tri-substituted products.
-
Decomposition of sensitive starting materials or products under harsh reaction conditions.
Q5: Can positions other than C2 and C8 be functionalized?
A5: Yes, although more challenging, other positions on the quinoline ring can be functionalized. C3-functionalization can sometimes be achieved in non-directed reactions, though often with lower selectivity and yield.[2] Achieving regioselectivity at the C5, C6, and C7 positions typically necessitates the use of a directing group at an adjacent position.[2]
Troubleshooting Guides
Problem 1: Low or No Yield in Palladium-Catalyzed C-H Arylation
This is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium precursor (e.g., Pd(OAc)₂) is of high quality and has been stored correctly.[2] Consider using a pre-catalyst or activating the catalyst in-situ.[2] |
| Inappropriate Ligand | Screen a variety of phosphine ligands with different steric and electronic properties (e.g., PPh₃, X-Phos).[2] |
| Incorrect Base | The choice of base is critical. Screen a range of inorganic (e.g., K₂CO₃, Cs₂CO₃) and organic bases.[2] |
| Solvent Effects | The polarity and coordinating ability of the solvent can significantly impact the reaction. Test different solvents or solvent mixtures (e.g., DMF, toluene).[2] |
| Catalyst Poisoning | Ensure all reagents and solvents are pure and dry, as trace impurities can poison the catalyst.[2] Quinoline itself can act as a catalytic poison in some reactions. |
| Insufficient Temperature | C-H activation often requires elevated temperatures.[2] Gradually increase the reaction temperature while monitoring for product formation and decomposition.[2] |
Problem 2: Poor Regioselectivity (Mixture of Isomers)
Achieving high regioselectivity is key to a successful functionalization. If you are observing a mixture of isomers, consider the following adjustments.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Catalyst/Ligand | The ligand plays a key role in controlling regioselectivity.[2] For C8 selectivity, consider switching from a palladium to a rhodium-based catalyst system.[2] For palladium-catalyzed reactions, the choice of phosphine ligand can influence the C2/C8 ratio.[2] |
| Ineffective Directing Group | If using a directing group strategy (e.g., N-oxide), ensure it is correctly installed and that its coordination to the metal center is effective.[2] |
| Steric Hindrance | Steric hindrance from substituents on either the quinoline ring or the coupling partner can influence the site of functionalization.[2] Consider using less sterically demanding reagents if possible.[2] |
| Electronic Effects | The electronic nature of substituents on the quinoline ring can alter the reactivity of different C-H bonds.[2] Electron-donating groups can enhance reactivity, while electron-withdrawing groups can decrease it.[2] |
Quantitative Data Summary
The following tables provide a summary of quantitative data for representative regioselective quinoline functionalization reactions.
Table 1: Palladium-Catalyzed C8-Selective C-H Arylation of Quinoline N-Oxides [1]
| Entry | Quinoline N-Oxide | Aryl Iodide | Solvent | Additive | Yield (%) | C8/C2 Ratio |
| 1 | Quinoline N-oxide | 4-Iodotoluene | DMF | H₂O (5.5 equiv) | 85 | >99:1 |
| 2 | Quinoline N-oxide | 4-Iodoanisole | DMF | H₂O (5.5 equiv) | 89 | >99:1 |
| 3 | 6-Chloroquinoline N-oxide | 4-Iodotoluene | DMF | H₂O (5.5 equiv) | 78 | >99:1 |
| 4 | Quinoline N-oxide | 4-Iodobenzotrifluoride | DMF | H₂O (5.5 equiv) | 81 | >99:1 |
Reaction Conditions: Quinoline N-oxide (0.2 mmol), aryl iodide (3 equiv), Pd(OAc)₂ (10 mol%), DMF (1 mL), 120 °C, 12 h.[1]
Table 2: Palladium-Catalyzed C2-Arylation of Quinoline N-Oxides with Aryl Bromides [4]
| Entry | Quinoline N-Oxide | Aryl Bromide | Ligand | Base | Yield (%) |
| 1 | Quinoline N-oxide | 4-Bromotoluene | [HP(t-Bu)₂Me]BF₄ | K₂CO₃ | 95 |
| 2 | Quinoline N-oxide | 4-Bromoanisole | [HP(t-Bu)₂Me]BF₄ | K₂CO₃ | 92 |
| 3 | 6-Methylquinoline N-oxide | 4-Bromotoluene | [HP(t-Bu)₂Me]BF₄ | K₂CO₃ | 88 |
| 4 | Quinoline N-oxide | 4-Bromobenzonitrile | [HP(t-Bu)₂Me]BF₄ | K₂CO₃ | 85 |
Reaction Conditions: Quinoline N-oxide (3 equiv), aryl bromide (1 equiv), Pd(OAc)₂ (5 mol%), ligand (5 mol%), K₂CO₃ (2 equiv), toluene, reflux.[4]
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed C8-Selective C-H Arylation of Quinoline N-Oxides[1]
-
To an oven-dried screw-cap vial equipped with a magnetic stir bar, add the quinoline N-oxide (0.2 mmol, 1.0 equiv), aryl iodide (0.6 mmol, 3.0 equiv), and palladium(II) acetate (4.5 mg, 0.02 mmol, 10 mol%).
-
Evacuate and backfill the vial with argon three times.
-
Add anhydrous N,N-dimethylformamide (DMF, 1.0 mL) and deionized water (20 µL, 1.1 mmol, 5.5 equiv) via syringe.
-
Seal the vial with a Teflon-lined cap and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (10 mL) and filter through a pad of celite.
-
Wash the filter cake with additional ethyl acetate (2 x 5 mL).
-
Combine the organic filtrates and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 8-arylquinoline N-oxide.
Protocol 2: General Procedure for Palladium-Catalyzed C2-Arylation of Quinoline N-Oxides with Aryl Bromides[4]
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add palladium(II) acetate (5.6 mg, 0.025 mmol, 5 mol%), di-tert-butyl-methylphosphonium tetrafluoroborate (6.5 mg, 0.025 mmol, 5 mol%), and potassium carbonate (138 mg, 1.0 mmol, 2.0 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add the aryl bromide (0.5 mmol, 1.0 equiv) and the quinoline N-oxide (1.5 mmol, 3.0 equiv).
-
Add anhydrous toluene (2.0 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at the reflux temperature of toluene.
-
Stir the reaction mixture for the specified time (typically 12-24 hours), monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane (10 mL) and filter through a short pad of silica gel.
-
Wash the silica pad with additional dichloromethane (2 x 5 mL).
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired C2-arylated quinoline N-oxide.
Visualizations
References
- 1. Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting Friedländer annulation for quinoline synthesis
Welcome to the technical support center for the Friedländer annulation, a versatile and widely used method for the synthesis of quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Friedländer annulation?
The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group (e.g., a ketone or β-dicarbonyl compound) to form a quinoline ring.[1][2][3][4][5][6] The reaction is typically catalyzed by either an acid or a base.[3][7]
There are two generally accepted mechanistic pathways:
-
Aldol Condensation Pathway: The reaction begins with an aldol condensation between the two carbonyl-containing starting materials. This is followed by an intramolecular cyclization (imine formation) and subsequent dehydration to yield the quinoline product.[1][8]
-
Schiff Base Formation Pathway: Alternatively, the reaction can initiate with the formation of a Schiff base between the 2-aminoaryl carbonyl compound and the methylene-containing reactant. This intermediate then undergoes an intramolecular aldol-type condensation and dehydration to form the final quinoline.[1]
The predominant pathway can be influenced by the specific reactants and reaction conditions employed.[9]
Q2: What are the common catalysts used in the Friedländer annulation?
A wide variety of catalysts can be employed to promote the Friedländer annulation, ranging from classical acids and bases to more modern and milder catalytic systems. The choice of catalyst can significantly impact reaction efficiency, yield, and selectivity.[10][11]
Table 1: Common Catalysts for Friedländer Annulation
| Catalyst Type | Examples | Notes |
| Brønsted Acids | p-Toluenesulfonic acid (p-TsOH), Trifluoroacetic acid (TFA), H₂SO₄, Sulfated polyborate, Zeolites | Effective but can sometimes lead to side reactions or require harsh conditions.[1][3] |
| Lewis Acids | In(OTf)₃, Yb(OTf)₃, Neodymium(III) nitrate hexahydrate, ZnCl₂, SnCl₂ | Often provide higher yields and selectivity under milder conditions.[12][13] In(OTf)₃ has been shown to be particularly effective.[12] |
| Bases | KOH, NaOH, Piperidine, Sodium ethoxide, Potassium tert-butoxide (KOtBu), DBU | Classical catalysts, but can promote self-condensation of the ketone reactant.[3][7] |
| Other Catalysts | Molecular iodine, Gold catalysts, Choline-based deep eutectic solvents (DESs) | Offer alternative, often milder, reaction conditions.[1][3][9][10] Iodine is a highly efficient catalyst.[2] |
Q3: Can the Friedländer annulation be performed without a solvent?
Yes, solvent-free conditions have been successfully employed for the Friedländer annulation.[2] This approach is often coupled with microwave irradiation to accelerate the reaction, leading to shorter reaction times and often improved yields.[14] Solvent-free reactions are also considered a green chemistry approach as they reduce solvent waste.[15]
Troubleshooting Guides
Problem 1: Low or No Product Yield
Low or no yield of the desired quinoline product is a common issue in the Friedländer annulation. Several factors could be contributing to this problem.
Possible Causes and Solutions:
-
Inappropriate Catalyst: The chosen catalyst may not be optimal for your specific substrates.
-
Troubleshooting Step: Screen a variety of catalysts, including both Brønsted and Lewis acids, as well as bases if applicable. The efficiency of catalysts can be highly substrate-dependent.[10]
-
-
Harsh Reaction Conditions: High temperatures and strong acids or bases can sometimes lead to decomposition of starting materials or products, thus lowering the yield.[10]
-
Incomplete Reaction: The reaction may not have been allowed to proceed to completion.
-
Troubleshooting Step: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[10]
-
-
Poor Quality Reagents: The presence of impurities or moisture in the starting materials or solvent can inhibit the reaction.
-
Troubleshooting Step: Ensure that all reagents and solvents are of high purity and are appropriately dried before use.[10]
-
Problem 2: Formation of Multiple Products and Side Reactions
The formation of side products can complicate the purification process and reduce the yield of the desired quinoline.
Possible Causes and Solutions:
-
Self-Condensation of the Ketone: Under basic conditions, the ketone starting material can undergo self-condensation (an aldol reaction with itself), leading to unwanted byproducts.[10]
-
Troubleshooting Step: Consider switching to acidic or neutral reaction conditions. Using a milder catalyst can also help to suppress this side reaction.
-
-
Lack of Regioselectivity: When using unsymmetrical ketones, the reaction can occur at either α-position, leading to a mixture of isomeric quinoline products.[3]
-
Formation of Non-Friedländer Products: In some cases, alternative reaction pathways can lead to the formation of unexpected products.
-
Troubleshooting Step: A careful selection of a Lewis acid catalyst, such as In(OTf)₃, can promote the selective formation of the Friedländer product.[12]
-
Problem 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure quinoline product can be challenging.
Possible Causes and Solutions:
-
Removal of Catalyst: Some catalysts can be difficult to remove from the reaction mixture.
-
Similar Polarity of Products and Byproducts: If side products have similar polarity to the desired product, separation by column chromatography can be difficult.
-
Troubleshooting Step: Optimize the reaction conditions to minimize the formation of side products. If inseparable by chromatography, consider recrystallization from a suitable solvent system to purify the product.
-
Experimental Protocols
Protocol 1: Iodine-Catalyzed Friedländer Synthesis
This protocol provides a general procedure for the synthesis of quinolines using molecular iodine as a catalyst.[10]
Materials:
-
2-aminoaryl ketone (1.0 mmol)
-
Active methylene compound (1.2 mmol)
-
Molecular iodine (I₂) (10 mol%)
-
Ethyl acetate
-
Saturated aqueous solution of Na₂S₂O₃
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a mixture of the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol), add molecular iodine (10 mol%).
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.
-
Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Catalyst-Free Friedländer Synthesis in Water
This protocol outlines an environmentally friendly approach to quinoline synthesis using water as the solvent.[17]
Materials:
-
2-aminobenzaldehyde (1.0 mmol)
-
Active methylene compound (1.2 mmol)
-
Deionized water (5 mL)
Procedure:
-
In a round-bottom flask, combine 2-aminobenzaldehyde (1.0 mmol) and the active methylene compound (1.2 mmol).
-
Add deionized water (5 mL) to the flask.
-
Heat the reaction mixture to 70 °C with vigorous stirring.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete (typically 3-5 hours), cool the mixture to room temperature.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Mechanistic pathways of the Friedländer annulation.
Caption: General experimental workflow for Friedländer synthesis.
Caption: Troubleshooting decision tree for Friedländer annulation.
References
- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 2. Friedlaender Synthesis [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. organicreactions.org [organicreactions.org]
- 5. benchchem.com [benchchem.com]
- 6. The Friedländer Synthesis of Quinolines | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 16. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
avoiding byproduct formation in quinoline synthesis
Technical Support Center: Quinoline Synthesis
Welcome to the technical support center for quinoline synthesis. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to byproduct formation during the synthesis of these critical heterocyclic compounds.
General Troubleshooting Workflow
Before diving into specific synthesis methods, it's helpful to have a general framework for troubleshooting unexpected results. The following workflow outlines a logical approach to identifying and resolving issues in your quinoline synthesis.
Caption: A logical workflow for troubleshooting common issues.
Frequently Asked Questions (General)
Q1: What are the most critical parameters to control to avoid byproducts in quinoline synthesis?
A1: Generally, careful control of reaction temperature and time is paramount.[1] High temperatures, especially in strong acid-catalyzed reactions like the Skraup synthesis, often accelerate side reactions leading to tar and polymer formation.[1][2] It is crucial to monitor the reaction's progress (e.g., by TLC) to ensure it goes to completion without degrading the product.[1]
Q2: How does the purity of starting materials affect byproduct formation?
A2: The purity of starting materials is a critical factor. Impurities in reactants can lead to unintended side reactions, generating a complex mixture of byproducts and making purification difficult.[3] Always ensure the purity of your anilines, carbonyl compounds, and other reagents before starting the synthesis.
Q3: What are the most effective methods for purifying crude quinoline products?
A3: Purification strategies depend on the nature of the impurities.
-
Steam Distillation: This is highly effective for separating volatile quinolines from non-volatile tars, a common issue in the Skraup synthesis.[4]
-
Column Chromatography: A standard and versatile method for separating the desired product from closely related byproducts.[3]
-
Recrystallization/Salt Formation: Converting the quinoline to a salt (like a hydrochloride or picrate) can facilitate purification through crystallization.[3][5] The pure quinoline free base can then be regenerated.[3]
-
Vacuum Distillation: Useful for purifying liquid quinolines that are stable at elevated temperatures.[3]
Synthesis-Specific Troubleshooting Guides
Skraup Synthesis
The Skraup synthesis involves reacting an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. It is notoriously exothermic and prone to tar formation.[2][6]
FAQs
-
Q: My Skraup reaction is extremely vigorous and difficult to control. How can I manage it? A: The exothermic nature of the Skraup synthesis is a well-known challenge.[2] To moderate the reaction, you can:
-
Q: I'm getting a lot of black tar and a low yield. What's causing this and how can I fix it? A: Tar formation is a primary side reaction, caused by the polymerization of acrolein (formed from glycerol dehydration) and other intermediates under the harsh acidic and oxidizing conditions.[2][4] To minimize it:
-
Use a moderator like ferrous sulfate to control the reaction rate.[2][6]
-
Optimize the temperature, heating gently to initiate the reaction and controlling the exothermic phase.[2]
-
Be prepared for a difficult workup; steam distillation is the most effective method to separate the quinoline from the tar.[4]
-
Optimized Conditions & Yields
| Oxidizing Agent | Moderator | Temperature (°C) | Time (h) | Reported Yield (%) | Reference |
| Nitrobenzene | FeSO₄ | Gentle Reflux | 5 | 84-91 | [7] |
| Arsenic Acid | None | Reflux | N/A | Good | [4][7] |
| Iodine | None | N/A | N/A | Good | [4] |
Optimized Experimental Protocol (Skraup Synthesis)
-
Charging Reactants: In a 5-L round-bottomed flask equipped with a wide-bore reflux condenser, add 80 g of powdered ferrous sulfate heptahydrate, 865 g of glycerol, 218 g of aniline, and 170 g of nitrobenzene.[7]
-
Acid Addition: Mix the contents well and, with caution, add 400 cc of concentrated sulfuric acid.[7]
-
Reaction: Gently heat the mixture with a flame. Once the reaction begins to boil, remove the heat source. The exothermic reaction will sustain boiling for 30-60 minutes.[7] If the reaction is too vigorous, assist the condenser by placing a wet towel on the upper part of the flask.[7]
-
Completion: After the initial vigorous reaction subsides, heat the mixture to a rolling boil for an additional 5 hours.[7]
-
Workup - Steam Distillation: Allow the mixture to cool to ~100°C and transfer it to a 12-L flask for steam distillation. First, steam distill to remove any unreacted nitrobenzene (~1500 cc of distillate).[7]
-
Isolation: Change the receiver, and cautiously add 1.5 kg of 40% sodium hydroxide solution to the reaction flask to liberate the free quinoline base. The heat of neutralization will cause the mixture to boil.[7]
-
Final Steam Distillation: Immediately begin a second steam distillation, passing steam as rapidly as possible until all the quinoline has distilled over (typically 6-8 L of distillate).[7]
-
Purification: Separate the crude quinoline from the distillate. The aqueous layer can be re-distilled with steam to recover more product. The combined crude product is then purified by vacuum distillation, collecting the fraction at 110-114°C/14 mm.[7]
Doebner-von Miller Reaction
This synthesis involves the reaction of an aniline with α,β-unsaturated carbonyl compounds, often formed in situ. A major side reaction is the acid-catalyzed polymerization of the carbonyl compound.[8][9]
FAQs
-
Q: My reaction mixture is turning into a thick, dark polymer, making product isolation impossible. How do I prevent this? A: Polymerization of the α,β-unsaturated aldehyde or ketone is the most common issue.[8] To mitigate this:
-
Slow Addition: Add the α,β-unsaturated carbonyl compound (or its precursor, like acetaldehyde) slowly to the heated acidic solution of the aniline.[8] This helps control the exotherm and minimizes polymerization.
-
Use a Biphasic System: Sequestering the carbonyl compound in an organic phase can drastically reduce polymerization and increase yield.[9][10]
-
-
Q: I'm seeing unexpected byproducts in my final material. What could they be? A: Besides polymers, other byproducts can form. These may include reduced intermediates or regioisomers of the desired quinoline, depending on the reactants.[8] Thorough characterization by NMR and mass spectrometry is essential to identify these unexpected products.[8]
Caption: Competing pathways in the Doebner-von Miller reaction.
Optimized Experimental Protocol (Doebner-von Miller for 2-methylquinoline)
-
Acidic Aniline Solution: Prepare a solution of aniline hydrochloride by dissolving aniline in concentrated hydrochloric acid.[8]
-
Aldol Condensation (In Situ): Cool the flask in an ice bath. Slowly add acetaldehyde solution to the stirred aniline hydrochloride solution. This slow, cooled addition helps to control the exothermic in situ aldol condensation to crotonaldehyde and minimizes its polymerization.[8]
-
Cyclization: After the addition is complete, add a Lewis acid catalyst such as anhydrous zinc chloride.[8]
-
Reaction: Heat the mixture to reflux for the specified time (e.g., 7 hours).[8]
-
Workup: After cooling, carefully neutralize the acidic mixture to isolate the quinoline product. Ensure complete neutralization to avoid product loss during extraction.[8]
-
Extraction & Purification: Extract the product with a suitable organic solvent (e.g., chloroform). Combine the organic layers, dry over an anhydrous drying agent, filter, and remove the solvent. The crude product can be further purified by vacuum distillation.[8]
Friedländer Synthesis
This synthesis condenses a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[11][12] Key challenges include controlling regioselectivity with unsymmetrical ketones and preventing self-condensation of the ketone reactant.[12][13]
FAQs
-
Q: My reaction is producing a mixture of regioisomers. How can I control the selectivity? A: Regioselectivity is a common problem when using an unsymmetrical ketone.[13] Several factors influence the outcome:
-
Electronic & Steric Effects: The electronic nature and steric bulk of substituents on both reactants can direct the cyclization.[13]
-
Reaction Conditions: The choice of catalyst (acid vs. base), solvent, and temperature can significantly impact the isomer ratio.[13] Systematically varying these conditions is a key strategy.[13]
-
Modern Catalysts: The use of certain catalysts, such as molecular iodine or various Lewis acids, can improve selectivity under milder conditions.[11][14]
-
-
Q: I'm getting aldol condensation byproducts from my ketone. How do I stop this? A: The self-condensation of the ketone is a competing side reaction, particularly under basic conditions.[3] To avoid this:
-
Use an Imine Analog: Instead of the o-aminoaryl aldehyde/ketone, you can use its imine analog to prevent aldol side reactions.[3]
-
Slow Addition: Slowly adding the ketone to the reaction mixture can help minimize its self-condensation.[3]
-
Milder Conditions: Employing milder catalysts (e.g., gold catalysts, p-TsOH) can reduce the harshness of the conditions that promote self-condensation.[3][12]
-
Optimized Experimental Protocol (Iodine-Catalyzed Friedländer Synthesis)
-
Reactant Mixture: In a reaction vessel, combine the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol).[14]
-
Catalyst Addition: Add molecular iodine (10 mol%) as the catalyst.[14]
-
Reaction: Heat the mixture at 80-100°C. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[14]
-
Workup: Upon completion, cool the reaction to room temperature. Dissolve the mixture in ethyl acetate.[14]
-
Purification: Wash the organic solution with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine, followed by a brine wash. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[14] Further purification can be done via column chromatography.
Combes Synthesis
The Combes synthesis involves the condensation of an aniline with a β-diketone, followed by an acid-catalyzed ring closure.[15] Like the Friedländer synthesis, regioselectivity is a major challenge when using unsymmetrical β-diketones.[13][16]
FAQs
-
Q: How do substituents on the aniline and β-diketone affect the regioselectivity of the final quinoline product? A: The steric and electronic properties of the substituents play a crucial role.
-
Steric Hindrance: Increasing the bulk of the R group on the diketone tends to favor the formation of the less sterically hindered product.[15]
-
Electronic Effects: Using methoxy-substituted (electron-donating) anilines can favor the formation of 2-CF₃-quinolines (in specific modified Combes reactions), while chloro- or fluoro- (electron-withdrawing) anilines can lead to the 4-CF₃ regioisomer.[15] The annulation step, which is rate-determining, is highly sensitive to these effects.[15]
-
-
Q: What reaction conditions can be modified to favor one regioisomer over another? A: While substrate control is often the primary factor, modifying reaction conditions can influence the outcome.
Optimized Experimental Protocol (General Combes Synthesis)
-
Condensation: In a suitable flask, combine the aniline (1.0 equiv) and the β-diketone (1.0 equiv). Stir the mixture, often at room temperature. An exothermic reaction may occur as the enamine intermediate forms.[2]
-
Cyclization: Cool the mixture in an ice bath. Slowly and carefully add the acid catalyst (e.g., concentrated sulfuric acid) with efficient stirring.[2]
-
Reaction: Gently heat the reaction mixture for a specified period to drive the cyclization and dehydration to completion.
-
Workup: Carefully pour the cooled reaction mixture onto crushed ice.[2]
-
Isolation: Neutralize the solution with a base (e.g., sodium hydroxide). The quinoline product may precipitate and can be collected by filtration.[2] Alternatively, extract the product with an organic solvent. Further purification can be achieved by chromatography or recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 16. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up of 2-Chloro-4-(trifluoromethyl)quinoline Production
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on common challenges and questions that may arise during the scale-up of 2-Chloro-4-(trifluoromethyl)quinoline synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for producing this compound on a larger scale?
A1: The most prevalent and scalable route involves a multi-step process beginning with the Gould-Jacobs reaction to construct the quinoline core, followed by chlorination.[1][2] This pathway starts with the condensation of 4-(trifluoromethyl)aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature cyclization to form 4-hydroxy-2-(trifluoromethyl)quinoline. This intermediate is then chlorinated to yield the final product, this compound.
Q2: What are the primary safety concerns when scaling up the synthesis of this compound?
A2: Key safety concerns during scale-up include:
-
Thermal Runaway: The high-temperature cyclization step in the Gould-Jacobs reaction is highly exothermic. Inadequate heat dissipation in larger reactors can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction.[3]
-
Handling of Phosphorus Oxychloride (POCl₃): POCl₃ is a corrosive and water-reactive chemical. On a large scale, its handling requires specialized equipment and stringent safety protocols to prevent exposure and violent reactions with moisture.[4][5][6]
-
Toxicity of Intermediates and Product: Quinolines and their derivatives can be toxic.[7][8] Appropriate personal protective equipment (PPE) and containment measures are crucial to minimize exposure.
Q3: How does the choice of solvent impact the Gould-Jacobs reaction at scale?
A3: The solvent plays a critical role in temperature control during the cyclization step. High-boiling, inert solvents like Dowtherm A or diphenyl ether are commonly used to achieve the necessary high temperatures (around 250°C) uniformly and prevent localized overheating, which can lead to byproduct formation and tarring.[1] On a larger scale, efficient heat transfer from the reaction mixture to the reactor jacket is critical, and the choice of a suitable heat transfer fluid is as important as the reaction solvent itself.
Q4: What are the expected yields for the key steps in the synthesis of this compound?
A4: Yields can vary depending on the scale and optimization of the process. However, typical yields reported for similar processes are in the following ranges:
| Step | Reaction | Typical Lab Scale Yield (%) |
| 1 | Condensation of 4-(trifluoromethyl)aniline with DEEM | >90% |
| 2 | Cyclization to 4-hydroxy-2-(trifluoromethyl)quinoline | 80-90% |
| 3 | Chlorination to this compound | >90% |
A slight decrease in yield is often observed during scale-up due to factors like less efficient mixing and heat transfer.[3]
Troubleshooting Guides
Issue 1: Low Yield in the Gould-Jacobs Cyclization Step
| Potential Cause | Troubleshooting/Mitigation Strategy |
| Incomplete Reaction | - Ensure the reaction temperature is consistently maintained at the optimal level (typically ~250°C). Use a calibrated temperature probe in the reaction mixture.- Increase reaction time, but monitor for potential degradation.- On a larger scale, inefficient mixing can be an issue. Use an overhead mechanical stirrer with appropriate impeller design to ensure homogeneity.[3] |
| Reagent Decomposition | - Use high-purity starting materials. Impurities in the aniline or malonate can lead to side reactions.- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation at high temperatures. |
| Suboptimal Reagent Ratio | - While a 1:1 molar ratio is stoichiometric for the initial condensation, a slight excess of the malonate derivative may be beneficial to drive the reaction to completion. |
Issue 2: Formation of Tarry Byproducts
| Potential Cause | Troubleshooting/Mitigation Strategy |
| Localized Overheating | - Use a high-boiling, inert solvent like Dowtherm A to ensure even heat distribution.[1]- On scale-up, ensure the reactor's heating and cooling system can handle the exotherm of the reaction. Controlled addition of the intermediate to the hot solvent can help manage the heat release.[3] |
| Prolonged Reaction Time at High Temperature | - Optimize the reaction time by monitoring the reaction progress using techniques like TLC or HPLC. Avoid unnecessarily long heating times.[1] |
| Presence of Oxygen | - Purge the reactor with an inert gas (e.g., nitrogen or argon) before heating and maintain a positive pressure throughout the reaction. |
Issue 3: Incomplete Chlorination or Impurity Formation
| Potential Cause | Troubleshooting/Mitigation Strategy |
| Insufficient POCl₃ | - Use a sufficient excess of POCl₃ to ensure complete conversion of the hydroxyl group. The excess POCl₃ also often serves as the solvent.[6] |
| Reaction Temperature Too Low | - The chlorination reaction typically requires heating to reflux. Ensure the reaction mixture reaches and maintains the reflux temperature of POCl₃ (~106°C). |
| Presence of Water | - Ensure the 4-hydroxy-2-(trifluoromethyl)quinoline intermediate is thoroughly dried before the chlorination step. Water reacts violently with POCl₃ and will reduce its effectiveness. |
| Formation of Phosphorylated Byproducts | - The reaction proceeds through phosphorylated intermediates.[4] Ensuring a sufficient reaction time and temperature is crucial for the complete conversion to the chloro derivative. Quenching the reaction prematurely can lead to a complex mixture. |
Experimental Protocols
Protocol 1: Synthesis of 4-hydroxy-2-(trifluoromethyl)quinoline (Gould-Jacobs Reaction)
-
Condensation: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and distillation head, combine 4-(trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).
-
Heat the mixture to 120-130°C. Ethanol will begin to distill off. Continue heating until the theoretical amount of ethanol has been collected.
-
Cyclization: In a separate reactor, heat a high-boiling solvent such as Dowtherm A to 250°C under a nitrogen atmosphere.
-
Slowly add the crude condensation product from the previous step to the hot solvent with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature between 245-255°C.
-
After the addition is complete, maintain the reaction mixture at 250°C for 1-2 hours, monitoring the reaction completion by TLC or HPLC.
-
Work-up: Cool the reaction mixture to below 100°C and add a non-polar solvent like hexane to precipitate the product.
-
Filter the solid, wash with hexane, and dry under vacuum to obtain 4-hydroxy-2-(trifluoromethyl)quinoline.
Protocol 2: Synthesis of this compound (Chlorination)
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, reflux condenser with a gas scrubber, and a thermometer, carefully charge 4-hydroxy-2-(trifluoromethyl)quinoline (1.0 eq).
-
Under a nitrogen atmosphere, slowly add phosphorus oxychloride (POCl₃, 3-5 eq). The reaction is exothermic, and the addition should be controlled to maintain the temperature below 50°C.
-
Reaction: Heat the mixture to reflux (approximately 106°C) and maintain for 2-4 hours. Monitor the reaction for completion by TLC or HPLC.
-
Work-up: Cool the reaction mixture to room temperature. Slowly and carefully quench the reaction by pouring it onto crushed ice with vigorous stirring in a well-ventilated fume hood.
-
Neutralize the acidic solution with a base such as sodium carbonate or ammonium hydroxide until the product precipitates.
-
Isolation and Purification: Filter the solid product, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water or hexane).
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C10H5ClF3N | CID 2782912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-氯-4-(三氟甲基)喹啉 97% | Sigma-Aldrich [sigmaaldrich.com]
reaction condition optimization for Suzuki coupling with 2-Chloro-4-(trifluoromethyl)quinoline
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling reaction of 2-Chloro-4-(trifluoromethyl)quinoline. Given the electron-deficient nature of this substrate, careful optimization of reaction conditions is critical for success.
Troubleshooting Guide
Problem 1: Low or No Product Yield
Low or nonexistent yield is the most common issue encountered. A systematic approach to troubleshooting is essential.
Possible Causes & Recommended Solutions
| Cause | Recommendation |
| Catalyst/Ligand Inactivity | The choice of palladium catalyst and ligand is critical for activating the electron-deficient and sterically hindered 2-chloroquinoline. Standard catalysts like Pd(PPh₃)₄ may be insufficient. Recommendation: Screen a panel of more active catalysts. Electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often effective for challenging substrates. A combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a specific ligand allows for more modular screening. For instance, Pd(dppf)Cl₂ has also been shown to be effective in some cases for similar heterocyclic chlorides. |
| Inadequate Base | The base is crucial for activating the boronic acid to form the boronate species necessary for transmetalation.[1] The strength and solubility of the base can significantly impact the reaction outcome. Recommendation: Screen a variety of bases. Common choices include inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃.[1][2] For substrates sensitive to strong bases, milder options like KF can be tested. The optimal base is often dependent on the specific boronic acid and solvent system used. |
| Poor Solvent Choice | The solvent affects catalyst activity, reagent solubility, and reaction kinetics. Recommendation: Common solvents for Suzuki couplings include ethereal solvents (dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF), often in aqueous mixtures.[1] For challenging substrates, a solvent screen is highly recommended. Ensure all reactants, particularly the boronic acid, are soluble in the chosen solvent system. |
| Sub-optimal Temperature | The C-Cl bond of this compound is relatively strong and requires thermal energy for efficient oxidative addition. Recommendation: Most Suzuki couplings on chloro-heterocycles require heating, typically in the range of 80-120 °C.[1] If the reaction is sluggish, a modest increase in temperature may improve the rate. However, excessively high temperatures can lead to catalyst decomposition and side product formation. |
| Boronic Acid/Ester Instability | Boronic acids, especially heteroaryl boronic acids, can be susceptible to decomposition pathways like protodeboronation. Recommendation: Use fresh, high-purity boronic acid. Consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts. If using a boronic acid, minimizing water content in non-aqueous systems and using a milder base can sometimes mitigate decomposition. |
| Oxygen Contamination | The active Pd(0) catalyst is highly sensitive to oxygen and will readily decompose, often observed as the formation of palladium black. Recommendation: Ensure the reaction mixture and solvents are thoroughly degassed with an inert gas (e.g., argon or nitrogen) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction. |
Problem 2: Significant Formation of Side Products
Several side reactions can compete with the desired cross-coupling, leading to a complex product mixture and reduced yield.
Common Side Reactions and Mitigation Strategies
| Side Reaction | Cause & Mitigation Strategy |
| Homocoupling of Boronic Acid | Cause: This side reaction forms a biaryl product from two molecules of the boronic acid. It is often promoted by the presence of oxygen or if the transmetalation step is slow. Mitigation: Ensure the reaction is thoroughly deoxygenated.[1] Optimizing the base and catalyst system can accelerate the desired catalytic cycle, outcompeting the homocoupling pathway. |
| Dehalogenation of Quinoline | Cause: The chlorine atom on the quinoline is replaced by a hydrogen atom. This can occur if a hydride source is present in the reaction mixture. Mitigation: The choice of base and solvent can influence this side reaction. Screening different bases and ensuring anhydrous conditions (if appropriate for the specific protocol) may help minimize dehalogenation. |
| Protodeboronation | Cause: The boronic acid reacts with a proton source (like water or alcohols) to replace the boron group with a hydrogen atom. This is a common decomposition pathway, especially for heteroaryl boronic acids. Mitigation: Use more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts. Minimize the presence of water if using a non-aqueous system and consider using a milder base. |
// Main Reactants Quinoline [label="2-Chloro-4-(CF₃)quinoline", fillcolor="#F1F3F4", fontcolor="#202124"]; Boronic_Acid [label="Ar-B(OH)₂", fillcolor="#F1F3F4", fontcolor="#202124"]; Pd0 [label="Pd(0) Catalyst", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Main Product Coupled_Product [label="Desired Product:\n2-Aryl-4-(CF₃)quinoline", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box];
// Side Products Homocoupled [label="Homocoupled Product:\nAr-Ar", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box]; Dehalogenated [label="Dehalogenated Quinoline", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box]; Deboronated [label="Deboronated Arene:\nAr-H", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box];
// Side Reaction Promoters Oxygen [label="O₂", shape=ellipse, style=dashed, fillcolor="#FBBC05", fontcolor="#202124"]; Hydride [label="Hydride Source", shape=ellipse, style=dashed, fillcolor="#FBBC05", fontcolor="#202124"]; Proton [label="Proton Source\n(e.g., H₂O)", shape=ellipse, style=dashed, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges for desired reaction Quinoline -> Pd0 [label="Oxidative\nAddition"]; Boronic_Acid -> Pd0 [label="Transmetalation"]; Pd0 -> Coupled_Product [label="Reductive\nElimination"];
// Edges for side reactions Boronic_Acid -> Homocoupled; Oxygen -> Homocoupled [style=dashed]; Quinoline -> Dehalogenated; Hydride -> Dehalogenated [style=dashed]; Boronic_Acid -> Deboronated; Proton -> Deboronated [style=dashed]; } caption: Pathways of the desired Suzuki coupling and common side reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for Suzuki coupling? A1: This substrate has two features that make it challenging. First, aryl chlorides are generally less reactive than the corresponding bromides and iodides, requiring more active catalyst systems to undergo oxidative addition. Second, the electron-withdrawing trifluoromethyl group deactivates the quinoline ring, which can also slow down the catalytic cycle.
Q2: What are good starting conditions for optimizing the reaction? A2: Based on successful couplings of similar chloro-heterocycles, a good starting point would be:
-
Catalyst: Pd₂(dba)₃ (2.5 mol%) with a bulky phosphine ligand like XPhos (5 mol%) or a pre-formed catalyst like XPhos Pd G3.
-
Base: K₃PO₄ (2-3 equivalents).
-
Solvent: A degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Temperature: 90-100 °C.
-
Atmosphere: Strictly inert (Argon or Nitrogen).
Q3: My reaction starts but seems to stall, leaving a significant amount of starting material. What should I try? A3: A stalled reaction often points to catalyst deactivation or reagent insolubility.
-
Catalyst Deactivation: The active Pd(0) species may be precipitating as palladium black. This can be caused by high temperatures or the presence of oxygen. Consider using a more robust catalyst system or slightly lower reaction temperatures.
-
Insolubility: Your starting material, intermediate, or boronic acid might not be fully dissolved. Try a different solvent system that can better solubilize all components at the reaction temperature.
Q4: Can I use microwave irradiation to accelerate the reaction? A4: Yes, microwave heating can be a valuable tool to accelerate the reaction, often reducing reaction times from hours to minutes. It is particularly useful for less reactive substrates like aryl chlorides. However, direct translation of thermal conditions to microwave conditions requires optimization, as the rapid heating can sometimes promote side reactions or catalyst decomposition if not carefully controlled.
Data Presentation: Representative Reaction Conditions
The following table summarizes conditions used for the Suzuki coupling of structurally similar chloro-heterocycles, which can serve as a guide for optimizing the reaction with this compound.
| Entry | Heterocyclic Halide | Boronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | 2,6-Dichloroquinoxaline | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | THF | 90 | 90 |
| 2 | 2,6-Dichloroquinoxaline | 2,4,6-Trimethylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | THF | 90 | 96 |
| 3 | 2,4,7-Trichloroquinazoline | Thiophen-2-ylboronic acid | Pd(OAc)₂ (5) / PPh₃ (15) | Na₂CO₃ (3.1) | DME/H₂O | 75 | 92 |
| 4 | 2-Aryl-4-chloro-3-iodoquinoline | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2M aq.) | DMF | 80-90 | N/A* |
| 5 | 2-Aryl-4-chloro-3-iodoquinoline | Arylboronic acid | PdCl₂(PPh₃)₂ (5) / PCy₃ (10) | K₂CO₃ (2) | Dioxane/H₂O | 80-90 | N/A** |
*Yield not specified, but procedure was successful for synthesis.[3] **Yield not specified for the chloro-coupling step in the one-pot procedure.[3] Data for entries 1 and 2 adapted from a study on 2,6-dichloroquinoxaline.[2] Data for entry 3 adapted from a study on 2,4,7-trichloroquinazoline.[4]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling (Screening Conditions)
This protocol provides a general method that can be adapted for screening different catalysts, bases, and solvents.
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid or boronic ester (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) or Palladium precursor/ligand combination (e.g., Pd₂(dba)₃, 2.5 mol% / XPhos, 5 mol%)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
Preparation: To a flame-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the vessel and thoroughly evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst/ligand.
-
Solvent Addition: Add the degassed solvent system via syringe. The final concentration of the quinoline substrate should typically be in the range of 0.1-0.2 M.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent such as ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Quinoline Derivatives in Oncology Research: Spotlight on 2-Chloro-4-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential, particularly in oncology.[1][2][3] This guide provides a comparative analysis of 2-Chloro-4-(trifluoromethyl)quinoline and other notable quinoline derivatives, supported by experimental data, to illuminate their standing in cancer research. The diverse biological activities of these compounds, including the induction of cell cycle arrest, apoptosis, and inhibition of key signaling pathways, make them compelling candidates for novel cancer therapeutics.[1][4]
Quantitative Analysis of Anticancer Activity
The in vitro cytotoxic activity of various quinoline derivatives has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric in these assessments. While direct comparative studies featuring this compound are limited in the reviewed literature, the data presented below for structurally related compounds provides a valuable context for its potential efficacy. The presence of both chloro and trifluoromethyl substituents on the quinoline ring is often associated with potent anticancer activity.[5]
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Chloro-3-substituted quinolines | |||
| Compound 4c | HePG2 (Liver) | 8.02 ± 0.38 | [6] |
| Compound 4d | HePG2 (Liver) | 6.95 ± 0.34 | [6] |
| Compound 4c | HCT-116 (Colon) | 7.15 ± 0.35 | [6] |
| Quinoline-Chalcone Hybrids | |||
| Compound 12e | MGC-803 (Gastric) | 1.38 | [1] |
| Compound 12e | HCT-116 (Colon) | 5.34 | [1] |
| Compound 12e | MCF-7 (Breast) | 5.21 | [1] |
| 4-Amino-7-chloroquinoline Derivatives | |||
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast) | 7.35 | [7] |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 (Breast) | 8.22 | [7] |
| Quinoline-based Dihydrazone Derivatives | |||
| Compound 3b | MCF-7 (Breast) | 7.016 | [8] |
| Compound 3c | MCF-7 (Breast) | 7.05 | [8] |
Mechanisms of Anticancer Action: A Look at Signaling Pathways
Quinoline derivatives exert their anticancer effects through the modulation of various intracellular signaling pathways critical for cancer cell proliferation, survival, and metastasis. A common mechanism involves the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), and the disruption of downstream pathways like the PI3K/Akt/mTOR cascade.[4][9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis: 2-Chloro-4-(trifluoromethyl)quinoline and Chloroquine
Chloroquine: A Multifaceted Therapeutic Agent
Chloroquine, a 4-aminoquinoline derivative, has been a cornerstone in the treatment and prophylaxis of malaria for decades.[1] Its primary antimalarial mechanism involves the interference with heme detoxification in the parasite's food vacuole.[2] Chloroquine, a weak base, accumulates in the acidic food vacuole of the parasite.[3] Here, it inhibits the polymerization of toxic heme into hemozoin, leading to the accumulation of free heme, which is toxic to the parasite and causes its death.[2][3]
In recent years, chloroquine has been repurposed for its potential anticancer properties.[4][5] Its anticancer effects are largely attributed to its ability to inhibit autophagy, a cellular process that cancer cells often utilize to survive stress and chemotherapy.[4][6] By disrupting lysosomal function and autophagosome-lysosome fusion, chloroquine can sensitize cancer cells to conventional cancer therapies.[4][7]
The Role of the Trifluoromethyl Group in Quinoline Derivatives
The introduction of a trifluoromethyl (-CF3) group into organic molecules is a common strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and target-binding affinity. Several studies have explored the impact of trifluoromethyl substitutions on the biological activity of quinoline derivatives in the context of both antimalarial and anticancer research.
For instance, some studies have shown that certain 2,8-bis(trifluoromethyl)quinoline derivatives exhibit potent antimalarial activity, in some cases surpassing that of chloroquine.[8] The presence of the trifluoromethyl group has also been investigated in the context of anticancer quinoline derivatives, with some compounds showing promising antiproliferative effects.[9] However, the specific contribution of a trifluoromethyl group at the C-4 position of a 2-chloroquinoline core, as in 2-Chloro-4-(trifluoromethyl)quinoline, has not been extensively evaluated in publicly available studies.
Quantitative Efficacy Data: Chloroquine
To provide a baseline for comparison, the following tables summarize the 50% inhibitory concentration (IC50) values for chloroquine against various Plasmodium falciparum strains and cancer cell lines, as reported in the literature. It is important to note that IC50 values can vary depending on the specific experimental conditions, including the cell line or parasite strain used, incubation time, and the assay method.
| Antimalarial Activity of Chloroquine | |
| Plasmodium falciparum Strain | IC50 (nM) |
| Chloroquine-sensitive (e.g., 3D7, HB3) | 10 - 50 |
| Chloroquine-resistant (e.g., Dd2, K1) | 100 - >500 |
| Anticancer Activity of Chloroquine | |
| Cancer Cell Line | IC50 (µM) |
| A549 (Non-small cell lung cancer) | 71.3 ± 6.1 |
| H460 (Non-small cell lung cancer) | 55.6 ± 12.5 |
| SCC25 (Oral squamous cell carcinoma) | 29.95 |
| CAL27 (Oral squamous cell carcinoma) | 17.27 |
| HCT116 (Colon cancer) | 2.27 |
Efficacy of this compound: The Knowledge Gap
Despite extensive searches of scientific databases and literature, no specific IC50 values or quantitative biological activity data for this compound in either antimalarial or anticancer assays were found. The available information primarily pertains to its role as a synthetic intermediate in the preparation of more complex molecules.[10] Without such data, a direct and meaningful comparison of its efficacy to chloroquine is not possible.
Experimental Protocols
Detailed experimental protocols for determining the antimalarial and anticancer efficacy of compounds like chloroquine are well-established. These typically involve in vitro assays using cultured parasites or cancer cells.
Antimalarial In Vitro Assay (e.g., SYBR Green I Assay)
This assay is commonly used to determine the IC50 of antimalarial compounds.
-
Parasite Culture: Plasmodium falciparum strains are cultured in human red blood cells in a suitable culture medium.
-
Drug Preparation: The test compound is serially diluted to various concentrations.
-
Assay Plate Preparation: The parasite culture is added to a 96-well plate, followed by the addition of the diluted drug solutions.
-
Incubation: The plate is incubated for 72 hours under controlled atmospheric conditions.
-
Lysis and Staining: A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with the DNA of the parasites.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader. The intensity is proportional to the number of viable parasites.
-
IC50 Calculation: The IC50 value is calculated by plotting the percentage of parasite growth inhibition against the drug concentration.
Anticancer In Vitro Assay (e.g., MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Signaling Pathways
Chloroquine's Known Signaling Pathways
The therapeutic effects of chloroquine are known to modulate several key signaling pathways.
Caption: Chloroquine's mechanisms of action.
Potential Signaling Pathways for this compound
Due to the lack of specific biological data for this compound, any depiction of its affected signaling pathways would be purely speculative. Based on its structural similarity to other quinoline-based compounds, it could potentially interfere with similar pathways as chloroquine, such as lysosomal function or heme metabolism. However, without experimental evidence, this remains an open question for future research.
Conclusion
References
- 1. Recent progress in the development of anti-malarial quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C10H5ClF3N | CID 2782912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
Comparative Guide to the Structure-Activity Relationship of 2-Chloro-4-(trifluoromethyl)quinoline Analogs
For Researchers, Scientists, and Drug Development Professionals
The 2-chloro-4-(trifluoromethyl)quinoline scaffold is a key pharmacophore in the development of novel therapeutic agents, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its analogs, with a focus on their anticancer and antimicrobial properties. The information is supported by experimental data from various studies, offering insights for the rational design of more potent and selective drug candidates.
Anticancer Activity: A Tale of Substitutions
Derivatives of this compound have emerged as a promising class of anticancer agents. Their mechanism of action often involves the induction of apoptosis and interference with crucial cellular processes like microtubule dynamics. The nature and position of substituents on the quinoline ring play a pivotal role in determining their cytotoxic potency.
Quantitative Comparison of Anticancer Efficacy
| Compound ID/Analog | Substitution | Cell Line | Assay Type | IC50 (µM) | Reference |
| 7-(4-fluorobenzyloxy)-N-(2-(dimethylamino)ethyl)quinolin-4-amine (10g) | 7-O-(4-F-benzyl), 4-NH-(CH₂)₂-N(CH₃)₂ | Multiple human tumor cell lines | Not Specified | < 1.0 | [1] |
| (E)-3-[3-(4-methoxyphenyl)quinolin-2-yl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (58) | 2-CH=CH-CO-(3,4,5-trimethoxyphenyl), 3-(4-methoxyphenyl) | MCF-7 (Breast) | Antiproliferative | 1.05 | [2] |
| MDA-MB-231 (Breast) | Antiproliferative | 0.75 | [2] | ||
| SKBR-3 (Breast) | Antiproliferative | 0.78 | [2] | ||
| Quinoline-chalcone derivative (12e) | Chalcone moiety at position 4 | MGC-803 (Gastric) | Antiproliferative | 1.38 | |
| HCT-116 (Colon) | Antiproliferative | 5.34 | |||
| MCF-7 (Breast) | Antiproliferative | 5.21 | |||
| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (49) | Indolo fusion, 8-OCH₃, 5-CH₃ | HCT116 (Colorectal) | Cytotoxicity | 0.35 | [3] |
| Caco-2 (Colorectal) | Cytotoxicity | 0.54 | [3] |
Key Structure-Activity Relationship Insights for Anticancer Activity:
-
Substitution at Position 4: The introduction of an amino group at the 4-position, often with a flexible side chain, is a common strategy to enhance antiproliferative activity. The length and nature of this side chain can significantly impact potency.[1]
-
Substitution at Position 7: The presence of bulky alkoxy groups, such as a benzyloxy group, at the 7-position appears to be beneficial for cytotoxic activity.[1]
-
Hybrid Molecules: Combining the quinoline scaffold with other pharmacophores, like chalcones, has proven to be an effective strategy for developing potent anticancer agents.
-
Indolo[2,3-b]quinoline Core: Fusion of an indole ring to the quinoline scaffold can lead to highly potent compounds, as seen with compound 49, which exhibits nanomolar cytotoxicity against colorectal cancer cells.[3]
Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens
The this compound core is also a valuable template for the design of novel antimicrobial agents. These compounds often exert their effect by inhibiting essential bacterial enzymes or disrupting cell wall integrity.
Quantitative Comparison of Antimicrobial Efficacy
The following table summarizes the in vitro antimicrobial activity (Minimum Inhibitory Concentration - MIC values) of various quinoline derivatives against a range of bacterial and fungal strains.
| Compound ID/Analog | Target Organism | MIC (µg/mL) | Reference |
| Novel Quinoline Derivatives | Bacillus cereus, Staphylococcus sp., Pseudomonas sp., Escherichia coli | 3.12 - 50 | [4] |
| Quinoline-1,2,4-triazole hybrids | Various bacterial and fungal strains | 6.25 (most effective) | [5] |
| Quinolone coupled hybrid (5d) | Gram-positive and Gram-negative strains | 0.125 - 8 | |
| Quinoline–thiazole derivative (4g) | Methicillin-resistant S. aureus (MRSA) | 3.91 | [6] |
| Quinoline–thiazole derivative (4m) | Methicillin-resistant S. aureus (MRSA) | 7.81 | [6] |
Key Structure-Activity Relationship Insights for Antimicrobial Activity:
-
Hybridization with Other Heterocycles: The incorporation of other heterocyclic moieties, such as 1,2,4-triazole or thiazole, can significantly enhance the antimicrobial potency of the quinoline scaffold.[5][6]
-
Broad-Spectrum Potential: Certain quinoline derivatives, like the quinolone coupled hybrid 5d, have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
-
Activity against Resistant Strains: The development of quinoline-thiazole derivatives has shown particular promise in combating drug-resistant pathogens like MRSA.[6]
Experimental Protocols
To ensure the reproducibility and comparability of research findings, detailed experimental protocols are essential. Below are methodologies for key assays used to evaluate the biological activity of this compound analogs.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[7]
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[8]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours.[7]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[9]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism.
-
Serial Dilution: Perform serial twofold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Tubulin Polymerization Assay
This assay is used to determine if a compound inhibits the polymerization of tubulin into microtubules, a key mechanism for some anticancer drugs.
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin, GTP, and the test compound in a polymerization buffer.
-
Initiation of Polymerization: Initiate polymerization by warming the mixture to 37°C.
-
Monitoring Polymerization: Monitor the increase in turbidity (light scattering) at 340 nm over time using a spectrophotometer.[10]
-
Data Analysis: The inhibitory effect of the compound is determined by comparing the rate and extent of polymerization in the presence of the compound to a control.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways affected by this compound analogs is crucial for rational drug design and development.
Apoptosis Induction
Several quinoline derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. One of the key pathways involved is the p53/Bax-dependent pathway.[1] Activation of the tumor suppressor protein p53 can lead to the upregulation of the pro-apoptotic protein Bax, which in turn triggers the caspase cascade, ultimately leading to cell death.
Caption: p53/Bax-dependent apoptotic pathway induced by certain quinoline derivatives.
Inhibition of Tubulin Polymerization
Another important mechanism of action for some anticancer quinoline analogs is the inhibition of tubulin polymerization.[11] These compounds can bind to the colchicine binding site on β-tubulin, preventing the formation of microtubules. Microtubules are essential for cell division, and their disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Caption: Inhibition of tubulin polymerization by quinoline analogs targeting the colchicine binding site.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Aberrant activation of this pathway is a hallmark of many cancers. Some quinoline derivatives have been shown to modulate this pathway, leading to cytotoxic effects in cancer cells.[3]
References
- 1. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antimicrobial activities of novel quinoline derivatives carrying 1,2,4-triazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Advances in antitumor research of CA-4 analogs carrying quinoline scaffold [frontiersin.org]
Validating the Biological Target of 2-Chloro-4-(trifluoromethyl)quinoline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for validating the biological targets of 2-chloro-4-(trifluoromethyl)quinoline derivatives, focusing on their potential as anticancer agents. While direct experimental data on the specific 2-chloro derivative is limited in publicly available literature, this guide draws upon comprehensive studies of structurally related 4-(trifluoromethyl)quinoline analogues to infer likely biological targets and provide a framework for experimental validation. The primary focus will be on two validated targets for this class of compounds: microtubule polymerization and serum/glucocorticoid-regulated kinase 1 (SGK1) .
Overview of Potential Biological Targets
Quinoline derivatives, particularly those bearing a trifluoromethyl group, have emerged as a promising scaffold in medicinal chemistry, exhibiting a range of biological activities. The trifluoromethyl group often enhances metabolic stability and binding affinity of the molecule to its target. For the 4-(trifluoromethyl)quinoline core, anticancer activity appears to be a predominant therapeutic potential, with several validated mechanisms of action.
Target I: Microtubule Polymerization Inhibition
A significant body of evidence points to the inhibition of microtubule polymerization as a key mechanism of action for 2-substituted-4-(trifluoromethyl)quinoline derivatives. These compounds often act as microtubule-destabilizing agents, binding to the colchicine site on β-tubulin, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Comparative Performance of 2-(Trifluoromethyl)quinolin-4-amine Derivatives
While direct data for the 2-chloro derivative is unavailable, extensive research on 2-(trifluoromethyl)quinolin-4-amine derivatives provides valuable comparative insights. The following table summarizes the anti-proliferative activity of key analogues against various cancer cell lines, with combretastatin A-4, a well-known microtubule inhibitor, as a comparator.
| Compound ID | Modification | Cancer Cell Line | GI₅₀ (µM)[1] |
| 5e | 2-(4-(Piperidin-1-yl)phenyl)amino | PC3 (Prostate) | 0.49 |
| K562 (Leukemia) | 0.08 | ||
| HeLa (Cervical) | 0.01 | ||
| 5f | 2-(4-Morpholinophenyl)amino | HeLa (Cervical) | <0.01 |
| 5o | 2-(4-(4-Methylpiperazin-1-yl)phenyl)amino | HeLa (Cervical) | <0.01 |
| Combretastatin A-4 | (Reference) | HeLa (Cervical) | 0.03 |
Note: The data presented is for 2-(trifluoromethyl)quinolin-4-amine derivatives, which are structurally related to this compound. The substitution at the 2-position significantly influences the biological activity.
Experimental Protocols for Target Validation
This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules.
Principle: The polymerization of tubulin is monitored by the increase in fluorescence of a reporter molecule that binds specifically to polymerized microtubules. Inhibitors of polymerization will reduce the rate and extent of this fluorescence increase.
Materials:
-
Lyophilized tubulin (≥99% pure)
-
General Tubulin Buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
GTP stock solution (10 mM)
-
Glycerol
-
Fluorescent reporter (e.g., DAPI)
-
Test compounds and controls (e.g., colchicine as inhibitor, paclitaxel as stabilizer) dissolved in DMSO
-
96-well, black, clear-bottom microplate
-
Temperature-controlled microplate reader
Procedure:
-
Preparation of Tubulin Solution: Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 3 mg/mL. Add glycerol to a final concentration of 10% (v/v) and the fluorescent reporter according to the manufacturer's instructions. Keep the solution on ice.
-
Assay Plate Preparation: Add 2 µL of various concentrations of the test compound or controls to the wells of a pre-warmed (37°C) 96-well plate. Include a DMSO vehicle control.
-
Initiation of Polymerization: To each well, add 98 µL of the tubulin/GTP solution. Mix gently.
-
Data Acquisition: Immediately place the plate in the microplate reader pre-warmed to 37°C. Measure the fluorescence intensity (e.g., Ex/Em = 360/450 nm for DAPI) every minute for 60-90 minutes.
-
Data Analysis: Plot fluorescence intensity versus time. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
This method visualizes the effect of the compound on the microtubule network within cultured cells.
Principle: Cells are treated with the compound, and then the microtubule network is stained using a specific primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody. Disruption of the microtubule network is observed by fluorescence microscopy.
Materials:
-
Cancer cell line (e.g., HeLa)
-
Sterile glass coverslips
-
Cell culture medium and reagents
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: mouse anti-α-tubulin
-
Secondary antibody: fluorescently labeled anti-mouse IgG (e.g., Alexa Fluor 488)
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Cell Culture and Treatment: Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for a specified time (e.g., 24 hours).
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking and Staining: Block non-specific antibody binding with 1% BSA for 1 hour. Incubate with the primary anti-α-tubulin antibody overnight at 4°C. Wash with PBS and then incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI for 5 minutes. Wash with PBS and mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Compare the microtubule structure in treated cells to untreated controls.
Visualizations
Caption: Workflow for validating microtubule polymerization inhibition.
Caption: Signaling pathway for microtubule polymerization inhibitors.
Target II: Serum/Glucocorticoid-Regulated Kinase 1 (SGK1) Inhibition
Recent studies have identified SGK1 as a potential target for 4-trifluoromethyl-2-anilinoquinoline derivatives.[2][3] SGK1 is a serine/threonine kinase involved in cell survival, proliferation, and differentiation, and its overexpression is associated with various cancers.
Comparative Performance of 4-(Trifluoromethyl)-2-anilinoquinoline Derivatives
The following table presents the in vitro anticancer activity of a lead 2-anilinoquinoline derivative targeting SGK1. This provides a basis for comparison, although the 2-chloro group is replaced by an anilino moiety.
| Compound ID | Modification | Cancer Cell Line | IC₅₀ (µM)[3] |
| 8b | 2-(4-(Piperazin-1-yl)phenyl)amino | PC3 (Prostate) | 1.25 |
| LNCaP (Prostate) | 2.31 | ||
| K562 (Leukemia) | 0.89 | ||
| HeLa (Cervical) | 3.47 |
Note: Compound 8b was identified as a potent SGK1 inhibitor through a 217-kinase panel screen.[3]
Experimental Protocols for Target Validation
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Principle: The assay quantifies the amount of ATP consumed or the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor. A common method is the ADP-Glo™ Kinase Assay, which measures ADP production.
Materials:
-
Recombinant human SGK1 enzyme
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Kinase assay buffer
-
Test compound and a known SGK1 inhibitor (e.g., GSK650394)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white microplates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reaction Setup: In a 384-well plate, add the test compound at various concentrations, the SGK1 enzyme, and the kinase substrate in the assay buffer.
-
Initiate Reaction: Start the kinase reaction by adding ATP. Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Plot the signal against the inhibitor concentration to determine the IC₅₀ value.
CETSA is a powerful method to confirm target engagement in a cellular environment.
Principle: The binding of a ligand (drug) to its target protein often increases the thermal stability of the protein. CETSA measures this change in thermal stability.[4][5][6]
Materials:
-
Intact cells expressing the target protein (SGK1)
-
Test compound
-
Lysis buffer
-
Antibodies specific for the target protein (SGK1)
-
Equipment for Western blotting or other protein detection methods
Procedure:
-
Cell Treatment: Treat intact cells with the test compound or vehicle control.
-
Heating: Heat the cell suspensions at different temperatures to induce protein denaturation and precipitation.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Protein Detection: Detect the amount of soluble target protein remaining in the supernatant at each temperature using Western blotting or another sensitive protein detection method.
-
Data Analysis: Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizations
Caption: Workflow for validating SGK1 inhibition.
Caption: Simplified SGK1 signaling pathway and point of inhibition.
Conclusion
The 4-(trifluoromethyl)quinoline scaffold is a versatile platform for the development of anticancer agents. Based on studies of closely related analogues, the primary biological targets for derivatives of this compound are likely to be microtubule polymerization and protein kinases such as SGK1 . This guide provides a comprehensive framework, including comparative data from related compounds and detailed experimental protocols, to enable researchers to validate these biological targets for their specific this compound derivatives. A systematic approach combining in vitro biochemical assays with cell-based methods will be crucial for elucidating the precise mechanism of action and advancing these promising compounds in the drug discovery pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1 | Semantic Scholar [semanticscholar.org]
- 4. scispace.com [scispace.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Chloro-4-(Trifluoromethyl)quinoline Derivatives as Antimalarial Agents
The quinoline scaffold is a foundational element in the history and future of antimalarial drug discovery, with chloroquine being a notable example. However, the rise of drug-resistant Plasmodium falciparum strains necessitates the development of novel therapeutic agents. The strategic incorporation of fluorine-containing moieties, such as the trifluoromethyl (-CF3) group, into the quinoline core has emerged as a promising strategy to enhance potency and overcome resistance.[1] This guide provides a comparative overview of the antimalarial activity of 2-Chloro-4-(trifluoromethyl)quinoline derivatives against various P. falciparum strains, supported by experimental data and detailed protocols for researchers in the field.
Proposed Mechanism of Action: Inhibition of Heme Detoxification
Quinoline-based antimalarials are widely believed to exert their parasiticidal effect by disrupting the detoxification of heme within the parasite's acidic food vacuole.[2][3] During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert, crystalline pigment called hemozoin. Quinoline derivatives, being weak bases, accumulate in the acidic food vacuole and are thought to cap the growing hemozoin crystal, preventing further polymerization.[2][3] The resulting buildup of free heme leads to oxidative stress and membrane damage, ultimately causing parasite death.[2]
References
A Comparative Guide to the In Vitro and In Vivo Profile of 2-Chloro-4-(trifluoromethyl)quinoline and Its Therapeutic Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological activities of 2-Chloro-4-(trifluoromethyl)quinoline alongside established therapeutic agents. Due to the limited availability of specific in vitro and in vivo data for this compound, this guide leverages data from structurally related quinoline derivatives to project its likely performance. This information is contrasted with the well-documented profiles of Gefitinib , an anticancer drug, and Ciprofloxacin , an antimicrobial agent, to offer a comprehensive overview for research and development purposes.
Executive Summary
Quinoline derivatives are a versatile class of compounds with a broad spectrum of biological activities, including anticancer and antimicrobial effects.[1][2] this compound, a halogenated quinoline, is of interest for its potential therapeutic applications. This guide explores its anticipated in vitro and in vivo characteristics based on studies of analogous compounds and provides a direct comparison with the established drugs Gefitinib and Ciprofloxacin.
Anticancer Potential: A Comparative Outlook
The quinoline scaffold is a core component of numerous anticancer agents.[3] Derivatives with halogen and trifluoromethyl substitutions have demonstrated significant cytotoxic and antiproliferative activities.[3]
In Vitro Anticancer Activity
Table 1: Comparison of In Vitro Anticancer Activity
| Compound/Derivative Class | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| 2-(trifluoromethyl)quinolin-4-amine derivatives (Analog of interest) | HeLa (Cervical Cancer) | 0.01 - 0.49 | [5] |
| PC3 (Prostate Cancer) | 0.49 | [5] | |
| K562 (Leukemia) | 0.08 | [5] | |
| Gefitinib (Alternative) | Various NSCLC cell lines | Dose-dependent inhibition | [10] |
| A549 (Lung Cancer) | Dose-dependent inhibition | [10] | |
| H226 (Lung Cancer) | Dose-dependent inhibition | [10] |
In Vivo Anticancer Efficacy
In vivo studies using animal models are crucial for assessing the therapeutic potential of a compound. While specific in vivo data for this compound is lacking, studies on other quinoline derivatives in xenograft models have shown promising results.[1][11][12]
Table 2: Comparison of In Vivo Anticancer Efficacy
| Compound/Derivative | Animal Model | Cancer Type | Key Findings | Reference |
| Quinoline-Chalcone derivative (Analog of interest) | Nude Mice (Xenograft) | Gastric Cancer | Significant tumor growth inhibition reported. | [11] |
| Gefitinib (Alternative) | Nude Mice (Xenograft) | Non-Small Cell Lung Cancer | Significant tumor growth delay and increased survival time. | [10] |
Antimicrobial Potential: A Comparative Perspective
Halogenated quinolines have demonstrated potent activity against a range of microbial pathogens, including drug-resistant strains.[13][14]
In Vitro Antimicrobial Activity
The antimicrobial efficacy of quinoline derivatives is typically determined by their Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.
Table 3: Comparison of In Vitro Antimicrobial Activity
| Compound/Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |
| Halogenated Quinolines (Analogs of interest) | Methicillin-resistant Staphylococcus aureus (MRSA) | MBEC = 125 µM | [13] |
| Methicillin-resistant Staphylococcus epidermidis (MRSE) | MBEC = 3.0 µM | [13] | |
| Vancomycin-resistant Enterococcus (VRE) | MBEC = 1.0 µM | [13] | |
| Candida albicans | 100 nM | [14] | |
| Cryptococcus neoformans | 50-780 nM | [14] | |
| Ciprofloxacin (Alternative) | Gram-positive bacteria | ≤ 0.015 - 1 | |
| Gram-negative bacteria | ≤ 0.015 - 1 |
In Vivo Antimicrobial Efficacy
Animal models of infection are used to evaluate the in vivo effectiveness of antimicrobial compounds.
Table 4: Comparison of In Vivo Antimicrobial Efficacy
| Compound | Animal Model | Infection Model | Key Findings | Reference |
| Ciprofloxacin (Alternative) | Mice | Intraperitoneal infection | Significantly more effective than norfloxacin and ampicillin. |
Signaling Pathways and Mechanisms of Action
Understanding the molecular targets and signaling pathways affected by a compound is critical for drug development.
Anticipated Anticancer Mechanism of this compound
Based on related quinoline derivatives, this compound may exert its anticancer effects through the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway, or by targeting receptor tyrosine kinases.[3]
Caption: Potential anticancer signaling pathway targeted by this compound.
Gefitinib's Mechanism of Action
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[6][7][8][9][10] By binding to the ATP-binding site of the EGFR, it blocks downstream signaling pathways, leading to inhibition of cell proliferation and induction of apoptosis.[6][9]
Caption: Signaling pathway inhibited by Gefitinib.
Ciprofloxacin's Mechanism of Action
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic that targets bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[15][16][17][18][19] Inhibition of these enzymes leads to the disruption of DNA replication and repair, ultimately causing bacterial cell death.[15][17][19]
Caption: Mechanism of action of Ciprofloxacin.
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental results. Below are representative protocols for key in vitro assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: Workflow for a typical MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol:
-
Preparation of Dilutions: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
While direct experimental data for this compound is limited, the analysis of structurally similar quinoline derivatives suggests its potential as a promising candidate for both anticancer and antimicrobial applications. Its performance profile, benchmarked against established drugs like Gefitinib and Ciprofloxacin, underscores the therapeutic potential of the quinoline scaffold. Further dedicated in vitro and in vivo studies are warranted to fully elucidate the efficacy and mechanism of action of this compound and to validate its potential as a novel therapeutic agent.
References
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Halogenated quinolines discovered through reductive amination with potent eradication activities against MRSA, MRSE and VRE biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro antifungal and antibiofilm activities of halogenated quinoline analogues against Candida albicans and Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 19. m.youtube.com [m.youtube.com]
Navigating the Maze of Resistance: A Comparative Guide to Cross-Resistance Studies with 2-Chloro-4-(trifluoromethyl)quinoline Derivatives
For researchers, scientists, and drug development professionals, the emergence of drug resistance is a formidable challenge. Quinoline derivatives, a cornerstone of both antimalarial and anticancer chemotherapy, are not immune to this phenomenon. This guide provides a comparative framework for understanding and evaluating cross-resistance profiles of novel compounds, with a focus on derivatives of 2-Chloro-4-(trifluoromethyl)quinoline, a scaffold of significant interest in medicinal chemistry.
While specific cross-resistance data for this compound derivatives is not extensively available in publicly accessible literature, this guide outlines the established methodologies and presents comparative data from analogous quinoline compounds. By leveraging these protocols and data interpretation frameworks, researchers can effectively characterize the cross-resistance potential of their novel derivatives.
The Landscape of Quinoline Resistance
Resistance to quinoline-based drugs is a multifaceted issue. In oncology, the primary driver of multidrug resistance (MDR) is often the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy.[1] Other mechanisms include alterations in the drug's molecular target and the activation of pro-survival signaling pathways.[1]
In the context of malaria, resistance to chloroquine and other 4-aminoquinolines is well-established in Plasmodium falciparum. This resistance is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene, which is located on the membrane of the parasite's digestive vacuole.[2] These mutations result in an increased efflux of the drug from its site of action.
Quantitative Comparison of Quinoline Derivatives
The following tables summarize the in vitro activity and cross-resistance profiles of representative quinoline derivatives from published studies. These serve as a template for the presentation of data for novel this compound derivatives.
Table 1: Comparative Antimalarial Activity of Quinoline Derivatives against Chloroquine-Sensitive (CQS) and Chloroquine-Resistant (CQR) P. falciparum Strains
| Compound/Derivative | P. falciparum Strain | IC50 (nM) | Resistance Index (RI) (IC50 CQR / IC50 CQS) | Reference |
| AQ-13 | 3D7 (CQS) | 20.9 | 2.1 | [2] |
| 7G8 (CQR) | 44.3 | |||
| Amodiaquine (dAQ) | Amodiaquine-Susceptible Isolates (Median) | 46.7 | 1.4 | [2] |
| Amodiaquine-Resistant Isolates (Median) | 64.9 | |||
| Acetylenic Chloroquine Analogue (DAQ) | Dd2 (CQR) | 91 ± 14 | N/A (No significant cross-resistance observed) | [3][4] |
| K1 (CQR) | 110 ± 15 | |||
| Chloroquine | P. vivax isolates | 64 | N/A | [3] |
| P. falciparum isolates | 340 |
A strong positive correlation was observed between the IC50 values of AQ-13 and amodiaquine (Pearson coefficient of 0.8621, P < 0.0001), indicating significant cross-resistance.[2]
Experimental Protocols
Detailed and standardized protocols are crucial for generating reproducible cross-resistance data. Below are methodologies for assessing the in vitro efficacy and resistance profiles of novel quinoline derivatives in both cancer and malaria research.
Protocol 1: In Vitro Cytotoxicity and Cross-Resistance Assay in Cancer Cell Lines (MTT Assay)
This protocol determines the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC50) and is used to assess cross-resistance in drug-resistant cell lines.
Materials:
-
Parental (drug-sensitive) and drug-resistant cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well microtiter plates
-
This compound derivative and reference compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed both parental and resistant cells into 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test and reference compounds in culture medium. Add 100 µL of the compound solutions to the respective wells, resulting in a final volume of 200 µL. Include wells with untreated cells (vehicle control) and medium only (blank).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve. The Resistance Index (RI) is calculated as the IC50 in the resistant cell line divided by the IC50 in the parental cell line.
Protocol 2: In Vitro Antimalarial Drug Susceptibility Assay (SYBR Green I-based)
This assay measures the inhibition of P. falciparum growth by quantifying parasite DNA.
Materials:
-
Synchronized ring-stage P. falciparum cultures (chloroquine-sensitive and -resistant strains)
-
Complete parasite culture medium (RPMI-1640 with Albumax II, hypoxanthine, and gentamicin)
-
96-well microtiter plates pre-dosed with serial dilutions of test and reference compounds
-
Lysis buffer (Tris, EDTA, saponin, Triton X-100)
-
SYBR Green I nucleic acid stain
-
Fluorescence microplate reader
Procedure:
-
Parasite Culture Preparation: Adjust the parasitemia of synchronized ring-stage cultures to 0.5% in a 2% hematocrit suspension with complete culture medium.
-
Drug Exposure: Add 200 µL of the parasite suspension to each well of the pre-dosed 96-well plates. Include drug-free wells as controls.
-
Incubation: Incubate the plates for 72 hours at 37°C in a modular incubation chamber with a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Cell Lysis: After incubation, freeze the plates at -20°C to lyse the red blood cells.
-
Staining: Thaw the plates and add 100 µL of lysis buffer containing SYBR Green I to each well.
-
Incubation: Incubate the plates in the dark at room temperature for 1 hour.
-
Data Acquisition: Measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Determine the IC50 values by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a dose-response curve.
Visualizing Mechanisms and Workflows
To better understand the challenges and experimental approaches in cross-resistance studies, the following diagrams illustrate a key resistance mechanism and a typical experimental workflow.
Caption: ABC transporter-mediated drug efflux, a common mechanism of multidrug resistance.
Caption: A generalized workflow for the in vitro assessment of cross-resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. Cross-resistance of the chloroquine-derivative AQ-13 with amodiaquine in Cambodian Plasmodium falciparum isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fighting Plasmodium chloroquine resistance with acetylenic chloroquine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
Efficacy of 4-(Trifluoromethyl)quinoline Derivatives Against Drug-Resistant Malaria: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium falciparum strains represent a significant global health challenge, necessitating the development of novel antimalarial agents. Quinoline-based compounds have historically been a cornerstone of antimalarial chemotherapy. This guide provides a comparative analysis of the efficacy of 4-(trifluoromethyl)quinoline derivatives against drug-resistant malaria strains, offering insights into their potential as next-generation antimalarials. Due to the limited availability of comprehensive data on 2-Chloro-4-(trifluoromethyl)quinoline, this guide focuses on structurally related and well-studied 4-(trifluoromethyl) and 2,8-bis(trifluoromethyl)quinoline derivatives as representative compounds of this class.
Comparative In Vitro Efficacy
The in vitro antiplasmodial activity of trifluoromethylquinoline derivatives has been evaluated against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. The following table summarizes the 50% inhibitory concentration (IC50) values for representative compounds compared to standard antimalarial drugs.
| Compound/Drug | P. falciparum Strain (Resistance Profile) | IC50 (nM) | Reference Compound IC50 (nM) | Citation |
| 4-Aminoquinoline-trifluoromethyltriazoline Derivative 1 | 3D7 (CQS) | 4 | Chloroquine: Not specified in study | [1][2] |
| K1 (CQR) | 120 | Chloroquine: Not specified in study | [1][2] | |
| 4-Aminoquinoline-trifluoromethyltriazoline Derivative 2 | 3D7 (CQS) | 20 | Chloroquine: Not specified in study | [1][2] |
| K1 (CQR) | 450 | Chloroquine: Not specified in study | [1][2] | |
| 2,8-bis(Trifluoromethyl)quinoline Derivative (Compound 129) | W2 (CQR) | 83 | Chloroquine: 250 | [3] |
| Chloroquine | Dd2 (CQR) | ~300-500 | - | [4] |
| Mefloquine | Dd2 (CQR) | ~30 | - | [5] |
Cytotoxicity Profile
Assessing the cytotoxicity of novel compounds against mammalian cell lines is crucial to determine their therapeutic index. The following table presents the 50% growth inhibition (GI50) or cytotoxic concentration (CC50) values for some quinoline derivatives.
| Compound | Cell Line | GI50/CC50 (µM) | Citation |
| 4-Aminoquinoline Derivative (Compound 4) | MDA-MB-468 (Human Breast Cancer) | 11.01 | [6] |
| MCF-7 (Human Breast Cancer) | 51.57 | [6] | |
| Chloroquine | MDA-MB-468 (Human Breast Cancer) | 24.36 | [6] |
| MCF-7 (Human Breast Cancer) | 20.72 | [6] | |
| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (Compound 49) | HCT116 (Human Colorectal Carcinoma) | 0.35 | [7] |
| Caco-2 (Human Colorectal Adenocarcinoma) | 0.54 | [7] |
Mechanism of Action: Inhibition of Heme Polymerization
The primary mechanism of action for quinoline-based antimalarials is the inhibition of hemozoin formation.[8] During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline structure called hemozoin (the "malaria pigment"). Quinoline derivatives are thought to accumulate in the parasite's acidic food vacuole and interfere with this polymerization process, leading to a buildup of toxic heme and subsequent parasite death.[8]
Caption: Inhibition of hemozoin formation by quinoline derivatives.
Experimental Protocols
In Vitro Antiplasmodial Susceptibility Testing: SYBR Green I-based Assay
This assay quantifies parasite DNA to measure parasite growth inhibition.[9][10]
Materials:
-
P. falciparum culture (synchronized to ring stage)
-
Complete parasite culture medium
-
96-well microplates pre-dosed with test compounds
-
Lysis buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100
-
SYBR Green I nucleic acid stain
-
Fluorescence plate reader (485 nm excitation, 530 nm emission)
Procedure:
-
Prepare serial dilutions of the test compounds in 96-well plates.
-
Add synchronized ring-stage parasite culture (0.5% parasitemia, 2% hematocrit) to each well.
-
Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).[11]
-
After incubation, add lysis buffer containing SYBR Green I to each well.
-
Incubate in the dark at room temperature for 1 hour.[11]
-
Measure fluorescence intensity using a plate reader.
-
Calculate the IC50 values by plotting the percentage of growth inhibition against the log of the drug concentration.
Caption: Workflow for the SYBR Green I-based antimalarial assay.
Heme Polymerization Inhibition Assay
This colorimetric assay measures the ability of a compound to inhibit the formation of β-hematin (synthetic hemozoin).[12][13]
Materials:
-
Hematin solution (1 mM in 0.2 M NaOH)
-
Test compounds at various concentrations
-
Glacial acetic acid
-
96-well microplate
-
Microplate reader (405 nm)
Procedure:
-
Add hematin solution to each well of a 96-well plate.
-
Add the test compounds at various concentrations.
-
Initiate polymerization by adding glacial acetic acid.
-
Incubate at 37°C for 24 hours.[13]
-
Centrifuge the plate to pellet the β-hematin.
-
Wash the pellet with DMSO to remove unreacted heme.
-
Dissolve the pellet in 0.1 M NaOH.
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
In Vivo Efficacy Testing: 4-Day Suppressive Test
This standard in vivo assay evaluates the ability of a compound to suppress parasitemia in a murine malaria model.[14][15]
Materials:
-
Plasmodium berghei ANKA strain
-
NMRI or BALB/c mice
-
Test compound and vehicle control
-
Giemsa stain
Procedure:
-
Infect mice intravenously or intraperitoneally with P. berghei-infected red blood cells.
-
Administer the test compound orally or via injection daily for four consecutive days, starting on the day of infection.
-
On day 4 post-infection, prepare thin blood smears from the tail blood of each mouse.
-
Stain the smears with Giemsa and determine the percentage of parasitemia by microscopic examination.
-
Calculate the percentage of suppression of parasitemia compared to the vehicle-treated control group.
Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric method to assess cell viability.[16][17]
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293T)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 24-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.[18]
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability and determine the GI50/CC50 value.
Caption: Workflow for the MTT cytotoxicity assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Incorporation of Trifluoromethyltriazoline in the Side Chain of 4-Aminoquinolines: Synthesis and Evaluation as Antiplasmodial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iddo.org [iddo.org]
- 10. benchchem.com [benchchem.com]
- 11. Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. In Vitro Antiplasmodial, Heme Polymerization, and Cytotoxicity of Hydroxyxanthone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mmv.org [mmv.org]
- 15. A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. rsc.org [rsc.org]
A Comparative Analysis of Trifluoromethylated Quinolines in Biological Assays: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the biological performance of various trifluoromethylated quinoline derivatives. Supported by experimental data, this document provides a comprehensive overview of their anticancer and antimicrobial activities, details key experimental methodologies, and visualizes relevant biological pathways and workflows.
The quinoline scaffold is a privileged structure in medicinal chemistry, and the incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and biological activity. This guide focuses on a comparative analysis of trifluoromethylated quinolines, presenting quantitative data from anticancer and antimicrobial assays to inform future research and drug development efforts.
Quantitative Comparison of Biological Activity
The following tables summarize the in vitro efficacy of various trifluoromethylated quinoline derivatives against cancer cell lines and bacterial strains. The data, presented as IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values, allow for a direct comparison of their potency.
Anticancer Activity of Trifluoromethylated Quinolines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6a (meta-fluoro substitution) | MDA-MB-468 (TNBC) | 4.0 | [1] |
| MCF-7 (Breast Cancer) | 10.5 | [1] | |
| Compound 6b (para-fluoro substitution) | MDA-MB-468 (TNBC) | 5.0 | [1] |
| MCF-7 (Breast Cancer) | 11.0 | [1] | |
| Compound 6d (meta,para-difluoro substitution) | MDA-MB-468 (TNBC) | 2.5-5 | [1] |
| Compound 6f | MDA-MB-468 (TNBC) | 2.5-5 | [1] |
| 3,6-disubstituted quinoline 26 | MKN45 (Gastric Cancer) | 0.093 | [2] |
| 4,6,7-substituted quinoline 27 | Various (Leukemia, CNS, Breast) | More active than Cabozantinib | [2] |
| 4,6,7-substituted quinoline 28 | Various (Leukemia, CNS, Breast) | More active than Cabozantinib | [2] |
| Quinoline 38 | MCF-7 (Breast Cancer) | Comparable to positive control | [2] |
TNBC: Triple-Negative Breast Cancer
Antimicrobial Activity of Trifluoromethylated Quinolines
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 2 (R1=CF3) | MRSA | 3.0 | [3] |
| MRSE | 3.0 | [3] | |
| VRE | 3.0 | [3] | |
| Compound 6 | C. difficile | 1.0 | [3] |
| HSN584 | S. aureus (MRSA, VRSA) | 4 - 8 | [4] |
| S. epidermidis | 4 - 16 | [4] | |
| E. faecium (VRE) | 4 - 8 | [4] | |
| HSN739 | S. aureus (MRSA, VRSA) | 4 - 8 | [4] |
MRSA: Methicillin-resistant Staphylococcus aureus; MRSE: Methicillin-resistant Staphylococcus epidermidis; VRE: Vancomycin-resistant Enterococcus; VRSA: Vancomycin-resistant Staphylococcus aureus.
Key Experimental Protocols
Detailed methodologies for the key biological assays cited in this guide are provided below.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.
Materials:
-
96-well microtiter plates
-
Complete cell culture medium
-
Trifluoromethylated quinoline compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Treat cells with various concentrations of the trifluoromethylated quinoline compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2 to 4 hours, or until a purple precipitate is visible.[5]
-
Solubilization: Add 100 µL of a detergent reagent to each well to dissolve the formazan crystals.[5]
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[5]
In Vitro Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable growth medium
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity
-
Trifluoromethylated quinoline compound stock solution
-
Positive and negative controls
Procedure:
-
Preparation of Dilutions: Prepare serial twofold dilutions of the quinoline compounds in the broth directly in the 96-well plates.
-
Inoculation: Add the standardized bacterial suspension to each well.[6]
-
Incubation: Incubate the plates at 37°C for 16 to 20 hours.[7]
-
Result Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[4]
Signaling Pathways and Experimental Workflows
Visual diagrams of a key signaling pathway and a typical experimental workflow are provided below to further illustrate the biological context and experimental procedures.
Caption: PI3K/AKT signaling pathway, a target for anticancer quinolines.
Caption: Experimental workflow for the MTT cell viability assay.
References
- 1. Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. atcc.org [atcc.org]
- 6. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 7. youtube.com [youtube.com]
Validating 2-Chloro-4-(trifluoromethyl)quinoline: A Comparative Guide for a Promising Lead Compound
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of 2-Chloro-4-(trifluoromethyl)quinoline against established therapeutic agents, supported by experimental data and detailed protocols.
The quest for novel therapeutic agents has led researchers to explore a vast chemical space, with heterocyclic compounds emerging as a particularly fruitful area of investigation. Among these, the quinoline scaffold has consistently demonstrated a broad spectrum of biological activities. This guide focuses on the validation of this compound as a potential lead compound. While direct and extensive biological data for this specific molecule remains limited in publicly available literature, its structural features—a halogenated quinoline core with a trifluoromethyl group—are hallmarks of many successful therapeutic agents. This document provides a comparative analysis of its potential against established drugs in oncology and microbiology, based on the performance of structurally related quinoline derivatives and well-documented alternative compounds.
Quantitative Comparison of Biological Activity
To objectively assess the potential of this compound, its anticipated performance is benchmarked against current therapeutic agents. The following tables summarize the in vitro efficacy of selected anticancer and antimicrobial drugs that serve as a reference for the kind of potency a viable lead compound should exhibit.
Anticancer Activity
The trifluoromethylquinoline moiety is a key pharmacophore in several kinase inhibitors. The PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival, is a common target for such compounds.[1][2][3] The following table compares the half-maximal inhibitory concentrations (IC50) of established anticancer drugs that target relevant pathways.
Table 1: In Vitro Anticancer Activity (IC50) of Selected Kinase Inhibitors
| Compound | Target(s) | Cancer Cell Line | IC50 (nM) |
| This compound | Predicted: Kinases | Data not available in public literature | N/A |
| Bosutinib | Src/Abl | K562 (Chronic Myeloid Leukemia) | ~250[4] |
| Cabozantinib | VEGFR2, MET, RET, FLT3 | MV4-11 (Acute Myeloid Leukemia) | 2.4[5] |
| Molm-13 (Acute Myeloid Leukemia) | 2.0[5] | ||
| TT (Medullary Thyroid Carcinoma) | 85[6] |
Antimicrobial Activity
Quinolone and fluoroquinolone antibiotics, which share a core structural similarity with quinolines, are mainstays in the treatment of bacterial infections. Their mechanism often involves the inhibition of bacterial DNA gyrase and topoisomerase IV. The following table presents the Minimum Inhibitory Concentration (MIC) values for widely used fluoroquinolones against common bacterial pathogens.
Table 2: In Vitro Antimicrobial Activity (MIC) of Selected Fluoroquinolones
| Compound | Bacterial Strain | MIC50 (µg/mL) | MIC90 (µg/mL) |
| This compound | Data not available in public literature | N/A | N/A |
| Levofloxacin | Enterobacteriaceae | ≤0.03 - 0.12[9][10] | - |
| Staphylococcus aureus (Oxacillin-susceptible) | 0.12 - 0.25[9][10] | - | |
| Pseudomonas aeruginosa | 0.5 - 1[9][10] | - | |
| Ciprofloxacin | Staphylococcus aureus (Methicillin-resistant) | 0.25[11] | 0.5[11] |
| Pseudomonas aeruginosa | 0.5 | 1[12] |
Note: The antimicrobial potential of this compound is suggested by the broad-spectrum activity of many quinoline derivatives.[13][14] Specific MIC values for this compound need to be determined experimentally.
Experimental Protocols
To facilitate the validation of this compound, detailed protocols for key in vitro assays are provided below.
In Vitro Anticancer Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[15][16]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for a specified duration (e.g., 48 or 72 hours). Include appropriate controls (untreated cells and vehicle-treated cells).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17][18]
Materials:
-
Bacterial strains
-
Cation-adjusted Mueller-Hinton Broth (or other appropriate broth)
-
96-well microtiter plates
-
This compound (dissolved in a suitable solvent)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Incubator
Procedure:
-
Preparation of Dilutions: Prepare serial two-fold dilutions of this compound in the broth directly in the wells of a 96-well plate.
-
Inoculation: Add a standardized bacterial inoculum to each well. Include a positive control (broth with inoculum) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing Mechanisms and Workflows
To further elucidate the context of this lead compound, the following diagrams illustrate a key signaling pathway often targeted by quinoline-based anticancer agents and the general workflows for the experimental protocols described.
Caption: PI3K/Akt/mTOR signaling pathway, a common target for quinoline-based anticancer agents.
Caption: Experimental workflow for the MTT assay to determine anticancer activity.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using broth microdilution.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Cabozantinib is selectively cytotoxic in acute myeloid leukemia cells with FLT3-internal tandem duplication (FLT3-ITD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy 2-Chloro-8-methoxy-4-(trifluoromethyl)quinoline | 503148-02-5 [smolecule.com]
- 8. Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Levofloxacin in vitro activity: results from an international comparative study with ofloxacin and ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In-vitro activity of ciprofloxacin and sixteen other antimicrobial agents against blood culture isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and antimicrobial activities of novel quinoline derivatives carrying 1,2,4-triazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. Broth Microdilution | MI [microbiology.mlsascp.com]
- 18. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Safety Operating Guide
Navigating the Safe Disposal of 2-Chloro-4-(trifluoromethyl)quinoline: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of 2-Chloro-4-(trifluoromethyl)quinoline, a halogenated quinoline derivative. Adherence to these procedural steps is critical for mitigating risks and meeting regulatory standards.
Safety and Hazard Profile
A thorough understanding of the hazards associated with this compound is the foundation of safe handling and disposal. This compound is classified as an acute toxicant if swallowed and causes serious eye irritation.[1][2] The following table summarizes key hazard information.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 3) | Danger | H301: Toxic if swallowed[1][2] | |
| Serious Eye Irritation (Category 2A) | Warning | H319: Causes serious eye irritation[1][2] |
GHS pictograms are illustrative and sourced from standard representations.
Operational Disposal Plan: A Step-by-Step Protocol
The recommended method for the disposal of this compound, as with other halogenated organic compounds, is through a licensed hazardous waste disposal facility.[3][4] Direct disposal down the drain or in regular trash is strictly prohibited.[3]
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including personal protective equipment (PPE), absorbent materials, and glassware, must be treated as hazardous waste.[3]
-
This waste stream should be segregated as halogenated organic waste to prevent dangerous reactions and to streamline the disposal process.
2. Waste Collection and Container Management:
-
Use a dedicated, leak-proof container that is clearly labeled for the collection of this compound waste.[3]
-
The label must prominently display "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.
-
The container should be kept securely closed except when waste is being added.
3. Storage in a Satellite Accumulation Area (SAA):
-
Store the waste container in a designated SAA at or near the point of generation.
-
Ensure the SAA is located away from incompatible materials, particularly strong oxidizing agents.
4. Preparing for Disposal:
-
Arrange for the collection of the hazardous waste by a licensed disposal company, in consultation with your institution's environmental health and safety (EHS) department.
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound.
5. Decontamination of Laboratory Equipment:
-
Glassware and other equipment that have come into contact with the compound should be decontaminated before reuse.
-
This can be achieved by rinsing with a suitable organic solvent, such as acetone or ethanol. The solvent used for rinsing must also be collected and disposed of as hazardous waste.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
